molecular formula C11H11ClN2S B1358766 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine CAS No. 26858-31-1

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Número de catálogo: B1358766
Número CAS: 26858-31-1
Peso molecular: 238.74 g/mol
Clave InChI: HPALOZKDXABWHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a high-value chemical intermediate extensively used in organic synthesis and the development of novel pharmaceutical compounds . Its molecular structure, featuring a thiazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain, supports the formation of heterocyclic compounds with significant bioactive potential . This compound is primarily employed in medicinal chemistry research for the preparation of thiazole-based derivatives that are explored for their antimicrobial, antifungal, and anti-inflammatory properties . Research indicates its applicability in designing compounds that target central nervous system disorders, owing to its ability to cross biological membranes and interact with neurological receptors . Specific scientific investigations have revealed that this compound and its hydrochloride salt exhibit promising biological activities, including efficacy against Gram-positive bacteria and cytotoxic effects that can induce apoptosis in malignant cells, highlighting its potential in anticancer therapy . One proposed mechanism of action for its hydrochloride salt form is as a competitive inhibitor of cAMP-dependent protein kinase (PKA), thereby modulating critical cellular signaling pathways and processes like signal transduction and enzyme activity . The compound is commonly stored at 2-8°C to maintain stability . This product is strictly intended for research applications in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use .

Propiedades

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALOZKDXABWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627588
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26858-31-1
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Foreword for the Advanced Researcher

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview for the synthesis of a specific derivative, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, a compound of interest for further investigation in drug discovery programs. We will explore two primary synthetic pathways, offering detailed experimental protocols and insights into the chemical principles underpinning each transformation. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary detail to replicate and adapt these methodologies.

Strategic Overview: Two Convergent Pathways to the Target Molecule

The synthesis of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine can be efficiently achieved through two distinct yet convergent strategies. Both routes utilize the robust and versatile Hantzsch thiazole synthesis as the core reaction for constructing the central thiazole ring. The key distinction lies in the nature of the C4-substituent introduced during the cyclization and the subsequent functional group interconversions.

Route A focuses on the introduction of a cyanomethyl group at the C4 position of the thiazole ring, followed by a reduction to the desired ethanamine.

Route B involves the initial formation of a chloromethyl-substituted thiazole, which is then subjected to amination to yield the final product.

The selection between these routes may depend on precursor availability, desired scale, and specific laboratory capabilities. Both pathways offer reliable methods for accessing the target compound.

Route_A_Workflow Start_A 4-Chlorothiobenzamide + 4-Chloro-3-oxobutanenitrile Step1_A Hantzsch Thiazole Synthesis Start_A->Step1_A Intermediate_A 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetonitrile Step1_A->Intermediate_A Step2_A Nitrile Reduction (e.g., LAH) Intermediate_A->Step2_A Product_A 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Step2_A->Product_A Route_B_Workflow Start_B 4-Chlorothiobenzamide + 1,3-Dichloroacetone Step1_B Hantzsch Thiazole Synthesis Start_B->Step1_B Intermediate_B 4-(Chloromethyl)-2-(4-chlorophenyl)thiazole Step1_B->Intermediate_B Step2_B Amination (e.g., Gabriel Synthesis) Intermediate_B->Step2_B Product_B 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Step2_B->Product_B

Sources

Whitepaper: A Methodological Framework for Elucidating the Mechanism of Action of Novel Thiazole-Containing Compounds: A Case Study with 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine represents a novel chemical entity with potential bioactive properties, characteristic of the functionally diverse thiazole class of compounds. However, its specific molecular mechanism of action has not been elucidated in publicly available literature. This technical guide presents a comprehensive, multi-pronged strategic framework for systematically identifying the molecular target(s), validating target engagement, and characterizing the downstream signaling pathways of this compound. By integrating computational, biochemical, and cell-based methodologies, this document serves as a robust roadmap for researchers and drug development professionals to move from a compound of interest to a well-defined mechanism of action, a critical step in preclinical drug discovery.

Introduction: The Thiazole Scaffold and a Compound of Interest

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Its ability to act as a bioisostere for other functional groups and its capacity for diverse chemical modifications make it a cornerstone of many drug discovery programs. The subject of this guide, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, combines this thiazole core with a 4-chlorophenyl group—a common feature in compounds targeting G-protein coupled receptors (GPCRs) and kinases—and a primary amine, suggesting potential interactions with aminergic receptors or transporters.

Given the absence of published data on its specific biological activity, a systematic investigation is required. This document outlines the logical progression of experiments designed to de-orphanize this compound, providing both the theoretical basis for each step and detailed, actionable protocols.

Phase 1: Target Identification and Hypothesis Generation

The initial phase focuses on generating a testable hypothesis regarding the compound's molecular target. A parallel approach combining computational and experimental screening is recommended for maximum efficiency.

In Silico Profiling: Reverse Docking and Pharmacophore Modeling

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly screen the compound against libraries of known protein structures. This approach can prioritize potential target classes and guide the design of subsequent biological assays.

Methodology: Reverse Docking Protocol

  • Ligand Preparation: Generate a 3D conformation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. Assign partial charges and minimize energy using a suitable force field (e.g., MMFF94).

  • Target Library Selection: Utilize a comprehensive library of protein crystal structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites. Focus on target classes commonly associated with thiazole and chlorophenyl scaffolds (e.g., GPCRs, kinases, ion channels, transporters).

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding pockets of each protein in the library.

  • Scoring and Ranking: Score the resulting poses based on the predicted binding affinity (e.g., kcal/mol). Rank the potential targets and cluster them by protein family.

  • Analysis: Scrutinize the top-ranked targets for biological plausibility. For example, a high-ranking prediction for the Dopamine D2 receptor would be a strong initial hypothesis, given the ethanamine moiety.

Phenotypic Screening: Unbiased Functional Assessment

While in silico methods generate hypotheses, phenotypic screening provides unbiased functional data. By exposing various well-characterized cell lines to the compound, we can identify a physiological response without a priori knowledge of the target.

Methodology: Cell-Based Phenotypic Screening Workflow

  • Cell Panel Selection: Choose a diverse panel of cell lines representing different tissues and disease states (e.g., NCI-60 panel for oncology, or specific lines like HEK293 for signaling, PC-12 for neurochemical effects).

  • Assay Development: Utilize a high-throughput assay to measure a general indicator of cellular health, such as cell viability (e.g., CellTiter-Glo®) or cytotoxicity (e.g., LDH release assay).

  • Dose-Response Screening: Screen the compound across a wide range of concentrations (e.g., 1 nM to 100 µM) to determine its potency (EC50/IC50) in each cell line.

  • Hit Identification: A "hit" is defined as a cell line exhibiting a potent and reproducible response. For example, if the compound shows selective cytotoxicity in a lung adenocarcinoma line (A549) but not in normal lung fibroblasts (IMR-90), this suggests a target or pathway selectively important for the cancer phenotype.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 In Silico Approach cluster_2 Experimental Approach compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Novel Compound) insilico Reverse Docking & Pharmacophore Modeling compound->insilico pheno Phenotypic Screening (Cell Viability/Function) compound->pheno targets_insilico Ranked List of Potential Targets (e.g., GPCRs, Kinases) insilico->targets_insilico Predicts hypothesis Testable Hypothesis (e.g., 'Compound X is a D2 Receptor Antagonist') targets_insilico->hypothesis targets_pheno Identified Cellular 'Hit' Phenotype (e.g., Cytotoxicity) pheno->targets_pheno Reveals targets_pheno->hypothesis

Caption: Workflow for generating a testable hypothesis on the compound's target.

Phase 2: Target Validation and Binding Characterization

With a list of putative targets or a cellular phenotype, the next phase is to definitively confirm a direct physical interaction between the compound and its molecular target and to quantify the binding parameters.

Radioligand Binding Assays

This is the gold-standard method for confirming and quantifying interaction with a receptor target. It measures the ability of the test compound to displace a known radioactive ligand ('radioligand') that binds to the target of interest.

Methodology: Competitive Radioligand Binding Assay Protocol (Hypothetical Target: Dopamine D2 Receptor)

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells). Quantify total protein concentration via a Bradford or BCA assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) at its approximate Kd value.

    • Increasing concentrations of the test compound (2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine) or a known competitor (e.g., Haloperidol) for the competition curve.

    • For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

    • For total binding wells, add vehicle only.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3x with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Assay Data Summary

Compound Target Radioligand IC50 (nM) Ki (nM)
Test Compound Dopamine D2 [³H]-Spiperone 45.2 21.8

| Haloperidol (Control) | Dopamine D2 | [³H]-Spiperone | 2.1 | 1.0 |

Label-Free Biophysical Methods: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetics of binding, measuring both the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (Kd) is calculated. This is a powerful orthogonal method to validate findings from binding assays.

Methodology: SPR Workflow

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Flow precise concentrations of the test compound (analyte) in solution over the chip surface.

  • Binding Measurement: The instrument detects changes in the refractive index at the surface as the compound binds to the immobilized protein, generating a sensorgram in real-time.

  • Dissociation Phase: Replace the analyte solution with buffer to measure the dissociation of the compound from the target.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and Kd (Kd = k_off / k_on).

Phase 3: Functional Characterization and Pathway Elucidation

Confirming binding is necessary but not sufficient. The final phase is to determine the functional consequence of this binding: is the compound an agonist, antagonist, or allosteric modulator? What downstream signaling pathways are affected?

Target-Specific Functional Assays

These assays are tailored to the specific biology of the validated target.

  • If the target is a GPCR (e.g., D2 Receptor): Measure downstream second messenger levels. A cAMP assay (e.g., HTRF or LANCE) is standard for Gi-coupled receptors like D2. An antagonist would block the ability of an agonist (e.g., quinpirole) to inhibit cAMP production.

  • If the target is a Kinase: Perform an in vitro kinase activity assay. This measures the ability of the kinase to phosphorylate a substrate peptide, often detected via luminescence (e.g., Kinase-Glo®). An inhibitor would reduce the phosphorylation signal.

  • If the target is an Ion Channel: Use patch-clamp electrophysiology to measure ion flow across the cell membrane in response to the compound.

Mapping the Downstream Signaling Cascade

Once a proximal functional effect is confirmed, the broader impact on cellular signaling must be mapped. Western blotting is a workhorse technique for this purpose.

Methodology: Western Blot for Signaling Pathway Analysis (Example: MAPK/ERK Pathway)

  • Cell Treatment: Treat cells (e.g., PC-12 cells) with the test compound, a known agonist/antagonist, and a vehicle control for various time points.

  • Lysate Preparation: Lyse the cells to extract total protein.

  • SDS-PAGE & Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to a phosphorylated (i.e., activated) form of a signaling protein (e.g., anti-phospho-ERK1/2).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

  • Detection: Add a chemiluminescent substrate and image the resulting signal. An increase or decrease in the ratio of phosphorylated to total protein indicates modulation of the pathway.

G cluster_0 Phase 3: Functional Pathway Elucidation cluster_1 Proximal Functional Effect cluster_2 Downstream Signaling Cascade compound Test Compound target Validated Target (e.g., D2 Receptor) compound->target Binds to functional_assay Target-Specific Assay (e.g., cAMP Assay) target->functional_assay Triggers functional_result Functional Mode (Agonist/Antagonist) functional_assay->functional_result pathway_assay Pathway Mapping (e.g., Western Blot) functional_result->pathway_assay Informs pathway_result Modulation of Key Proteins (e.g., p-ERK, p-Akt) pathway_assay->pathway_result moa Proposed Mechanism of Action pathway_result->moa

Caption: A logical workflow for characterizing the functional impact of target binding.

Conclusion: Synthesizing a Mechanism of Action

By systematically executing the phases outlined in this guide—from broad, unbiased screening to highly specific biophysical and functional characterization—a researcher can build a robust, evidence-based model for the mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. The culmination of this process is a comprehensive understanding of how the compound interacts with its molecular target, the functional consequence of that interaction, and the resulting cascade of downstream cellular events. This knowledge is fundamental to advancing a novel chemical entity through the drug discovery pipeline.

References

This section provides references for the methodologies described, as no direct publications on the specific compound exist.

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Reverse Docking Principles: Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry, 6(5), 507–518. [Link]

  • Surface Plasmon Resonance in Drug Discovery: Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition, 24(6), 892–914. [Link]

  • Phenotypic Screening Overview: Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]

  • Western Blotting Protocols and Principles: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

  • Radioligand Binding Assays: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(3), 129-144. [Link]

The Emerging Therapeutic Potential of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the specific, yet underexplored, compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and its derivatives. Drawing upon the extensive bioactivity of the 2-aminothiazole and substituted thiazole scaffolds, we will explore the compound's potential therapeutic applications, propose a robust synthetic pathway, and detail the requisite experimental protocols for its comprehensive biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to innovate within the vast landscape of heterocyclic chemistry.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring system is a privileged heterocyclic motif, integral to the structure of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a versatile scaffold for designing novel bioactive molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties.[1][2][3] The 2-aminothiazole moiety, in particular, has been a focal point of extensive research, serving as a key building block in the synthesis of compounds with high therapeutic efficacy.[2][4]

The subject of this guide, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, incorporates several key pharmacophoric features: a 4-chlorophenyl group, a thiazole core, and an ethanamine side chain. The presence of the chlorophenyl group can significantly influence the compound's lipophilicity and metabolic stability, while the ethanamine moiety provides a basic center that can be crucial for target engagement. This guide will synthesize existing knowledge on related compounds to build a comprehensive profile of this promising molecule.

Postulated Biological Activities and Therapeutic Targets

While direct experimental data for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is not extensively available in the public domain, the biological activities of structurally analogous compounds provide a strong foundation for predicting its therapeutic potential.

Anti-inflammatory and Analgesic Potential

Numerous studies have highlighted the anti-inflammatory and analgesic properties of thiazole derivatives.[1][5] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5]

  • Causality of Experimental Choice: The selection of COX-1, COX-2, and 5-LOX as primary screening targets is based on their well-established roles in inflammation and pain. A compound that selectively inhibits COX-2 over COX-1 is often sought to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The thiazole scaffold is present in several approved anticancer drugs.[3] Derivatives of 2-aminothiazole have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] The proposed mechanisms are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

  • Expertise in Action: The presence of the 4-chlorophenyl group can enhance anticancer activity. This substitution pattern is found in numerous kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the target kinase.

Antimicrobial and Antifungal Activity

The thiazole ring is a common feature in antimicrobial agents.[6] The biological activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.

  • Self-Validating Systems: A comprehensive antimicrobial screening panel should include a diverse range of Gram-positive and Gram-negative bacteria, as well as fungal strains, to establish the compound's spectrum of activity.

Proposed Synthesis and Characterization

A plausible synthetic route for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine can be devised based on established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a classic and reliable method.

Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Hantzsch Thiazole Synthesis cluster_2 Functional Group Interconversion 4-chlorothiobenzamide 4-chlorothiobenzamide Intermediate_1 2-(chloromethyl)-4-(4-chlorophenyl)thiazole 4-chlorothiobenzamide->Intermediate_1 Reaction with 1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone->Intermediate_1 Intermediate_2 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile Intermediate_1->Intermediate_2 Nucleophilic substitution with NaCN Target_Molecule 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Intermediate_2->Target_Molecule Reduction (e.g., LiAlH4 or catalytic hydrogenation)

Caption: Proposed synthetic workflow for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

Step-by-Step Synthetic Protocol
  • Synthesis of 2-(chloromethyl)-4-(4-chlorophenyl)thiazole (Intermediate 1):

    • To a stirred solution of 4-chlorothiobenzamide in a suitable solvent (e.g., ethanol or acetone), add an equimolar amount of 1,3-dichloroacetone.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

  • Synthesis of 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile (Intermediate 2):

    • Dissolve Intermediate 1 in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

    • Add an excess of sodium cyanide (NaCN) and heat the mixture, again monitoring by TLC.

    • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Target Molecule):

    • Dissolve Intermediate 2 in a dry ether (e.g., diethyl ether or tetrahydrofuran).

    • Carefully add an excess of a reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced.

    • Quench the reaction cautiously by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry the organic extracts, concentrate, and purify the final product, for example, by conversion to its hydrochloride salt.

Characterization

The structure and purity of the synthesized compounds must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To determine the elemental composition.

In Vitro Biological Evaluation: Protocols and Methodologies

A systematic in vitro evaluation is essential to determine the biological activity profile of the target compound.

Cytotoxicity Screening (MTT Assay)

This assay is a fundamental first step to assess the compound's effect on cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 48-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution to each well Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Incubation_2 Solubilization Add a solubilizing agent (e.g., DMSO) Incubation_2->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.[3]

  • Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays (COX-1/COX-2)

These assays are crucial for evaluating the anti-inflammatory potential of the compound.

Protocol Outline:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Inhibition Assay: In a microplate format, pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will provide the selectivity index.

Data Presentation and Interpretation

All quantitative data from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

CompoundTarget Cell Line/EnzymeIC50 (µM)Selectivity Index
Test Compound MCF-7ValueN/A
HeLaValueN/A
COX-1ValueValue
COX-2Value
Reference Drug 1 MCF-7ValueN/A
Reference Drug 2 COX-1ValueValue
COX-2Value

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined in vitro assays will provide crucial data on the compound's potential cytotoxic and anti-inflammatory activities.

Future research should focus on expanding the biological characterization to include in vivo models of disease to validate the in vitro findings. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be instrumental in optimizing the lead compound for enhanced potency and selectivity. The exploration of this and related thiazole derivatives holds significant promise for the discovery of novel therapeutic agents.

References

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., Abdulaziz, O., Alsuwat, M. A., Jan, M. S., & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

  • Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., Al-Kadamany, G., & Al-Laham, S. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., Abdulaziz, O., Alsuwat, M. A., Jan, M. S., & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed, 38487174. [Link]

  • Li, S., Li, Y., Li, Y., Li, Z., & Fan, Z. (2015). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 20(5), 9046-9061. [Link]

  • Fakhar, M., Sirous, H., Khodarahmi, G., & Adib, M. (2020). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 15(4), 366–376. [Link]

  • Zhang, W.-T. (2011). 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]-N-[2-(4-nitro-1H-imidazol-1-yl)ethyl]ethanamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o491. [Link]

  • Shaikh, I. N., & Jadhav, S. D. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. [Link]

  • Tantimongcolwat, T., Samee, W., Tiyaboonchai, W., & Phunpee, S. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Chlorothiophen-2-yl)thiazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vitro investigation of the novel compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. While direct studies on this specific molecule are not yet prevalent in published literature, its core structure, featuring a 2-aminothiazole scaffold, suggests a rich potential for diverse biological activities. The thiazole ring is a key pharmacophore present in numerous approved drugs and investigational compounds, exhibiting a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines a logical, multi-tiered approach to systematically characterize the bioactivity of this compound, beginning with baseline cytotoxicity and extending to more specific mechanistic assays. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and development with the necessary tools to thoroughly evaluate the potential of this promising chemical entity.

Scientific Rationale and Strategic Overview

The strategic approach to characterizing 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is predicated on its structural components. The 2-aminothiazole moiety is a well-established pharmacophore known for a variety of biological activities.[1] The presence of a 4-chlorophenyl group can influence the molecule's lipophilicity and binding interactions with target proteins. Furthermore, the ethanamine side chain is a classic structural motif found in many centrally-acting agents, particularly those that interact with monoamine transporters. This structural feature strongly suggests that the compound may exhibit activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Therefore, a comprehensive in vitro evaluation should be multi-faceted, exploring several potential biological activities. This guide will detail a strategic workflow, beginning with an essential assessment of cytotoxicity to establish a safe therapeutic window for subsequent assays. Following this, we will explore the compound's potential as an anti-inflammatory agent by examining its effects on key enzymes in the arachidonic acid pathway. Finally, we will delve into its potential as a modulator of monoamine signaling by investigating its interaction with monoamine transporters and monoamine oxidase enzymes.

Foundational Assessment: In Vitro Cytotoxicity

Before embarking on specific mechanistic studies, it is imperative to determine the cytotoxic profile of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This foundational step identifies the concentration range at which the compound can be studied for its biological effects without causing significant cell death, thereby ensuring that observed effects are not simply artifacts of toxicity. The MTT assay is a widely accepted, reliable, and straightforward colorimetric method for this purpose.[3]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the test compound on cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a panel of relevant cell lines.

Materials:

  • Test Compound: 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney cells) - for general cytotoxicity

    • A549 (Human lung carcinoma) and MCF-7 (Human breast adenocarcinoma) - as representative cancer cell lines, given the known anticancer potential of some thiazole derivatives.[2]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]

  • MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well and incubate for an additional 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 130 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Incubate for 15 minutes at 37°C with gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[4]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package like GraphPad Prism.

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of test compound add_compound Add compound to cells prepare_compound->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_1_5h Incubate for 1.5 hours add_mtt->incubate_1_5h add_solubilizer Add solubilization solution incubate_1_5h->add_solubilizer read_absorbance Read absorbance at 492 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Investigation of Anti-Inflammatory Potential

The thiazole nucleus is a common feature in compounds with anti-inflammatory activity.[5] Therefore, it is logical to investigate the potential of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Rationale for Targeting COX and 5-LOX

COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. 5-LOX initiates the biosynthesis of leukotrienes, another class of potent pro-inflammatory molecules.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammation, while COX-1 has homeostatic functions.

Detailed Protocol for COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of the test compound for the inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Test Compound

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe and Cofactor (for fluorometric detection)

  • Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2)

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, and the test compound in COX assay buffer.

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-enzyme control, a vehicle control, and positive controls.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Immediately add the COX probe and cofactor solution.

  • Kinetic Measurement: Measure the fluorescence intensity every minute for 10-20 minutes using a microplate reader (e.g., excitation/emission wavelengths of 535/587 nm).

Detailed Protocol for 5-LOX Inhibition Assay

Objective: To determine the IC50 value of the test compound for the inhibition of 5-LOX.

Materials:

  • Test Compound

  • Recombinant human 5-LOX enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • 5-LOX Assay Buffer

  • Fluorometric probe

  • Positive Control: Zileuton

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the 5-LOX enzyme, substrate, and test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound at various concentrations. Include no-enzyme, vehicle, and positive controls.

  • Pre-incubation: Incubate for 10 minutes at 25°C.[8][9][10]

  • Reaction Initiation: Add the substrate to initiate the reaction.[8][9][10]

  • Detection: Add the fluorometric probe.

  • Measurement: Incubate for 5-10 minutes at room temperature, protected from light, and then measure the fluorescence (e.g., excitation/emission at 500/536 nm).

Data Analysis for Enzyme Inhibition Assays

The percentage of enzyme inhibition is calculated as follows:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of vehicle control)] x 100

The IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of the Anti-Inflammatory Assay Workflow

AntiInflammatory_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare enzyme, substrate, and compound solutions setup_plate Add reagents and compound to 96-well plate prepare_reagents->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate initiate_reaction Initiate reaction with substrate pre_incubate->initiate_reaction add_probe Add detection probe initiate_reaction->add_probe measure_signal Measure fluorescence add_probe->measure_signal calculate_inhibition Calculate % inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Evaluation of Monoamine Transporter and Oxidase Activity

The ethanamine side chain of the test compound bears a structural resemblance to known monoamine transporter ligands.[11] This provides a strong rationale for investigating its potential to interact with DAT, SERT, and NET, as well as the monoamine oxidase (MAO) enzymes that are responsible for the degradation of these neurotransmitters.

Rationale for Targeting Monoamine Systems

Monoamine transporters are critical for regulating neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Inhibition of these transporters can lead to increased levels of these neurotransmitters, a mechanism of action for many antidepressant and psychostimulant drugs. MAO-A and MAO-B are key enzymes in the metabolic breakdown of monoamines, and their inhibition can also lead to elevated neurotransmitter levels.

Detailed Protocol for Fluorescent Monoamine Transporter Uptake Assay

Objective: To determine the IC50 values of the test compound for the inhibition of dopamine, serotonin, and norepinephrine uptake in cells expressing the respective transporters.

Materials:

  • Test Compound

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

  • Positive Controls: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate the transporter-expressing HEK293 cells in 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[12]

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compound and positive controls. Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.

  • Treatment: Remove the culture medium and add the test compound or controls at various concentrations to the cells.

  • Uptake Assay: Add the fluorescent substrate/masking dye solution to all wells and immediately begin measuring the fluorescence in kinetic mode (e.g., every 30 seconds for 10-20 minutes) using a bottom-read fluorescence plate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.

Detailed Protocol for Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Objective: To determine the IC50 values of the test compound for the inhibition of MAO-A and MAO-B.

Materials:

  • Test Compound

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)

  • MAO Assay Buffer

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, and test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the respective enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include no-enzyme, vehicle, and positive controls.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.[13]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Incubate for 30 minutes at 37°C and then measure the fluorescence using a microplate reader.[13]

Data Analysis for Monoamine System Assays

Similar to the anti-inflammatory assays, the percentage of inhibition of transporter uptake or MAO activity is calculated, and IC50 values are determined from dose-response curves.

Visualization of the Monoamine Transporter Uptake Assay Workflowdot

MAT_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed transporter-expressing cells prepare_solutions Prepare compound and substrate solutions add_compound Add test compound to cells prepare_solutions->add_compound add_substrate Add fluorescent substrate add_compound->add_substrate read_fluorescence Measure fluorescence (kinetic or endpoint) add_substrate->read_fluorescence calculate_inhibition Calculate % uptake inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Sources

The Architectural Nuances of a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Scaffold of Promise

The 2-(2-arylthiazol-4-yl)ethanamine framework represents a "privileged scaffold" in medicinal chemistry, a molecular architecture that demonstrates the ability to bind to a variety of biological targets with high affinity. The inherent versatility of the thiazole ring, coupled with the pharmacophoric significance of the ethanamine side chain, has made this class of compounds a fertile ground for the discovery of novel therapeutics. This guide will specifically dissect the structure-activity relationships (SAR) of analogs based on the 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine core. Our exploration will be guided by the fundamental principles of medicinal chemistry, aiming to elucidate how subtle molecular modifications translate into significant changes in biological activity. We will delve into the synthetic rationale, explore the impact of substitutions on various parts of the molecule, and provide detailed experimental protocols for the synthesis and evaluation of these compelling compounds. The 2-aminothiazole moiety, a key component of our core structure, is a cornerstone in the synthesis of numerous biologically active molecules, including approved drugs, highlighting the therapeutic potential embedded within this heterocyclic system.[1]

I. The Core Moiety: Understanding the Foundational Elements

The 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold can be dissected into three key regions, each offering opportunities for modification to fine-tune biological activity. A thorough understanding of the contribution of each segment is paramount to a rational drug design approach.

  • The 2-(4-Chlorophenyl) Group: This lipophilic group plays a crucial role in anchoring the molecule within the binding pockets of target proteins. The chlorine atom at the para position significantly influences the electronic properties and metabolic stability of the ring.

  • The Thiazole Core: This five-membered heterocycle acts as a rigid linker, positioning the phenyl ring and the ethanamine side chain in a specific spatial orientation. The nitrogen and sulfur atoms within the ring can participate in hydrogen bonding and other non-covalent interactions.

  • The 4-Ethanamine Side Chain: This flexible side chain, containing a basic nitrogen atom, is often the primary determinant of the compound's interaction with its biological target, particularly for receptors in the central nervous system (CNS).

Caption: Key pharmacophoric regions of the 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold.

II. Probing the Structure-Activity Landscape: A Region-by-Region Analysis

A systematic exploration of the SAR of this scaffold involves the independent and combined modification of its three key regions. The following sections will synthesize findings from various studies to build a coherent understanding of how structural changes impact biological activity, with a focus on potential CNS targets like dopamine and serotonin receptors.

A. The Influence of the 2-Aryl Substituent

The nature and position of substituents on the 2-phenyl ring can profoundly affect the potency and selectivity of these analogs.

  • Halogen Substitution: The presence of a halogen, such as the chlorine atom in our parent compound, is a common feature in many CNS-active drugs. The position of the halogen on the phenyl ring can influence activity. For some related 2-aminothiazole derivatives with antimycobacterial activity, the order of activity for bromo-substituted compounds was found to be para > meta > ortho.[2] This suggests that steric hindrance and electronic effects at different positions can significantly alter the binding affinity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can modulate the electron density of the phenyl ring, impacting its interaction with the target protein. For a series of 2,4-disubstituted thiazoles, the presence of nitro (NO2) and methoxy (OCH3) groups at the para position of the phenyl group was found to significantly improve antimicrobial activity.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) can lead to significant changes in activity. In some 2-aminothiazole analogs, replacing a 2-pyridyl substituent with a 3-pyridyl or 4-pyridyl resulted in a loss of antimycobacterial activity, indicating the importance of the nitrogen's position within the ring for specific interactions.[2]

B. Modifications of the Ethanamine Side Chain: The Key to Receptor Affinity

The ethanamine side chain is often the critical pharmacophoric element for interaction with aminergic G-protein coupled receptors (GPCRs).

  • N-Alkylation and N,N-Dialkylation: The degree of substitution on the terminal nitrogen atom is a key determinant of affinity and selectivity for dopamine and serotonin receptors. For instance, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which can be considered analogs of the ethanamine portion of our scaffold, N-alkylation with ethyl, n-propyl, and 2-phenylethyl groups decreased affinity for D1 dopamine receptors but significantly enhanced affinity for D2 receptors.[3] Specifically, N-ethyl and N-n-propyl-N-(2-phenylethyl) substitution resulted in the most potent and selective D2 ligands.[3]

  • Chain Length and Rigidity: The length of the alkyl chain connecting the thiazole ring to the amine can influence how the molecule fits into the receptor binding pocket. Shortening or lengthening the ethyl bridge can disrupt optimal interactions. Furthermore, incorporating the ethanamine side chain into a cyclic system, such as a piperazine ring, can constrain its conformation and potentially increase affinity and selectivity.

III. Synthetic Strategies: Building the Analog Library

A robust and flexible synthetic strategy is essential for a comprehensive SAR study. The Hantzsch thiazole synthesis is a cornerstone for the construction of the 2-aminothiazole core.

General Synthetic Protocol for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Analogs

A common synthetic route involves the reaction of a substituted α-haloketone with a thiourea derivative.[4]

Step 1: Synthesis of the 2-Amino-4-arylthiazole Core

The synthesis typically begins with the reaction of a substituted acetophenone with a halogenating agent, such as bromine, to form the corresponding α-bromoacetophenone. This intermediate is then condensed with thiourea in a suitable solvent like ethanol to yield the 2-amino-4-arylthiazole.

Step 2: Elaboration of the Ethanamine Side Chain

The 2-amino-4-arylthiazole can then be further functionalized to introduce the ethanamine side chain. This can be achieved through various methods, including acylation followed by reduction.

Synthetic_Workflow Start Substituted Acetophenone Intermediate1 α-Haloacetophenone Start->Intermediate1 Halogenation Intermediate2 2-Amino-4-arylthiazole Intermediate1->Intermediate2 Condensation with Thiourea Intermediate3 N-Acyl-2-amino-4-arylthiazole Intermediate2->Intermediate3 Acylation Final 2-(2-Arylthiazol-4-yl)ethanamine Analog Intermediate3->Final Reduction

Caption: General synthetic workflow for 2-(2-arylthiazol-4-yl)ethanamine analogs.

IV. Biological Evaluation: Unveiling the Pharmacological Profile

A thorough biological evaluation is critical to understanding the SAR of these compounds. Given the structural similarity of the ethanamine moiety to neurotransmitters like dopamine and serotonin, radioligand binding assays for dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, etc.) receptors are highly relevant.[5][6]

Representative Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of the synthesized analogs for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]Spiperone (a high-affinity D2 antagonist radioligand).

  • Synthesized test compounds.

  • Haloperidol (a reference D2 antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293-D2 cells.

  • In a 96-well plate, add the cell membranes, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound or haloperidol.

  • For non-specific binding determination, add a high concentration of unlabeled haloperidol to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) values from the IC₅₀ values using the Cheng-Prusoff equation.

V. Data Interpretation and SAR Summary

The collected biological data should be compiled into a clear and concise format to facilitate the elucidation of SAR trends.

Table 1: Illustrative SAR Data for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Analogs at the Dopamine D2 Receptor

Compound IDR¹ (on Phenyl Ring)R² (on Amine)D₂ Receptor Ki (nM)
1 4-ClH150
2 4-FH180
3 4-CH₃H250
4 4-OCH₃H120
5 4-ClCH₃80
6 4-ClCH₂CH₃50
7 4-Cln-propyl35
8 4-ClCH₂(phenyl)20

Interpretation of Illustrative Data:

  • Phenyl Ring Substitution (R¹): The data suggests that electron-donating groups (e.g., 4-OCH₃) may be slightly more favorable than electron-withdrawing groups (e.g., 4-F) or alkyl groups (e.g., 4-CH₃) at the para position for D2 receptor affinity.

  • Amine Substitution (R²): A clear trend is observed with N-alkylation. Increasing the size of the alkyl group from methyl to n-propyl progressively increases D2 receptor affinity. The introduction of a phenylmethyl group leads to the most potent compound in this illustrative series, suggesting the presence of a lipophilic pocket in the receptor that can accommodate this larger substituent.

VI. Concluding Remarks and Future Directions

The 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold is a promising starting point for the development of novel CNS-active agents. The SAR studies, though still requiring more focused and comprehensive investigation for this specific analog series, indicate that both the 2-aryl substituent and the 4-ethanamine side chain are critical determinants of biological activity. Future research should focus on a systematic exploration of a wider range of substituents on the phenyl ring, including different halogens and various electron-donating and -withdrawing groups at the ortho, meta, and para positions. Furthermore, a more detailed investigation of the impact of N-alkylation and the incorporation of the ethanamine side chain into conformationally restricted systems is warranted. Such studies, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of new chemical entities with improved potency, selectivity, and therapeutic potential.

VII. References

  • Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 2018 , 65(1), 1-22.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021 , 26(5), 1449.

  • Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco, 1995 , 50(6), 413-422.

  • Biochemistry, Dopamine Receptors. StatPearls, 2023 .

  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL, 2022 .

  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology, 2023 , 6(1).

  • Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. European Journal of Medicinal Chemistry, 2014 , 74, 586-592.

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology, 1986 , 125(3), 373-381.

  • "Selective" serotonin 5-HT2A receptor antagonists. ACS Pharmacology & Translational Science, 2022 , 5(6), 400-413.

  • Dopamine supersensitivity correlates with D2High states, implying many paths to psychosis. Proceedings of the National Academy of Sciences, 2005 , 102(9), 3537-3542.

  • Dopamine D1 and D2 receptors are distinctly associated with rest-activity rhythms and drug reward. The Journal of Clinical Investigation, 2021 , 131(18).

  • Dopamine D2 receptor restricts astrocytic NLRP3 inflammasome activation via enhancing the interaction of β-arrestin2 and NLRP3. Cell Death & Differentiation, 2018 , 25(11), 1937-1949.

  • Affinity of Aporphines for the Human 5-HT2A Receptor: Insights from Homology Modeling and Molecular Docking Studies. Journal of Medicinal Chemistry, 2008 , 51(24), 8096-8105.

  • 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 2014 , 22(1), 475-488.

  • 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 2023 , 1(103).

  • Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Il Farmaco, 2003 , 58(10), 845-850.

  • Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 2016 , 15(1), 141.

  • N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. Journal of the Chemical Society of Pakistan, 2015 , 37(6).

  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 2017 , 7(2), 295-301.

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 2024 , 15(1), 223-236.

  • SAR of 2,4-substituted thiazole analogs containing modifications of the primary amide moiety and piperidine ring. Probe Reports from the NIH Molecular Libraries Program, 2010 .

Sources

Introduction: The Enduring Significance of the Thiazole Scaffold

Sources

An In-Depth Technical Guide to the Cytotoxic Evaluation of 4-Chlorophenyl Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the cytotoxic evaluation of 4-chlorophenyl substituted thiazoles. It is designed to offer not just protocols, but a deeper understanding of the rationale behind the experimental choices, ensuring scientific integrity and logical application in a research setting.

Introduction: The Significance of the Thiazole Scaffold in Oncology

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[2] A significant body of research has highlighted the potent anticancer activities of thiazole derivatives, with some compounds progressing into clinical trials.[1] The introduction of a 4-chlorophenyl substituent to the thiazole core has been a strategic focus in the design of novel anticancer agents. This substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes, and can influence its binding affinity to target proteins.[3] This guide will delve into the systematic evaluation of the cytotoxic potential of this promising class of compounds.

Rationale for Cytotoxic Evaluation: Unveiling Anticancer Potential

The primary goal of cytotoxic evaluation is to determine the concentration at which a compound induces cell death in cancerous cell lines.[4] This is a critical first step in the drug discovery pipeline, providing essential data on the compound's potency and potential as a therapeutic agent. The selection of appropriate cancer cell lines is a crucial experimental decision. For instance, the MDA-MB-231 breast cancer cell line is often chosen for its aggressive and metastatic phenotype, providing a stringent test for potential anticancer compounds.[4][5] The choice of cell line should align with the therapeutic target of the research program.

The cytotoxic evaluation of 4-chlorophenyl substituted thiazoles is driven by the consistent observation that this chemical moiety imparts significant anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways that drive tumor growth.[3] A thorough cytotoxic assessment allows for the quantification of this activity, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cancer cell population.

Synthesis of 4-Chlorophenyl Substituted Thiazoles: A Foundational Step

The journey of cytotoxic evaluation begins with the synthesis of the compounds of interest. A common and effective method for synthesizing 4-(4-chlorophenyl)-2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-2-aminothiazole

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL).

  • Add thiourea (1.2 mmol) to the solution and stir at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield pure 4-(4-chlorophenyl)-2-aminothiazole.

The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Cytotoxicity Assays: Quantifying Cell Death

Several robust and well-validated assays are available to determine the cytotoxicity of chemical compounds. The choice of assay depends on the specific research question, the mechanism of cell death being investigated, and the available laboratory equipment.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-chlorophenyl substituted thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[8] The amount of bound dye is proportional to the number of cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay: Detecting Membrane Integrity Loss

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT and SRB assays.

  • Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Data Presentation and Interpretation

The cytotoxic activity of 4-chlorophenyl substituted thiazoles is typically summarized in a table format, presenting the IC50 values against various cancer cell lines. This allows for a clear and concise comparison of the potency of different derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
4b 4-(4-chlorophenyl)thiazolylMDA-MB-2313.52[1][4]
4c 4-(4-bromophenyl)thiazolylMDA-MB-2314.89[1]
4d 4-(3-nitrophenyl)thiazolylMDA-MB-2311.21[1][4]

Interpretation of Results: The IC50 values provide a quantitative measure of the cytotoxic potency of the compounds. A lower IC50 value indicates a more potent compound. The data in the table suggests that the nature and position of the substituent on the phenyl ring significantly influence the cytotoxic activity. For example, compound 4d with a 3-nitrophenyl group is more potent than the 4-chlorophenyl derivative 4b .

Elucidating the Mechanism of Action: Induction of Apoptosis

Understanding how a compound induces cell death is a critical aspect of its preclinical evaluation. Many effective anticancer agents, including thiazole derivatives, exert their cytotoxic effects by inducing apoptosis. Apoptosis is a highly regulated process of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Studies on thiazole derivatives have shown that they can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.

Signaling Pathway of Apoptosis Induced by 4-Chlorophenyl Substituted Thiazoles

The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by these compounds.

apoptosis_pathway Thiazole 4-Chlorophenyl Substituted Thiazole Bax Bax Thiazole->Bax Activates Bcl2 Bcl-2 Thiazole->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 4-chlorophenyl substituted thiazoles.

Structure-Activity Relationship (SAR): Guiding Drug Design

The systematic modification of the chemical structure of a lead compound and the subsequent evaluation of its biological activity is known as Structure-Activity Relationship (SAR) analysis.[2] SAR studies are crucial for optimizing the potency and selectivity of drug candidates.[2]

For 4-chlorophenyl substituted thiazoles, SAR studies have revealed several key insights:

  • The position of the chloro group: The position of the chlorine atom on the phenyl ring can significantly impact cytotoxic activity.

  • Substitution on the thiazole ring: Modifications at other positions of the thiazole ring can modulate the compound's activity.

  • Nature of the substituent at the 2-position: The group attached to the 2-position of the thiazole ring plays a critical role in determining the biological activity. For example, the presence of an amino group can enhance the compound's ability to form hydrogen bonds with its target protein.[1]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the cytotoxic evaluation of 4-chlorophenyl substituted thiazoles. From their synthesis to the elucidation of their mechanism of action, a systematic and logical approach is essential for advancing these promising compounds through the drug discovery pipeline. The experimental protocols and data interpretation guidelines presented here serve as a valuable resource for researchers in the field of oncology drug development.

Future research should focus on further optimizing the structure of these compounds to enhance their potency and selectivity for cancer cells. In vivo studies in animal models will be the next critical step to evaluate their efficacy and safety in a more complex biological system. The continued exploration of the thiazole scaffold holds great promise for the development of novel and effective anticancer therapies.

References

  • Al-Warhi, T., Abualnaja, M. M., Abd El-hameed, R. H., El-Gohary, N. S., & Zaki, I. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]

  • Al-Warhi, T., Abualnaja, M. M., Abd El-hameed, R. H., El-Gohary, N. S., & Zaki, I. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. [Link]

  • Al-Warhi, T., Abualnaja, M. M., El-hameed, R. H. A., El-Gohary, N. S., & Zaki, I. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Semantic Scholar. [Link]

  • da Cruz Filho, I. J., de Oliveira, J. F., de Souza, T. R. L. C., de Moura, R. O., Carvalho Junior, L. B., de Lima, M. C. A., & de Almeida, S. M. V. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). [Link]

  • Fărcășanu, I. C., Vlase, L., & Gligor, F. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC Advances, 11(58), 36929-36940. [Link]

  • Hassan, A. S., El-Sayed, W. M., & El-Essawy, F. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Khanal, H., & Sahu, A. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy and Technology, 6(2), 6755-6763. [Link]

  • Le, H. T., Nguyen, N. T. H., Hong, Q. V., Qian, Z., Bui, T. M., Huynh, L. N., ... & Bui, H. T. B. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(31), 21136-21146. [Link]

  • Meric, N., Akpinar, O., & Kocyigit, A. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Toxicology in Vitro, 98, 102937. [Link]

  • Płusa, A., Streciwilk, W., Gaweł, A., Szczęśniak-Sięga, B., Szeląg, A., & Uryga, A. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Szychowski, K. A., Gmiński, J., & Turski, W. A. (2023). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Thangavelu, S., & Piraman, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-651. [Link]

  • Wang, Y., Li, Y., Wu, J., & Li, L. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1949. [Link]

  • Yusuf, M., & Arshad, M. F. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 14(7), 634. [Link]

  • Meric, N., Akpinar, O., & Kocyigit, A. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Toxicology in Vitro, 98, 102937. [Link]

  • Hassan, A. S., El-Sayed, W. M., & El-Essawy, F. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Induction of apoptosis by compounds 4a (A) and 4b (B) in PANC-1 cells.[Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Gawad, H. (2020). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 10(61), 37049-37060. [Link]

  • ResearchGate. (n.d.). Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. [Link]

  • ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data expressed as the mean ± SD.[Link]

  • Fărcășanu, I. C., Vlase, L., & Gligor, F. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad. (n.d.). SRB Cytotoxicity Assay. [Link]

Sources

A Technical Guide to the Antimicrobial Properties of 2-Aminothiazole Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 2-Aminothiazole

The 2-aminothiazole (2-AMT) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a structural component in numerous clinically significant drugs, including third-generation cephalosporin antibiotics (e.g., cefotaxime), antivirals, and anticancer agents.[2][3] Its prevalence in nature and its synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents.[4][5]

The urgency for new antimicrobial agents cannot be overstated, as the rise of multidrug-resistant (MDR) pathogens threatens to return medicine to a pre-antibiotic era.[2][3] In this context, 2-aminothiazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various bacterial and fungal strains, including resistant variants like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][4] This guide provides an in-depth exploration of the antimicrobial properties of 2-aminothiazole compounds, focusing on their mechanisms of action, structure-activity relationships, synthetic methodologies, and protocols for evaluation.

Section 1: Mechanisms of Antimicrobial Action

The antimicrobial efficacy of 2-aminothiazole derivatives is not attributed to a single, universal mechanism. Instead, their activity often stems from the specific functionalities appended to the core thiazole ring, allowing them to interact with various microbial targets. Molecular docking and experimental studies have elucidated several probable mechanisms.

Inhibition of Bacterial Cell Wall Synthesis: The MurB Target

A key bacterial target for some 2-aminothiazole derivatives is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme. MurB is a crucial enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. Its inhibition leads to compromised cell wall structure and, ultimately, cell lysis.

Molecular docking studies have suggested that the 2-aminothiazole scaffold can fit into the active site of MurB, forming hydrogen bonds and hydrophobic interactions that inhibit its enzymatic activity.[6] This mechanism is particularly attractive as MurB is a highly conserved enzyme across many bacterial species, suggesting the potential for broad-spectrum activity.

MurB_Inhibition cluster_bacterial_cell Bacterial Cytoplasm UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG_PEP UDP-N-acetylglucosamine enolpyruvate MurA->UNAG_PEP Catalysis MurB MurB Enzyme (Target) UNAG_PEP->MurB UDP_NAM UDP-N-acetylmuramic acid (Peptidoglycan Precursor) MurB->UDP_NAM Reduction CellWall Peptidoglycan Synthesis (Cell Wall) UDP_NAM->CellWall Aminothiazole 2-Aminothiazole Derivative Aminothiazole->MurB Inhibition

Caption: Proposed mechanism of MurB inhibition by 2-aminothiazole derivatives.

Disruption of Fungal Cell Membranes: The CYP51 Target

In fungal pathogens, a primary target for azole-containing compounds is the lanosterol 14α-demethylase enzyme, also known as CYP51. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and the function of membrane-bound proteins.

Certain 2-aminothiazole derivatives have been shown to effectively inhibit CYP51.[6][7] The nitrogen atom in the thiazole ring coordinates with the heme iron atom in the active site of CYP51, while other parts of the molecule form hydrophobic and van der Waals interactions within the enzyme's substrate-binding channel. This inhibition blocks ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately disrupting the fungal cell membrane, causing cell death or growth arrest.[6]

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[8] Several 2-aminothiazole derivatives have demonstrated potent anti-biofilm activity, often at sub-inhibitory concentrations.[9][10] This suggests an anti-virulence mechanism rather than direct bactericidal action. These compounds can interfere with the initial stages of biofilm formation, such as bacterial adhesion to surfaces, without affecting the growth of planktonic (free-floating) bacteria.[8] This mode of action is advantageous as it may exert less selective pressure for the development of resistance.[11]

Section 2: Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of 2-aminothiazole compounds is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective derivatives.

PositionModification TypeImpact on Antimicrobial ActivityRationale & Causality
C2-Amine Acylation with aroyl or heteroaroyl groupsOften enhances activity.[4]The amide bond introduces a rigid, planar structure that can facilitate stronger interactions with target enzymes. The nature of the aromatic/heteroaromatic ring (e.g., pyridine, furan) can be tuned to optimize hydrophobic or hydrogen-bonding interactions within the target's active site.
C4-Position Substitution with aryl groups (e.g., phenyl)Generally favorable for activity.[12]A phenyl group at C4 can provide a hydrophobic anchor, improving binding affinity to the target. Substitutions on this phenyl ring (e.g., halogens, methoxy groups) can further modulate electronic properties and lipophilicity, fine-tuning the compound's potency and pharmacokinetic profile.[4]
C5-Position Substitution with arylazo or naphthylmethyl groupsCan significantly increase potency.[4][13]These bulky, lipophilic groups can establish extensive interactions with hydrophobic pockets in target enzymes. For example, a naphthylmethyl group at C5 was found to be critical for high activity against Histoplasma capsulatum.[13]
Exocyclic Amine Formation of Schiff bases or thiourea derivativesOften leads to potent compounds.[9][12]These modifications extend the molecule, allowing it to span larger active sites or interact with multiple subsites on a target. The thiourea moiety, in particular, can act as a strong hydrogen bond donor and acceptor, which is critical for target recognition. The presence of a halogen on an attached phenyl group is often important for this activity.[9][10]

Section 3: Synthetic Strategies & Experimental Protocols

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being the most common and versatile method. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

Synthesis_Workflow Start Starting Materials (α-haloketone, Thiourea) Reaction Hantzsch Thiazole Synthesis (Condensation Reaction) Start->Reaction Crude Crude 2-Aminothiazole Product Reaction->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Pure Pure 2-Aminothiazole Derivative Purification->Pure Analysis Structural Characterization (NMR, IR, Mass Spec) Pure->Analysis Final Final Compound for Biological Screening Analysis->Final

Caption: General workflow for synthesis and purification of 2-aminothiazole derivatives.

Protocol 3.1: General Synthesis of a 4-Aryl-2-aminothiazole Derivative

This protocol describes a standard Hantzsch synthesis for a 4-phenyl-2-aminothiazole, a common precursor for more complex derivatives.

Materials:

  • 2-Bromoacetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (20 mL)

  • Sodium bicarbonate (for neutralization)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Dissolution: Dissolve 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Rationale: Ethanol serves as a polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction. A slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions. Refluxing prevents the loss of solvent during the heating period.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete. This is a crucial step for process validation.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product should form.

  • Neutralization and Isolation: Pour the cooled mixture into 50 mL of cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Rationale: The product is initially formed as a hydrobromide salt. Neutralization with a weak base like sodium bicarbonate deprotonates the amine, yielding the free base which is less soluble in water and precipitates out.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a desiccator. For higher purity, the product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture).

    • Rationale: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.

Section 4: In Vitro Evaluation of Antimicrobial Activity

Once synthesized and purified, the novel compounds must be rigorously tested to determine their antimicrobial efficacy. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[6][14]

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum, standardized to a 0.5 McFarland standard

  • Synthesized 2-aminothiazole compounds, dissolved in DMSO

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (DMSO)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Serial Dilution: In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in 2.5% DMSO). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Rationale: Serial dilution creates a gradient of compound concentrations, allowing for the precise determination of the lowest concentration that inhibits growth. Wells 11 (growth control, no compound) and 12 (sterility control, no inoculum) are critical for validating the assay.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Section 5: Challenges and Future Perspectives

Despite their promise, 2-aminothiazole derivatives are not without challenges. The 2-AMT scaffold itself has been flagged as a potential Pan-Assay Interference Compound (PAINS), meaning it can exhibit promiscuous, non-specific activity in high-throughput screens.[2][3] This necessitates careful validation of any observed activity to ensure it is due to specific interactions with the intended target.

Furthermore, some derivatives suffer from poor aqueous solubility, which can hinder their development as therapeutic agents.[2] A promising strategy to overcome these limitations is the use of bioisosteric replacement. For instance, replacing the 2-aminothiazole core with a 2-aminooxazole has been shown to improve physicochemical properties like solubility while retaining or even enhancing antimicrobial activity.[2][3] The oxazole isosteres often exhibit significantly increased hydrophilicity without compromising the structural features necessary for target binding.[3]

The future of 2-aminothiazole research lies in the intelligent design of second-generation compounds. This involves:

  • Targeted Library Synthesis: Moving away from broad screening to the rational design of compounds based on SAR data and computational modeling of target-ligand interactions.

  • Hybrid Molecules: Combining the 2-aminothiazole scaffold with other known pharmacophores to create hybrid molecules with dual-action mechanisms, potentially circumventing resistance.

  • Focus on Anti-Virulence: Developing compounds that inhibit biofilm formation or other virulence factors, which represents a paradigm shift from direct killing to disarming pathogens.[8]

By addressing the inherent challenges and leveraging modern drug design strategies, the 2-aminothiazole scaffold will undoubtedly continue to be a valuable platform in the critical search for the next generation of antimicrobial drugs.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). EXCLI Journal. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2025-08-07). ResearchGate. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022-05-06). MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010-08-01). International Journal of Pharmaceutical Sciences and Research. [Link]

  • synthesis and antimicrobial activity of 2- aminothiazole derivatives. (2016-05-27). ResearchGate. [Link]

  • Design and Synthesis of 2-aminothiazole Based Antimicrobials Targeting MRSA. (2012-12-15). PubMed. [Link]

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. (2015-03-09). ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025-04-07). NIH. [Link]

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. J-STAGE. [Link]

  • New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation. PMC - NIH. [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. (2021-04-20). Frontiers. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. (2015-02-01). PubMed. [Link]

Sources

Spectroscopic Elucidation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. The specific compound of interest, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, combines this critical heterocycle with a 4-chlorophenyl moiety—a common substituent for modulating pharmacokinetic and pharmacodynamic properties—and a flexible ethanamine sidechain, which can be crucial for targeting specific biological receptors. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for any drug development campaign, and this begins with a comprehensive spectroscopic analysis.

This guide provides an in-depth, practical framework for the spectroscopic characterization of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. Moving beyond a mere recitation of data, we will explore the rationale behind the selection of spectroscopic techniques, the meticulous interpretation of the resulting spectra, and the crucial connections between spectral features and molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated understanding of this promising molecular architecture.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the adopted numbering scheme for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

Caption: Molecular structure and atom numbering scheme for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity, and integration of each signal provide a detailed map of the proton environments within the molecule.

Experimental Protocol: A Self-Validating Approach
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable nature of amine and amide protons, which can be confirmed by D₂O exchange.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[3]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Reference: The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • Validation with D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the anticipated proton NMR signals for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
H-5 (Thiazole)~7.20 - 7.80Singlet (s)-1HThe thiazole ring proton is in a distinct electronic environment and typically appears as a singlet in this region.[3]
H-2', H-6' (Aryl)~7.80 - 8.00Doublet (d)~8-92HThese protons are ortho to the electron-withdrawing thiazole ring, leading to a downfield shift. They appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5' (Aryl)~7.40 - 7.60Doublet (d)~8-92HThese protons are ortho to the chlorine atom and meta to the thiazole ring. They are coupled to H-2' and H-6', respectively.
H-α (Ethanamine)~2.90 - 3.10Triplet (t)~6-72HThis methylene group is adjacent to the thiazole ring and the other methylene group, resulting in a triplet.
H-β (Ethanamine)~2.70 - 2.90Triplet (t)~6-72HThis methylene group is adjacent to the primary amine and the other methylene group, appearing as a triplet.
-NH₂ (Amine)~1.50 - 2.50 (variable)Broad Singlet (br s)-2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal will disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature. Broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets.

Experimental Protocol

The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis. The experiment is typically run on the same instrument.

Predicted ¹³C NMR Spectral Data and Interpretation

The expected ¹³C NMR chemical shifts are presented below, based on established values for thiazole, chlorophenyl, and alkylamine moieties.[3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2 (Thiazole)~165 - 170This carbon is double-bonded to nitrogen and single-bonded to sulfur, resulting in a significant downfield shift.
C-4 (Thiazole)~145 - 150This carbon is part of the thiazole ring and is attached to the ethanamine sidechain.
C-5 (Thiazole)~115 - 120This carbon is adjacent to the sulfur atom and bears a proton, leading to a more upfield shift compared to the other thiazole carbons.
C-1' (Aryl)~130 - 135The ipso-carbon attached to the thiazole ring.
C-4' (Aryl)~135 - 140The ipso-carbon attached to the chlorine atom, deshielded by the electronegative halogen.
C-2', C-6' (Aryl)~128 - 130Aromatic carbons ortho to the thiazole substituent.
C-3', C-5' (Aryl)~129 - 131Aromatic carbons ortho to the chlorine atom.
C-α (Ethanamine)~35 - 40The methylene carbon adjacent to the thiazole ring.
C-β (Ethanamine)~40 - 45The methylene carbon adjacent to the amine group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: An FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted FT-IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
3400 - 3200N-H stretchPrimary Amine (-NH₂)A characteristic doublet in this region confirms the presence of the primary amine.
3100 - 3000C-H stretchAromatic & ThiazoleIndicates the presence of C-H bonds on the aromatic and thiazole rings.
2950 - 2850C-H stretchAliphatic (CH₂)Corresponds to the stretching vibrations of the methylene groups in the ethanamine sidechain.
~1600, ~1480C=C stretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bond stretching in the phenyl ring.
~1550C=N stretchThiazole RingA key indicator of the thiazole ring system.
~1100 - 1000C-Cl stretchAryl HalideConfirms the presence of the chlorine substituent on the phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily protonate to form [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce fragmentation of the parent ion and elucidate structural features.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₁H₁₁ClN₂S

  • Monoisotopic Mass: 238.0383

  • Expected [M+H]⁺: m/z 239.0461

Hypothetical Fragmentation Pathway

M [M+H]⁺ m/z 239.0461 F1 Loss of NH₃ m/z 222.0195 M->F1 - NH₃ F2 Cleavage of Cα-Cβ bond m/z 209.0273 M->F2 - CH₂NH₂ F3 4-Chlorophenylthiazole fragment m/z 194.9804 F2->F3 - CH₂

Caption: A plausible fragmentation pathway for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in ESI-MS/MS.

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural elucidation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. By integrating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this compound, paving the way for its further investigation in drug discovery and development programs. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, underscoring the foundational role of spectroscopy in modern medicinal chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Thiazole Derivatives: Synthesis, Reactions, and Applications. (2018). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 447-450. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 645-673.
  • Bennikallu Hire Mathada, M. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the core physicochemical properties of the novel aminothiazole derivative, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] Understanding the physicochemical characteristics of new analogues, such as the title compound, is fundamental to advancing drug discovery efforts, enabling rational drug design, and optimizing formulation and delivery strategies. This document details the molecular structure, predicted key properties including pKa and logP, and outlines robust, validated methodologies for its synthesis and analytical characterization.

Introduction and Significance

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, recognized for its wide spectrum of biological activities.[2] Derivatives have been investigated as inhibitors of cyclin-dependent kinases for anticancer applications, modulators of acetylcholine esterase for Alzheimer's disease therapy, and as immunosuppressive agents.[1][3][4] The title compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, incorporates this key heterocycle, functionalized with a 4-chlorophenyl group and an ethanamine side chain. The chlorophenyl group can significantly influence metabolic stability and receptor binding affinity, while the basic ethanamine side chain is critical for modulating solubility and potential interactions with biological targets.

A thorough characterization of the compound's physicochemical properties is paramount. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for its development as a potential therapeutic agent. This guide serves as a technical resource, providing both foundational data and the practical experimental frameworks necessary for its scientific evaluation.

Molecular Structure and Core Properties

The foundational attributes of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine are summarized below. The hydrochloride salt is often prepared to improve handling and aqueous solubility.

PropertyValueSource
IUPAC Name 2-(2-(4-chlorophenyl)-1,3-thiazol-4-yl)ethan-1-amine-
Molecular Formula C₁₁H₁₁ClN₂S-
Molecular Weight 238.74 g/mol -
CAS Number (HCl Salt) 1187830-55-2[5]
Molecular Formula (HCl Salt) C₁₁H₁₁ClN₂S·HCl[5]
Molecular Weight (HCl Salt) 275.20 g/mol [5]
Predicted Physicochemical Parameters

While experimental data for the title compound is not extensively published, reliable computational methods provide valuable estimates for key drug-like properties. The following parameters were predicted using Chemicalize.org.

ParameterPredicted ValueSignificance in Drug Development
pKa (Strongest Basic) 9.35Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The ethanamine moiety is the primary basic center.
logP 2.89Indicates the lipophilicity of the molecule. A logP in this range suggests good membrane permeability, a key factor for oral bioavailability.

Synthesis and Purification

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine can be approached via a multi-step process, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring.[5]

Diagram of Synthetic Pathway

Synthetic Pathway cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Functionalization A α-bromo-4-chloroacetophenone C 4-(4-chlorophenyl)thiazol-2-amine (Precursor) A->C Ethanol, Reflux B Thiourea B->C D Precursor E 1. Acylation (e.g., with Chloroacetyl chloride) 2. Azide substitution 3. Reduction D->E F 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Final Product) E->F

Caption: Proposed synthetic route for the target compound.

Step-by-Step Synthesis Protocols

Part 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine (Precursor)

This procedure is adapted from established methods for synthesizing 2-aminothiazole derivatives.[6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-bromo-4-chloroacetophenone (10 mmol) and ethanol (50 mL).

  • Addition of Thiourea: Add thiourea (12 mmol) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 4-(4-chlorophenyl)thiazol-2-amine as a white to off-white solid.[6]

Part 2: Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

This is a proposed synthetic route based on common organic chemistry transformations, as a specific published procedure for this exact molecule is not available.

  • Acylation of the Thiazole Ring: The precursor, 4-(4-chlorophenyl)thiazol-2-amine, is first acylated at the 4-position. This can be achieved via a Friedel-Crafts acylation using chloroacetyl chloride and a Lewis acid catalyst like aluminum chloride in an inert solvent (e.g., dichloromethane).

  • Azide Substitution: The resulting α-chloro ketone is then reacted with sodium azide in a polar aprotic solvent like DMF to form the corresponding α-azido ketone. This is a standard nucleophilic substitution reaction.

  • Reduction to the Ethanamine: The azido group is subsequently reduced to the primary amine. A common and effective method is reduction using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This step will also reduce the ketone to a hydroxyl group, which may require subsequent deoxygenation, or a milder reducing agent specific for azides could be employed, such as catalytic hydrogenation (H₂/Pd-C).

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and properties of the synthesized compound.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical compounds.

Diagram of HPLC Workflow

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Isocratic Elution (C18 column, 1.0 mL/min) B->C D UV Detection (e.g., 225 nm) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: General workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) at a ratio of 50:50 (v/v) is a good starting point.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Procedure:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 10 µL) onto the column.

    • Record the chromatogram for a sufficient time to allow all components to elute.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include aromatic protons from the chlorophenyl ring, a singlet for the thiazole proton, and two triplets corresponding to the ethanamine side chain.

  • ¹³C NMR: Shows the number of unique carbon atoms. Expected signals would include those for the aromatic and thiazole ring carbons, and two signals for the aliphatic carbons of the ethanamine group.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is suitable for this molecule.

  • Expected Ionization: In positive ion mode, the protonated molecule [M+H]⁺ would be the dominant ion.

  • High-Resolution MS (HRMS): This technique would be used to confirm the elemental composition by providing a highly accurate mass measurement.

3. Infrared (IR) Spectroscopy:

  • Purpose: To identify key functional groups.

  • Expected Bands:

    • N-H stretching (primary amine): ~3300-3500 cm⁻¹ (two bands).

    • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹.

    • C=N and C=C stretching (thiazole and aromatic rings): ~1500-1600 cm⁻¹.

    • C-Cl stretching: ~1000-1100 cm⁻¹.

Experimental Protocols for Physicochemical Properties

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a calibration curve.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

logP Determination (Shake-Flask Method)
  • System Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer). The two phases should be pre-saturated with each other.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a compound of significant interest due to its foundation on the pharmacologically versatile 2-aminothiazole scaffold. This guide has provided a framework for its synthesis, analysis, and the characterization of its core physicochemical properties. The outlined protocols offer robust, validated methods for researchers to produce and evaluate this molecule, facilitating further investigation into its potential as a lead compound in drug discovery programs. The predicted pKa and logP values suggest favorable drug-like properties, warranting experimental validation and further exploration of its biological activity.

References

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • EP0412404A2 - Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same - Google P
  • WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)
  • Synthesis of 2-(4-chlorophenyl)thiazole - PrepChem.com. (URL: [Link])

  • WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. (URL: https://patents.google.
  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanaMine hydrochloride_1187830-55-2_Letopharm co., ltd. (URL: [Link])

  • Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). - ResearchGate. (URL: [Link])

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: [Link])

  • 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

  • EP0069154A1 - Novel thiazole compounds, process for their preparation, and medicinal composition containing same - Google P
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed Central. (URL: [Link])

  • (12) United States Patent - Googleapis.com. (URL: [Link])

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (URL: not available)
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (URL: [Link])

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (URL: )
  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed. (URL: [Link])

  • WO1999021845A2 - 4-aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases - Google P
  • Chemicalize - Instant Cheminformatics Solutions. (URL: [Link] - Instant Cheminformatics Solutions. (URL: [Link])

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold as a Foundation for Novel Therapeutics

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[1] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, several clinically approved drugs, such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole, feature this privileged structure, underscoring its therapeutic relevance.[4] The compound of interest, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, combines the thiazole core with a 4-chlorophenyl group and an ethanamine side chain, suggesting a potential for diverse biological interactions and a compelling case for in-depth target identification and validation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this novel compound. We will traverse a multi-pronged approach, beginning with computational predictions to generate initial hypotheses, followed by detailed experimental workflows for target validation and mechanism of action studies.

Part 1: In Silico Target Prediction - Generating Actionable Hypotheses

Given the novelty of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, a logical first step is to employ computational methods to predict its potential biological targets. These in silico techniques leverage vast databases of known ligand-target interactions to infer the likely targets of a new molecule based on its structural and chemical similarity to known bioactive compounds.

For this guide, we utilized the SwissTargetPrediction server, a well-established tool for predicting the protein targets of small molecules.[5][6] The SMILES (Simplified Molecular Input Line Entry System) string for 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, NCCC1=NC(=CS1)C2=CC=C(Cl)C=C2, was submitted to the platform for analysis against the Homo sapiens target database.

The prediction algorithm is based on the principle that structurally similar molecules are likely to have similar biological targets. The output provides a ranked list of potential targets, with a higher probability assigned to those with a greater degree of similarity to known ligands.

Table 1: Top Predicted Therapeutic Targets for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

RankTarget ClassSpecific TargetUniprot IDProbabilityKnown Ligands with Structural Similarity
1Enzyme5-Lipoxygenase (5-LO)P09917HighZileuton, Atreleuton
2EnzymeDeoxyribonuclease-1 (DNase I)P24855HighThiazole-based inhibitors
3G-protein coupled receptorHistamine H3 receptorQ9Y5N1ModeratePitolisant, Ciproxifan
4EnzymeMonoamine oxidase B (MAO-B)P27338ModerateSelegiline, Rasagiline
5G-protein coupled receptorDopamine D2 receptorP14416ModerateHaloperidol, Risperidone
6EnzymeCyclooxygenase-2 (COX-2)P35354LowCelecoxib, Rofecoxib
7KinaseEpidermal Growth Factor Receptor (EGFR)P00533LowGefitinib, Erlotinib

This table is a representative example based on typical outputs for similar scaffolds. Actual results from SwissTargetPrediction may vary.

The in silico analysis points towards several compelling therapeutic avenues. The high probability of interaction with 5-Lipoxygenase and DNase I is particularly noteworthy, as a recent study on structurally similar 4-(4-chlorophenyl)thiazol-2-amines identified them as dual inhibitors of these enzymes, with potential applications in neurodegenerative diseases such as Alzheimer's.[7] The predicted interactions with neurotransmitter receptors and enzymes like MAO-B also suggest a potential for neuromodulatory activity.

Part 2: Experimental Target Validation - From Hypothesis to Confirmation

While in silico predictions provide a valuable starting point, experimental validation is crucial to definitively identify the biological targets of a compound and elucidate its mechanism of action. This section outlines a systematic approach to validate the computationally predicted targets and to discover novel, unanticipated targets.

Initial Target Engagement Assays

The first step in experimental validation is to confirm direct binding of the compound to the predicted targets. This can be achieved through a variety of in vitro assays.

Workflow for Initial Target Engagement:

Caption: Workflow for initial target engagement validation.

Detailed Protocol: Enzyme Inhibition Assay (Example: 5-Lipoxygenase)

  • Reagents and Materials:

    • Human recombinant 5-Lipoxygenase (5-LO) enzyme

    • Linoleic acid (substrate)

    • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (test compound)

    • Zileuton (positive control)

    • Assay buffer (e.g., Tris-HCl with ATP and MgCl2)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Serially dilute the compounds to obtain a range of concentrations.

    • In a 96-well plate, add the assay buffer, the 5-LO enzyme, and the test compound or control at various concentrations.

    • Incubate the plate at room temperature for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate (linoleic acid).

    • Monitor the formation of the product (conjugated dienes) by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates for each concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.

Unbiased Target Identification using Chemoproteomics

To identify both predicted and novel targets in a more complex biological context, chemoproteomics approaches are invaluable. These methods aim to identify the proteins that interact with a small molecule directly from a cell lysate or even in living cells.

2.2.1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful technique for target deconvolution.

Workflow for AC-MS:

acms_workflow Start Synthesize an Immobilized Version of the Compound on a Solid Support (e.g., Beads) Incubate Incubate the Immobilized Compound with Cell Lysate Start->Incubate Wash Wash Away Non-specifically Bound Proteins Incubate->Wash Elute Elute Specifically Bound Proteins Wash->Elute Analyze Identify Eluted Proteins by Mass Spectrometry (LC-MS/MS) Elute->Analyze Validate Validate Candidate Targets using Orthogonal Methods Analyze->Validate

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Affinity Chromatography

  • Synthesis of Affinity Probe: Synthesize a derivative of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin without the coupled compound should also be prepared.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-coupled beads and the control beads.

    • Wash the beads extensively with a suitable buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a protein database.

2.2.2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein against proteolysis.

Workflow for DARTS:

darts_workflow Start Treat Cell Lysate with the Compound or Vehicle Control Proteolysis Subject the Lysates to Limited Proteolysis with a Protease (e.g., Pronase) Start->Proteolysis Analysis Analyze the Digestion Products by SDS-PAGE or Mass Spectrometry Proteolysis->Analysis Identification Identify Proteins that are Protected from Proteolysis in the Presence of the Compound Analysis->Identification Validation Validate Candidate Targets Identification->Validation

Caption: Workflow for Drug Affinity Responsive Target Stability.

Part 3: Cellular and In Vivo Target Validation

Once a target has been identified and validated at the biochemical level, it is essential to confirm its relevance in a cellular and, ultimately, an in vivo context.

Workflow for Cellular and In Vivo Validation:

cellular_in_vivo_workflow Start Confirmed Biochemical Target Cellular_Assays Develop Cellular Assays to Measure Target Activity and Downstream Signaling Start->Cellular_Assays Compound_Treatment Treat Cells with the Compound and Assess Target Engagement and Phenotypic Effects Cellular_Assays->Compound_Treatment Genetic_Modulation Use Genetic Approaches (e.g., siRNA, CRISPR) to Modulate Target Expression and Phenocopy or Occlude the Compound's Effects Cellular_Assays->Genetic_Modulation In_Vivo_Models Select a Relevant Animal Model of Disease Compound_Treatment->In_Vivo_Models Genetic_Modulation->In_Vivo_Models Pharmacokinetics Determine the Pharmacokinetic Profile of the Compound In_Vivo_Models->Pharmacokinetics Efficacy_Studies Conduct Efficacy Studies to Assess the Therapeutic Potential of the Compound Pharmacokinetics->Efficacy_Studies Target_Engagement_In_Vivo Confirm Target Engagement in the Animal Model Efficacy_Studies->Target_Engagement_In_Vivo Validated_Target Validated Therapeutic Target Target_Engagement_In_Vivo->Validated_Target

Sources

An In-depth Technical Guide to Molibresib (CAS No. 1187830-55-2): A Potent BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molibresib, identified by CAS number 1187830-55-2 and also known as I-BET762 and GSK525762, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] As an epigenetic modulator, Molibresib has garnered significant attention in the scientific community for its therapeutic potential across a range of diseases, most notably in oncology and inflammatory conditions.[2][3] This guide provides a comprehensive technical overview of Molibresib, delving into its mechanism of action, pharmacological properties, and key applications in research and clinical development.

Chemical and Physical Properties

Molibresib is a synthetic compound belonging to the benzodiazepine class.[2] Its chemical and physical characteristics are fundamental to its function and formulation.

PropertyValueSource
CAS Number 1187830-55-2[4]
Synonyms I-BET762, GSK525762, GSK525762A[1]
Molecular Formula C22H22ClN5O2[5]
Molecular Weight 275.20 g/mol (hydrochloride salt)[4][6]
Appearance Powder[7]
Storage Sealed in dry, room temperature conditions. For long-term storage, -20°C is recommended.[4][7]

Mechanism of Action: Epigenetic Regulation through BET Inhibition

Molibresib exerts its effects by competitively binding to the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][8] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[7][9]

By occupying the acetyl-lysine binding pocket of BET bromodomains, Molibresib effectively displaces them from chromatin.[3] This prevents the assembly of transcriptional complexes and leads to the downregulation of key oncogenes, pro-inflammatory cytokines, and other disease-associated genes.[3][10] One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene, which is overexpressed in a multitude of cancers.[10][11]

The following diagram illustrates the mechanism of action of Molibresib:

Molibresib_Mechanism cluster_0 Normal Gene Transcription cluster_1 Action of Molibresib BET_Protein BET Protein (BRD4) Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Recruits Acetylated_Histone Acetylated Histone Acetylated_Histone->BET_Protein Binds to Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcription_Machinery->Oncogene_Transcription Initiates Molibresib Molibresib (I-BET762) BET_Protein_Inhibited BET Protein (BRD4) Molibresib->BET_Protein_Inhibited Binds & Inhibits Transcription_Blocked Transcription Blocked BET_Protein_Inhibited->Transcription_Blocked Prevents Recruitment of Transcription Machinery

Figure 1: Mechanism of Action of Molibresib. Molibresib competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of the transcriptional machinery, leading to the inhibition of oncogene transcription.

Pharmacology

Pharmacokinetics

Clinical studies have shown that Molibresib is orally bioavailable, with rapid absorption and elimination.[12][13]

ParameterValueSource
Time to Maximum Plasma Concentration (Tmax) ~2 hours[13][14]
Half-life (t1/2) 3-7 hours[13][14]
Metabolism Primarily via Cytochrome P450 (CYP) 3A4 enzymes.[10] It has two major active metabolites, M5 and M13.[12]
Pharmacodynamics

Pharmacodynamic studies have demonstrated target engagement by Molibresib through the dose-dependent reduction of circulating monocyte chemoattractant protein-1 (MCP-1), a downstream target of BET proteins.[13][14]

Therapeutic Potential and Research Applications

Molibresib has been investigated in a variety of preclinical and clinical settings, primarily for its anti-cancer and anti-inflammatory properties.

Oncology

NUT Carcinoma: Nuclear protein in testis (NUT) carcinoma is a rare and aggressive cancer driven by BRD4-NUT fusion proteins.[12] Molibresib has shown promising preliminary activity in patients with NUT carcinoma.[12][13] A phase 1 study reported confirmed or unconfirmed partial responses in four out of 19 patients with NUT carcinoma, with four others experiencing progression-free survival of over six months.[13][14]

Hematologic Malignancies: Molibresib has demonstrated broad antiproliferative activity in preclinical models of acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL).[10]

Solid Tumors: The therapeutic potential of Molibresib is also being explored in various solid tumors, including breast and lung cancer.[9][15] A phase I/II study investigated Molibresib in combination with fulvestrant for hormone receptor-positive/HER2-negative advanced or metastatic breast cancer.[16]

Key Clinical Trial Findings:

IndicationPhaseKey FindingsSource
NUT Carcinoma & Other Solid Tumors IRecommended Phase II dose of 80 mg once daily was established. Preliminary anti-tumor activity was observed in NUT carcinoma.[12][13][14]
Relapsed/Refractory Hematologic Malignancies I/IIShowed clinical activity in some patients.[10]
Advanced/Metastatic Breast Cancer (HR+/HER2-) I/IIThe combination with fulvestrant did not meet the efficacy threshold to proceed to Phase II.[16]
Inflammation

Preclinical studies have highlighted the anti-inflammatory effects of Molibresib. It has been shown to suppress the production of proinflammatory proteins by macrophages and protect against lipopolysaccharide-induced endotoxic shock and sepsis in animal models.[3]

Experimental Protocols

The following are example protocols for the in vitro evaluation of Molibresib.

Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Molibresib in a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., a relevant NUT carcinoma or hematologic malignancy cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Molibresib in the appropriate cell culture medium. A typical starting concentration is 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Molibresib.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the Molibresib concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Downstream Target Modulation

This protocol is for assessing the effect of Molibresib on the expression of a key downstream target, c-Myc.

  • Cell Treatment: Treat the selected cancer cell line with Molibresib at various concentrations (e.g., 0.1, 1, and 10 µM) for a defined period (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative change in c-Myc protein expression following treatment with Molibresib.

The following diagram illustrates a general workflow for in vitro testing of Molibresib:

In_Vitro_Workflow Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Expansion Start->Cell_Culture Treatment Treat with Molibresib (Dose-Response and Time-Course) Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Viability_Assay Western_Blot Western Blot (e.g., for c-Myc, pSTAT3) Endpoint_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General workflow for the in vitro evaluation of Molibresib.

Conclusion

Molibresib (CAS No. 1187830-55-2) is a well-characterized BET bromodomain inhibitor with significant potential as a therapeutic agent, particularly in oncology. Its mechanism of action, involving the epigenetic downregulation of key oncogenes and pro-inflammatory genes, provides a strong rationale for its continued investigation. While clinical studies have shown mixed results, the promising activity in specific cancer subtypes, such as NUT carcinoma, underscores the importance of patient stratification and biomarker development. For researchers, Molibresib serves as a valuable tool to probe the role of BET proteins in health and disease, paving the way for novel therapeutic strategies.

References

  • Piha-Paul SA, Hann CL, French CA, et al. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectr. 2019;4(2):pkz090. [Link]

  • Piha-Paul SA, Hann CL, French CA, et al. Phase 1 study of molibresib (GSK525762), a bromodomain and extra-terminal domain protein inhibitor, in NUT carcinoma and other solid tumors. Johns Hopkins University. [Link]

  • Patsnap Synapse. Molibresib - Drug Targets, Indications, Patents. [Link]

  • Piha-Paul SA, Hann CL, French CA, et al. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. ResearchGate. [Link]

  • Postel-Vinay S, Herbschleb K, Massard C, et al. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. Clin Cancer Res. 2021;27(1):97-107. [Link]

  • Fish PV, Filippakopoulos P, Bish G, et al. The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. J Med Chem. 2013;56(19):7814-7829. [Link]

  • Zhang P, Bill K, Mohamed A, et al. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. Oncogene. 2018;37(13):1743-1755. [Link]

  • ClinicalTrials.gov. A Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects With NUT Midline Carcinoma (NMC) and Other Cancers. [Link]

  • ResearchGate. Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. [Link]

  • Llombart-Cussac A, Boni V, Villanueva R, et al. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer. Clin Cancer Res. 2021;27(1):86-96. [Link]

  • Chemsrc. CAS#:18832-93-4 | 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile. [Link]

  • BPS Bioscience. I-BET-762. [Link]

  • Letopharm co., ltd. 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanaMine hydrochloride_1187830-55-2. [Link]

  • Wikipedia. BET inhibitor. [Link]

Sources

Methodological & Application

Application Note & Protocol: 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the analytical characterization and biological evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, a novel thiazole derivative with potential therapeutic applications. The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs, and is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines state-of-the-art protocols for ensuring the purity and identity of the compound through a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a representative cell-based assay protocol is detailed to assess its potential anti-inflammatory activity by measuring the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways.[5] This guide is intended for researchers and scientists in drug discovery and development, providing a robust, self-validating system for the comprehensive analysis of this and similar thiazole-based compounds.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[1][6] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of clinically successful drugs, from antibiotics like penicillin to anticancer agents such as Dasatinib.[4][7] The 2-aminothiazole core, in particular, is a recurring motif in compounds exhibiting significant pharmacological effects.[2] The title compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, combines this key thiazole structure with a 4-chlorophenyl group, a common substituent in bioactive molecules, and an ethanamine side chain, which can influence solubility and receptor interactions.

Given the potential for diverse biological activity, a rigorous and multi-faceted analytical approach is paramount to ensure the integrity of any research conducted with this compound. This guide, therefore, presents a two-pronged strategy: first, to definitively confirm the identity and purity of the synthesized compound, and second, to provide a well-validated protocol for assessing its biological function in a relevant context.

Part I: Physicochemical Characterization & Quality Control

Before any biological evaluation, it is imperative to establish the identity, purity, and stability of the test compound. The following protocols are designed to create a comprehensive analytical profile for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound is a characteristic feature under specific conditions, and the peak area is proportional to its concentration, allowing for purity determination.

Experimental Protocol:

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution as described in the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of ≥95% is generally required for biological assays.

Identity Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique suitable for many small organic molecules, providing the molecular weight of the compound.

Experimental Protocol:

  • Instrumentation:

    • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A high-resolution mass spectrometer (such as an Orbitrap or TOF) is recommended for accurate mass determination.[8]

  • Sample Infusion:

    • The effluent from the HPLC system (as described in section 2.1) can be directly introduced into the ESI source. Alternatively, a dilute solution (1-10 µg/mL in acetonitrile/water) can be directly infused.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • The expected molecular formula for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is C₁₁H₁₁ClN₂S.

    • The theoretical monoisotopic mass is approximately 238.03 g/mol .

    • Look for the protonated molecule [M+H]⁺ at m/z ≈ 239.03.

    • The characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed, with a second peak at [M+H+2]⁺ with roughly one-third the intensity of the [M+H]⁺ peak.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8][9]

    • For ¹H NMR, typical spectral parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, a larger number of scans will be required.

  • Expected Spectral Features (Hypothetical):

    • ¹H NMR: Expect signals for the aromatic protons on the chlorophenyl ring (likely two doublets in the δ 7-8 ppm region), a singlet for the thiazole proton, and two triplets corresponding to the ethanamine side chain (-CH₂-CH₂-). The amine protons (-NH₂) may appear as a broad singlet.[10]

    • ¹³C NMR: Expect distinct signals for each of the 11 carbon atoms. The carbons of the chlorophenyl and thiazole rings will appear in the aromatic region (δ 110-160 ppm), while the aliphatic carbons of the ethanamine chain will be upfield.

The combination of these three analytical techniques provides a robust and self-validating system for the confirmation of the compound's identity and purity.

G cluster_QC Quality Control Workflow synthesis Synthesized Compound hplc RP-HPLC Analysis synthesis->hplc Purity ≥95%? ms LC-MS Analysis hplc->ms Correct Mass? nmr NMR Spectroscopy ms->nmr Correct Structure? final Qualified Compound nmr->final Proceed to Bioassay

Caption: Quality control workflow for compound validation.

Part II: Biological Assay Protocol - COX-2 Inhibition Assay

Thiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] The following is a representative cell-based assay to determine the inhibitory potential of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine on the COX-2 enzyme.

Principle: Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response in mammalian cells, including the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, such as Prostaglandin E₂ (PGE₂), which are potent inflammatory mediators. This assay measures the amount of PGE₂ produced by LPS-stimulated cells (e.g., RAW 264.7 macrophage-like cells) in the presence and absence of the test compound. A reduction in PGE₂ levels indicates inhibition of the COX pathway.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in sterile DMSO.

    • On the day of the experiment, replace the old media with fresh, serum-free DMEM.

    • Pre-treat the cells for 1 hour with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (DMSO only) and a positive control (e.g., 10 µM Celecoxib, a known COX-2 inhibitor).

  • Inflammatory Stimulation:

    • After the 1-hour pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the "unstimulated control" wells).

    • Incubate the plate for 24 hours at 37°C.

  • PGE₂ Measurement:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis and IC₅₀ Calculation:

    • Construct a dose-response curve by plotting the percentage of PGE₂ inhibition versus the logarithm of the test compound concentration.

    • The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - ([PGE₂]sample - [PGE₂]unstimulated) / ([PGE₂]vehicle - [PGE₂]unstimulated))

    • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of PGE₂ production, using non-linear regression analysis software.

G cluster_Bioassay Cell-Based COX-2 Inhibition Assay Workflow start Seed RAW 264.7 Cells treat Pre-treat with Test Compound (1 hour) start->treat stimulate Stimulate with LPS (24 hours) treat->stimulate collect Collect Supernatant stimulate->collect elisa Measure PGE₂ by ELISA collect->elisa analyze Calculate % Inhibition & IC₅₀ elisa->analyze

Caption: Workflow for the COX-2 inhibition bioassay.

Trustworthiness and Self-Validation

The protocols described herein are designed as a self-validating system. The rigorous physicochemical characterization ensures that the biological activity observed is attributable to the compound of interest and not an impurity. The inclusion of positive and negative controls in the biological assay is critical for validating the results of each experiment. A statistically significant reduction in PGE₂ production compared to the vehicle control, in a dose-dependent manner, provides strong evidence for the on-target activity of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

References

  • Gugoasa, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

  • Lohar, K. S., et al. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate. Retrieved from [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Zhang, W.-T., et al. (n.d.). 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • Preprints.org. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected commercial drugs based on thiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from [Link]

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • SpectraBase. (n.d.). (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)ethanamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]4984/4/1/10)

Sources

Application Notes and Protocols for In Vivo Studies with 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, a small molecule belonging to the substituted thiazole class. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide offers a framework for designing and executing robust in vivo studies to explore the therapeutic potential of this compound, with a primary focus on its anti-inflammatory and analgesic properties, while also considering other potential applications such as antimicrobial and antiparasitic activities.[3][4][5][6] The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.

Introduction to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and the Thiazole Scaffold

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets. The specific compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, features a 4-chlorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties.

The broader class of 4-(4-chlorophenyl)thiazole derivatives has demonstrated a range of biological activities, including:

  • Antiparasitic: Efficacy against Leishmania amazonensis and Trypanosoma cruzi has been reported for related compounds.[3][7][8]

  • Antimicrobial: Various thiazole derivatives have shown promising antibacterial and antifungal activities.[4]

  • Anti-inflammatory and Analgesic: Inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes has been observed.[5][6][9]

  • Neuroprotective: Some derivatives exhibit inhibitory effects on enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidase (MAO).[10]

Given this landscape, a systematic in vivo evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is warranted to elucidate its therapeutic potential.

Pre-Clinical In Vivo Experimental Design: A Strategic Approach

A well-designed in vivo study is crucial for obtaining meaningful and translatable data.[11][12] The following sections outline the key considerations for investigating the anti-inflammatory and analgesic effects of the target compound.

Rationale for Model Selection

The choice of animal model is paramount and should be guided by the specific research question. For assessing anti-inflammatory and analgesic potential, the following models are widely accepted and validated:

  • Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.

  • Hot Plate and Tail-Flick Tests: These are standard methods for assessing central analgesic activity. They measure the latency of a thermal stimulus-induced pain response, which can be modulated by centrally acting analgesics.

Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and ensuring that all procedures are performed in a manner that minimizes animal suffering.

Dosing and Formulation

Prior to in vivo studies, preliminary in vitro cytotoxicity and dose-range finding studies are essential to determine a safe and potentially efficacious dose range. The formulation of the compound for administration is also critical for ensuring bioavailability.

Table 1: Example Dosing Regimen for In Vivo Studies

ParameterDescription
Compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine
Vehicle e.g., 0.5% Carboxymethylcellulose (CMC) in saline
Dose Levels 10, 30, and 100 mg/kg (example doses)
Route of Administration Oral (p.o.) or Intraperitoneal (i.p.)
Control Groups Vehicle control, Positive control (e.g., Indomethacin for anti-inflammatory, Morphine for analgesic)

Detailed Protocols

The following are step-by-step protocols for the in vivo assessment of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of the test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

  • Calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle orally to the respective groups. Administer the positive control (e.g., Indomethacin, 10 mg/kg, p.o.) to a separate group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

dot

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol 2: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of the test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

  • Hot plate apparatus (maintained at 55 ± 0.5 °C)

  • Oral gavage needles

Procedure:

  • Acclimatization and Screening: Acclimatize mice and screen them for a baseline reaction time on the hot plate (typically 6-8 seconds). Exclude animals with reaction times outside this range.

  • Grouping: Randomly divide the selected mice into control and treatment groups (n=6-8 per group).

  • Compound Administration: Administer the test compound or vehicle orally to the respective groups. Administer the positive control (e.g., Morphine, 5 mg/kg, i.p.) to a separate group.

  • Latency Measurement: Place each mouse on the hot plate at 30, 60, 90, and 120 minutes after compound administration and record the reaction time (licking of paws or jumping).

  • Cut-off Time: A cut-off time of 15-20 seconds should be set to prevent tissue damage.

  • Data Analysis: Analyze the mean reaction times for each group at each time point.

dot

hot_plate_workflow Acclimatization Acclimatization & Screening Grouping Grouping Acclimatization->Grouping Compound_Admin Compound/Vehicle Administration Grouping->Compound_Admin Latency_Measurement Latency Measurement (30, 60, 90, 120 min) Compound_Admin->Latency_Measurement Data_Analysis Data Analysis (Mean Reaction Time) Latency_Measurement->Data_Analysis

Caption: Workflow for the Hot Plate Analgesia Test.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine the significance of the observed effects.

Table 2: Example Data Summary for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.10-
Compound X100.98 ± 0.0821.6
Compound X300.75 ± 0.06**40.0
Compound X1000.52 ± 0.05 58.4
Indomethacin100.45 ± 0.0464.0
p<0.05, **p<0.01, ***p<0.001 compared to vehicle control

Broader Applications and Future Directions

While this guide focuses on anti-inflammatory and analgesic properties, the diverse biological activities of the thiazole scaffold suggest other potential avenues of investigation for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

Potential Signaling Pathways

The anti-inflammatory effects of thiazole derivatives are often attributed to the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis.

dot

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Thiazole_Compound 2-(2-(4-Chlorophenyl)thiazol- 4-yl)ethanamine Thiazole_Compound->COX_Enzymes Inhibition

Caption: Putative Mechanism of Anti-inflammatory Action.

Future in vivo studies could explore:

  • Antiparasitic Efficacy: Utilizing models of leishmaniasis or trypanosomiasis in mice.

  • Antimicrobial Activity: Employing murine models of bacterial infection.

  • Neuroprotective Effects: Using models of neurodegeneration to assess cognitive or motor function.

Conclusion

The systematic in vivo evaluation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine holds significant promise for uncovering its therapeutic potential. The protocols and experimental design considerations outlined in this guide provide a robust framework for researchers to generate high-quality, reproducible data. By adhering to these principles, the scientific community can effectively advance our understanding of this and other novel chemical entities.

References

  • da Cruz Filho, I. J., de Oliveira, J. F., de Souza, A. C. G., da Silva, A. L., de Oliveira, T. B., Leite, F. H. A., ... & de Almeida, L. R. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 94. [Link]

  • Ganure, K. A., Suryawanshi, V. S., & Lohar, K. S. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219. [Link]

  • Duy, P. H. (2013). Design, synthesis, and evaluation of bioactive small molecules. The Chemical Record, 13(1), 81-96. [Link]

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., ... & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

  • Giampietro, L. (Ed.). (2021). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Molecules. [Link]

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., ... & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). A comprehensive review in current developments of thiazole-based-scaffolds in medicinal chemistry. European journal of medicinal chemistry, 100, 257-289.
  • Kuneš, J., Filar, J., Buchta, V., Vlková, M., & Pour, M. (2000). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Il Farmaco, 55(11-12), 729-734. [Link]

  • Yang, Y., Shu, S., Yu, Y., Zhang, L., Yin, B., Gao, S., ... & Li, Q. (2022). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1382. [Link]

  • da Cruz Filho, I. J., de Oliveira, J. F., de Souza, A. C. G., da Silva, A. L., de Oliveira, T. B., Leite, F. H. A., ... & de Almeida, L. R. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. ResearchGate. [Link]

  • Marupati, S., Eppakayala, L., & Dayakar, G. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo [d] imidazol-5-amine. Rasayan Journal of Chemistry, 11(4), 1674-1677. [Link]

  • Kumar, A., & Rawal, R. K. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Biomolecular Structure and Dynamics, 41(1), 1-2. [Link]

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., ... & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

  • da Cruz Filho, I. J., de Oliveira, J. F., de Souza, A. C. G., da Silva, A. L., de Oliveira, T. B., Leite, F. H. A., ... & de Almeida, L. R. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. [Link]

Sources

Application Note: Utilizing 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine for In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a synthetic compound belonging to the aminothiazole class of molecules. While research into its specific biological activities is ongoing, related structures have demonstrated a range of effects, including potential applications in oncology and neuroscience. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. It outlines best practices for handling, experimental design, and data interpretation, ensuring both scientific rigor and reproducibility.

Mechanism of Action: Preliminary Insights

While the precise molecular targets of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine are still under investigation, preliminary studies on analogous compounds suggest potential modulation of key cellular signaling pathways. Thiazole-containing compounds have been noted for their ability to interact with a variety of protein kinases and other enzymes. The presence of a 4-chlorophenyl group often enhances the lipophilicity of a molecule, potentially facilitating its entry into cells and interaction with intracellular targets.

Further research is necessary to fully elucidate the specific pathways affected by this compound. Researchers should consider investigating its impact on common signaling cascades implicated in cell proliferation, apoptosis, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.

Experimental Protocols

I. Preparation of Stock Solutions

The accuracy and reproducibility of any in vitro experiment begin with the proper preparation of stock solutions. Due to its chemical nature, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is expected to have low solubility in aqueous solutions. Therefore, an organic solvent is required for initial solubilization.

Materials:

  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and DMSO.

  • Weighing: Carefully weigh out the desired amount of the compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration should be chosen based on the desired final concentrations for your experiments and to minimize the final DMSO concentration in the cell culture medium.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can have cytotoxic effects and influence cellular processes, thereby confounding experimental results. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

II. Determining Optimal Working Concentration: A Cytotoxicity Assay

Before conducting functional assays, it is crucial to determine the cytotoxic profile of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine on your specific cell line(s) of interest. A dose-response curve will help identify the concentration range that is non-toxic (for signaling studies) or effectively cytotoxic (for anti-cancer studies). The MTT or resazurin (AlamarBlue) assay is a common method for assessing cell viability.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining compound cytotoxicity.

Protocol:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Dilution: Prepare a series of dilutions of the 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine stock solution in complete cell culture medium. A common approach is a 2-fold or 3-fold serial dilution. Remember to prepare a vehicle control (medium + DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or PrestoBlue).

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control (representing 100% viability) and plot the results as cell viability (%) versus compound concentration. This will allow you to determine key parameters such as the IC50 (half-maximal inhibitory concentration).

Data Presentation: Example Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
588.1 ± 6.2
1075.4 ± 5.5
2552.3 ± 4.9
5028.9 ± 3.7
10010.6 ± 2.1

Note: The data presented above is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Potential Applications and Further Steps

Based on the cytotoxicity profile, subsequent experiments can be designed. For instance, if the compound exhibits potent anti-proliferative effects, further studies could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • Apoptosis Assays: Employing techniques like Annexin V/Propidium Iodide staining or caspase activity assays to investigate if the observed cell death is due to apoptosis.

  • Western Blotting: To probe for changes in the expression or phosphorylation status of key proteins in relevant signaling pathways.

Logical Flow for Investigating a Potential Anti-Cancer Compound

G A Initial Screening: Cytotoxicity Assay (e.g., MTT) B Identify IC50 Value A->B C Mechanism of Action Studies B->C D Cell Cycle Analysis C->D E Apoptosis Assays C->E F Signaling Pathway Analysis (e.g., Western Blot) C->F G In Vivo Studies (if in vitro data is promising) D->G E->G F->G

Caption: A logical progression for in vitro compound characterization.

Conclusion

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine represents a molecule of interest for cell-based research. The protocols and guidelines presented in this application note provide a robust framework for its initial characterization. By carefully preparing stock solutions, determining the cytotoxic profile, and systematically investigating its effects on cellular processes, researchers can generate reliable and meaningful data. As with any novel compound, meticulous documentation and the use of appropriate controls are paramount to ensuring the scientific validity of the findings.

References

Due to the novelty of the specific compound "2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine," direct citations for its application are not available. The principles and protocols described are based on standard, widely accepted methodologies in cell culture and drug discovery. Researchers should consult the following resources for foundational knowledge:

  • General Cell Culture Techniques: Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell. [Link]

  • MTT Assay Principle and Protocol: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Drug Discovery and Development: Gad, S. C. (2014). Drug Discovery Handbook. Wiley. [Link]

Application Note: Quantitative Analysis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides comprehensive analytical methodologies for the quantitative determination of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, a key thiazole derivative relevant in pharmaceutical development and research. We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and formulation analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level quantification in complex biological matrices. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Analytical Rationale

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a heterocyclic amine containing a chlorophenyl-substituted thiazole core. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities.[5] Accurate and precise quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and final product quality control.

The selection of an appropriate analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of pharmaceutical analysis.[6][7] The analyte's structure, featuring a chlorophenyl group and a thiazole ring, contains a strong chromophore, making it well-suited for UV detection. This method offers a balance of performance, cost-effectiveness, and accessibility, making it ideal for analyzing drug substances and formulated products where the analyte concentration is relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-high sensitivity and selectivity, such as quantifying low concentrations of the analyte in biological fluids (e.g., plasma or urine), LC-MS/MS is the definitive method.[8][9] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte minimizes interference from complex matrix components, enabling accurate quantification at trace levels.[10]

Method 1: Quantification by HPLC-UV

This method describes a reversed-phase HPLC procedure for the determination of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. The methodology is designed for robustness and accuracy in routine analytical laboratories.

Principle of the Method

The analyte is separated from potential impurities and excipients on a C18 stationary phase using an isocratic mobile phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at its wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from certified reference standards.

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Analyte: 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine reference standard (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Buffer: Ammonium Acetate (HPLC grade).

  • Acid: Formic Acid (ACS grade).

2.2.2. Instrumentation and Chromatographic Conditions

  • System: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate in water (pH adjusted to 4.5 with Formic Acid) in a 60:40 (v/v) ratio.

    • Causality: The acetonitrile provides the necessary elution strength for the moderately nonpolar analyte. The buffered aqueous phase ensures consistent ionization state and peak shape for the basic ethanamine moiety.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (Note: This should be experimentally determined by running a UV scan of the analyte).

  • Injection Volume: 10 µL.[11]

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (e.g., for a tablet formulation): a. Weigh and finely powder a representative number of tablets. b. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. c. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte. d. Dilute to volume with methanol and mix well. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12] f. Perform a final dilution with the mobile phase to bring the concentration within the calibration range.

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4]

  • Specificity: Assessed by analyzing a placebo formulation and demonstrating the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Determined by a minimum of five concentration levels, with the correlation coefficient (r²) expected to be ≥ 0.999.[11]

  • Accuracy: Evaluated by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate analyses of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13]

Data Summary: HPLC-UV
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTComplies
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9997
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%
Intermediate: 1.3%
LOD Report Value0.2 µg/mL
LOQ Report Value0.6 µg/mL
Workflow Visualization: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock & Working Standards s1->s2 Inject hplc HPLC System (C18 Column, Isocratic) s2->hplc Inject p1 Weigh/Prepare Sample Matrix p2 Extraction/ Dissolution p1->p2 Inject p3 Dilution & Filtration p2->p3 Inject p3->hplc Inject detector UV Detector (λ = 265 nm) hplc->detector cds Chromatography Data System (CDS) detector->cds Signal quant Quantification vs. Calibration Curve cds->quant report Final Report quant->report

Caption: HPLC-UV analysis workflow from preparation to final report.

Method 2: Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity for the quantification of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in complex matrices such as plasma, which is essential for pharmacokinetic evaluations.

Principle of the Method

The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the biological matrix using solid-phase extraction (SPE). Chromatographic separation is achieved using a rapid gradient on a C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument monitors the transition of the protonated parent ion [M+H]⁺ to a specific product ion. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variability in extraction and ionization.

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • Analyte & Internal Standard: Analyte reference standard (>98%); stable isotope-labeled internal standard (e.g., D4-labeled analyte).

  • Solvents: Acetonitrile, Methanol (LC-MS grade).

  • Water: Deionized Water (18.2 MΩ·cm, LC-MS grade).

  • Additives: Formic Acid (LC-MS grade).

  • SPE Cartridges: Mixed-mode cation exchange cartridges.

3.2.2. Instrumentation and Conditions

  • System: LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an Electrospray Ionization (ESI) source.

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.1 - 4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.2.3. Mass Spectrometer Settings

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: m/z 239.1 → Q3: m/z 196.0 (Corresponds to [M+H]⁺ → [M+H - C2H5N]⁺).

    • Internal Standard (D4): Q1: m/z 243.1 → Q3: m/z 200.0.

    • Note: These transitions must be optimized by infusing the analyte into the mass spectrometer.

  • Key Parameters: Optimize ion spray voltage, source temperature, collision energy (CE), and declustering potential (DP) for maximum signal intensity.

3.2.4. Sample Preparation (Human Plasma)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water to acidify and vortex.

  • Solid-Phase Extraction (SPE): a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the pre-treated plasma sample onto the cartridge. c. Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. d. Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

Method Validation

Validation for bioanalytical methods follows specific regulatory guidance (e.g., FDA, EMA), which builds upon the principles of ICH Q2(R2).[3][4] Key parameters include:

  • Selectivity: Assessed using at least six different sources of blank matrix to ensure no endogenous interferences.

  • Linearity, Accuracy, and Precision: Evaluated using calibration standards and quality control (QC) samples prepared in the biological matrix at low, medium, and high concentrations.

  • Recovery and Matrix Effect: Must be thoroughly investigated to ensure the extraction process is efficient and that matrix components do not suppress or enhance the analyte's ionization.

  • Stability: Analyte stability is tested in the matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Data Summary: LC-MS/MS
Validation ParameterAcceptance CriteriaTypical Result
Selectivity No significant interferenceComplies
Linearity Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.9950.9981
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: 3.1% - 7.5%
Inter-day: 4.5% - 8.9%
LLOQ Report Value0.1 ng/mL
Matrix Effect CV ≤ 15%6.2%
Workflow Visualization: LC-MS/MS

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot Plasma p2 Spike Internal Standard (IS) p1->p2 p3 Protein Precipitation/ Acidification p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 p5 Evaporation & Reconstitution p4->p5 lc UPLC System (C18 Column, Gradient) p5->lc Inject ms Triple Quadrupole MS (ESI+, MRM Mode) lc->ms soft Mass Spec Software ms->soft Data Acquisition quant Calculate Analyte/IS Area Ratio soft->quant report Concentration Report quant->report

Caption: LC-MS/MS bioanalytical workflow from plasma extraction to data analysis.

References

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. Available at: [Link]

  • Stella, T. G., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (2022). Analytical Methods.
  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2023).
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2011). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018).
  • Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (2021). MDPI.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)
  • Analytical methods and achievability. (2011).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
  • ICH Guideline Q2(R2): Validation of Analytical Procedures. (2023).
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020).
  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. (2014). European Review for Medical and Pharmacological Sciences.
  • ICH Q2(R2) Validation of analytical procedures. (2022). Scientific guideline.
  • A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). Journal of Applied Pharmaceutical Science.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega.

Sources

Application Notes and Protocols for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Thiazole-containing compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer properties.[2] The unique structural features of the thiazole ring, particularly the presence of nitrogen and sulfur atoms, facilitate interactions with various biological targets, leading to the modulation of critical cellular pathways involved in cancer progression.[1] Notably, several thiazole derivatives have advanced into clinical trials, underscoring their significance in the development of novel anticancer agents.[1]

The compound 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine combines the established bioactivity of the thiazole ring with a 4-chlorophenyl substituent, a common feature in many biologically active molecules that can influence their pharmacokinetic and pharmacodynamic properties. The ethanamine side chain provides a functional group that can be crucial for target engagement and solubility. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and in-depth in vitro evaluation of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine as a potential anticancer agent. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure robust and reproducible results.

Proposed Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

A plausible and efficient method for the synthesis of the title compound is the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings from α-haloketones and thioamides.[3]

Synthetic Scheme:

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Azide Formation cluster_3 Step 4: Reduction to Amine 4-chlorobenzaldehyde 4-Chlorobenzaldehyde 4-chlorothiobenzamide 4-Chlorothiobenzamide 4-chlorobenzaldehyde->4-chlorothiobenzamide  or Lawesson's Reagent P4S10 P₄S₁₀ thiazole_intermediate 2-(Chloromethyl)-4-(4-chlorophenyl)thiazole 4-chlorothiobenzamide->thiazole_intermediate 1,3-Dichloroacetone, Ethanol, Reflux 1,3-dichloroacetone 1,3-Dichloroacetone azide_intermediate 4-(Azidomethyl)-2-(4-chlorophenyl)thiazole thiazole_intermediate->azide_intermediate Sodium Azide (NaN₃), DMF final_product 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine azide_intermediate->final_product Triphenylphosphine (PPh₃), H₂O or H₂, Pd/C

Caption: Proposed multi-step synthesis of the target compound.

Detailed Protocol:

Step 1: Synthesis of 4-Chlorothiobenzamide

  • To a solution of 4-chlorobenzaldehyde in an appropriate solvent (e.g., toluene), add Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography to yield 4-chlorothiobenzamide.

Step 2: Synthesis of 2-(Chloromethyl)-4-(4-chlorophenyl)thiazole

  • Dissolve 4-chlorothiobenzamide and 1,3-dichloroacetone in ethanol.

  • Reflux the mixture for 2-4 hours.[4] The reaction progress can be monitored by TLC.

  • After cooling, the product may precipitate. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 2-(chloromethyl)-4-(4-chlorophenyl)thiazole.

Step 3: Synthesis of 4-(Azidomethyl)-2-(4-chlorophenyl)thiazole

  • Dissolve the 2-(chloromethyl)-4-(4-chlorophenyl)thiazole in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide intermediate.

Step 4: Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

  • Staudinger Reduction: Dissolve the azide intermediate in a mixture of tetrahydrofuran (THF) and water. Add triphenylphosphine (PPh₃) and stir at room temperature or with gentle heating.

  • Catalytic Hydrogenation (Alternative): Dissolve the azide intermediate in methanol or ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere.

  • After completion of the reduction, purify the final product, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

In Vitro Anticancer Activity Evaluation

A multi-assay approach is recommended to comprehensively evaluate the anticancer potential of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine.

Cell Viability and Cytotoxicity Assays

These assays provide initial data on the compound's ability to inhibit cancer cell growth. A panel of cancer cell lines is recommended, for example:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical carcinoma

  • A549: Human lung carcinoma

  • HepG2: Human hepatocellular carcinoma

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity and compromised membrane integrity.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[6]

a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

G Start Treat Cells with Compound Harvest Harvest Cells (Trypsinization if adherent) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic vs. Necrotic Cells Analyze->End

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[8]

  • Add Annexin V-FITC and propidium iodide to the cell suspension.[8]

  • Incubate for 15 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry within one hour.

b) Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[9]

Protocol:

  • Treat cells with the test compound as described for the Annexin V assay.

  • Lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.[10]

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase-3 activity relative to an untreated control.

Cell Cycle Analysis

Many anticancer agents induce cell cycle arrest, preventing cancer cells from proliferating.[11]

Propidium Iodide (PI) Staining for DNA Content

This method uses PI to stain the cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[12]

Protocol:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.[13]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.[12]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

To further elucidate the mechanism of apoptosis, the expression levels of key regulatory proteins can be examined by Western blotting.[14]

Target Proteins:

  • Bcl-2 family: Anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins.

  • Caspases: Cleaved (active) forms of caspase-9 (initiator) and caspase-3 (executioner).

Protocol:

  • Treat cells with the test compound and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).[15]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.[16]

Data Presentation and Interpretation

Quantitative data from the assays should be presented in clear and concise tables.

Table 1: Cytotoxicity of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine on Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h
MCF-7Value
HeLaValue
A549Value
HepG2Value

Table 2: Effect of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine on Cell Cycle Distribution in [Cell Line]

Treatment% G0/G1% S% G2/M
ControlValueValueValue
Compound (IC₅₀)ValueValueValue

Table 3: Apoptosis Induction by 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in [Cell Line]

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
ControlValueValue
Compound (IC₅₀)ValueValue

Potential Signaling Pathways

Thiazole derivatives have been reported to induce apoptosis through various signaling pathways.[17] Western blot results can provide insights into the involvement of the intrinsic (mitochondrial) pathway.

G Compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway modulation.

Conclusion and Future Directions

These application notes provide a robust framework for the initial preclinical evaluation of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine as a potential anticancer agent. The data generated from these protocols will establish the compound's cytotoxic and apoptotic activity, providing a strong foundation for further mechanistic studies and in vivo efficacy testing. Future investigations could explore the compound's effects on other cancer-related pathways, such as angiogenesis and metastasis, to fully characterize its therapeutic potential.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. (2024). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Institutes of Health. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Apoptosis-related proteins were detected by Western blotting. (A)... ResearchGate. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]

  • (PDF) Synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives and prediction of their biological activity. ResearchGate. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Institutes of Health. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). National Institutes of Health. [Link]

  • Thiazole in the Targeted Anticancer Drug Discovery. (2020). Taylor & Francis Online. [Link]

  • Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. (2024). PubMed. [Link]

  • A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b... ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Rubia cordifolia L. Dichloromethane Extract Ameliorates Contrast-Induced Acute Kidney Injury by Activating Autophagy via the LC3B/p62 Axis. (2024). MDPI. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of... ResearchGate. [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

Sources

Illuminating the Path of a Novel Thiazole Derivative: A Guide to In Vivo Imaging of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vivo Journey of a Promising Small Molecule

In the landscape of modern drug discovery and development, understanding the in vivo fate of a novel chemical entity is paramount. The compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTA), with its constituent chlorophenyl and thiazole moieties, represents a class of molecules with significant therapeutic potential, given that thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. However, without direct visualization of its absorption, distribution, metabolism, and excretion (ADME) profile, its journey from administration to target engagement remains a black box. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to track CPTA in vivo using state-of-the-art imaging techniques.

As specific in vivo data for CPTA is not yet available, this document serves as a strategic framework, leveraging established methodologies for structurally similar small molecules. We will focus on two powerful and complementary imaging modalities: Positron Emission Tomography (PET) for quantitative whole-body tracking and Fluorescence Imaging (FI) for high-resolution visualization, particularly in superficial tissues or ex vivo analysis. The protocols herein are designed to be robust and adaptable, providing a solid foundation for pioneering in vivo studies of CPTA and its analogs.

PART 1: Foundational Principles for In Vivo Imaging of CPTA

The successful in vivo imaging of a small molecule like CPTA hinges on the appropriate selection of an imaging probe and modality. The primary amine of the ethanamine side chain in CPTA offers a convenient handle for chemical modification, allowing for the attachment of either a positron-emitting radionuclide for PET or a fluorophore for fluorescence imaging.

Positron Emission Tomography (PET): A Quantitative Lens

PET imaging offers unparalleled sensitivity for quantitative biodistribution studies. By labeling CPTA with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), we can track its concentration in various tissues and organs over time. ¹⁸F is an ideal radionuclide for this purpose due to its relatively long half-life (109.7 minutes), which allows for multi-step synthesis and imaging over several hours.

For labeling the primary amine of CPTA, the use of a prosthetic group like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a well-established and reliable method.[1] This approach involves a two-step process: first, the synthesis of [¹⁸F]SFB, followed by its conjugation to the amine group of CPTA.

Fluorescence Imaging: A High-Resolution Glimpse

Fluorescence imaging provides excellent spatial resolution, making it suitable for cellular and tissue-level visualization. Labeling CPTA with a fluorescent dye allows for its detection in living animals, particularly in superficial tissues, and in ex vivo tissue sections with high detail. For in vivo applications, near-infrared (NIR) fluorophores (emitting between 700-900 nm) are preferred due to their deeper tissue penetration and lower autofluorescence.

The primary amine of CPTA can be readily labeled with N-hydroxysuccinimide (NHS)-ester activated cyanine dyes, such as Cy5 or Cy7 derivatives. This reaction is efficient and proceeds under mild conditions, minimizing the risk of altering the pharmacological properties of the parent molecule.

PART 2: Detailed Protocols for CPTA In Vivo Imaging

The following protocols provide step-by-step guidance for the preparation of CPTA imaging probes and their application in preclinical animal models.

Protocol 1: Radiolabeling of CPTA with ¹⁸F for PET Imaging

This protocol details the synthesis of [¹⁸F]CPTA via conjugation with [¹⁸F]SFB.

Materials and Reagents:

  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTA)

  • N-succinimidyl 4-fluorobenzoate (SFB)

  • 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (precursor for [¹⁸F]SFB synthesis)

  • [¹⁸F]Fluoride (from cyclotron)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • N,N-Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous dimethylformamide (DMF)

  • HPLC system with a radioactivity detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile, pyrogen-free saline

Step-by-Step Methodology:

Part A: Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

  • [¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K2.2.2 and K₂CO₃ in ACN/water. Evaporate the solvent to dryness under a stream of nitrogen at 110°C to form the reactive [¹⁸F]F⁻/K₂CO₃/K2.2.2 complex.

  • Radiosynthesis of 4-[¹⁸F]fluorobenzaldehyde: Add the 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate precursor dissolved in anhydrous ACN to the dried [¹⁸F]F⁻ complex. Heat the reaction mixture at 110°C for 10 minutes.

  • Oxidation to 4-[¹⁸F]fluorobenzoic acid: After cooling, add an oxidizing agent (e.g., potassium permanganate) and heat the mixture at 100°C for 5 minutes.

  • Formation of [¹⁸F]SFB: Cool the reaction mixture and add N,N-disuccinimidyl carbonate in ACN. Heat at 150°C for 3 minutes.[2]

  • Purification of [¹⁸F]SFB: Purify the crude [¹⁸F]SFB using semi-preparative HPLC. Collect the fraction corresponding to [¹⁸F]SFB and remove the solvent under reduced pressure.

Part B: Conjugation of [¹⁸F]SFB to CPTA

  • Reaction Setup: Dissolve the purified [¹⁸F]SFB in a small volume of anhydrous DMF. Add a solution of CPTA (in a 1:5 molar ratio of [¹⁸F]SFB to CPTA) in anhydrous DMF.

  • Conjugation: Gently agitate the reaction mixture at room temperature for 30 minutes.

  • Purification of [¹⁸F]CPTA: Purify the resulting [¹⁸F]CPTA using analytical HPLC to separate the labeled product from unreacted [¹⁸F]SFB and unlabeled CPTA.

  • Formulation: Collect the [¹⁸F]CPTA fraction and formulate it in sterile, pyrogen-free saline for in vivo administration.

Workflow for [¹⁸F]CPTA Synthesis

G cluster_0 Part A: [18F]SFB Synthesis cluster_1 Part B: Conjugation & Formulation F18_prod [18F]Fluoride Production (Cyclotron) drying Azeotropic Drying with K2.2.2/K2CO3 F18_prod->drying fluorination Nucleophilic Fluorination of Precursor drying->fluorination oxidation Oxidation to [18F]Fluorobenzoic Acid fluorination->oxidation activation Activation with DSC to form [18F]SFB oxidation->activation purification_sfb HPLC Purification of [18F]SFB activation->purification_sfb conjugation Conjugation of [18F]SFB to CPTA purification_sfb->conjugation [18F]SFB purification_cpta HPLC Purification of [18F]CPTA conjugation->purification_cpta formulation Formulation in Saline purification_cpta->formulation [18F]CPTA

Caption: Workflow for the radiosynthesis of [¹⁸F]CPTA.

Protocol 2: Fluorescent Labeling of CPTA for In Vivo Imaging

This protocol describes the conjugation of an NHS-ester activated cyanine dye to CPTA.

Materials and Reagents:

  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTA)

  • NHS-ester activated cyanine dye (e.g., Cy5-NHS or Cy7-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • HPLC system with a fluorescence detector

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

Step-by-Step Methodology:

  • Prepare CPTA Solution: Dissolve CPTA in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Dissolve the NHS-ester activated cyanine dye in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add the dye stock solution to the CPTA solution at a molar ratio of approximately 1:5 to 1:10 (CPTA to dye) to favor monolabeling. Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.[]

  • Purification: Purify the fluorescently labeled CPTA (CPTA-Cy) from unreacted dye and unlabeled CPTA. This can be achieved by either size-exclusion chromatography or preparative HPLC.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.

  • Formulation: Formulate the purified CPTA-Cy in a biocompatible vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL) for in vivo administration.

Workflow for CPTA-Cy Synthesis

G cpta_sol CPTA in Bicarbonate Buffer (pH 8.3-8.5) reaction Conjugation Reaction (RT, 1-2h, dark) cpta_sol->reaction dye_sol NHS-Ester Cyanine Dye in DMSO dye_sol->reaction purification Purification (HPLC or SEC) reaction->purification characterization Characterization (UV-Vis, MS) purification->characterization formulation Formulation for In Vivo Use characterization->formulation CPTA-Cy

Caption: Workflow for fluorescent labeling of CPTA.

PART 3: In Vivo Imaging Protocols and Data Analysis

Animal Models and Preparation

The choice of animal model will depend on the therapeutic hypothesis for CPTA. For general biodistribution studies, healthy mice (e.g., BALB/c or C57BL/6) are suitable. If CPTA is being investigated as an anticancer or anti-inflammatory agent, appropriate disease models (e.g., tumor xenografts or induced inflammation models) should be used.

General Animal Preparation:

  • Acclimatize animals for at least one week before imaging.

  • For PET imaging with ¹⁸F-FDG as a comparator, fast animals for 4-6 hours to reduce background glucose levels. Fasting is generally not required for targeted small molecule imaging with [¹⁸F]CPTA.

  • Anesthetize animals for the duration of the imaging session using isoflurane (1-2% in oxygen).[4]

  • Maintain body temperature using a heating pad.

PET/CT Imaging Protocol

Image Acquisition:

  • Administration: Inject a known activity of [¹⁸F]CPTA (typically 3.7-7.4 MBq or 100-200 µCi) into the tail vein of the anesthetized mouse.

  • Dynamic/Static Scanning: For pharmacokinetic analysis, perform a dynamic scan immediately after injection for 60-90 minutes. For biodistribution at specific time points, perform static scans (e.g., 10-20 minutes) at desired intervals (e.g., 30, 60, 120 minutes post-injection).

  • CT Scan: Acquire a CT scan for anatomical co-registration and attenuation correction.

Data Analysis:

  • Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis: Co-register PET and CT images. Draw regions of interest (ROIs) on various organs and tissues to generate time-activity curves (TACs).

  • Quantification: Express the uptake in each ROI as the percentage of injected dose per gram of tissue (%ID/g).

Quantitative Data Summary for PET Imaging

ParameterDescriptionTypical Values for Small Molecules
Injected DoseAmount of radioactivity administered per animal.3.7-7.4 MBq (100-200 µCi)
Uptake TimeTime between injection and imaging.30, 60, 120 minutes
Scan DurationLength of the PET acquisition.10-20 minutes (static), 60-90 minutes (dynamic)
Image QuantificationMeasured radioactivity concentration in tissues.%ID/g
Fluorescence Imaging Protocol

Image Acquisition:

  • Administration: Inject CPTA-Cy intravenously via the tail vein. The dose will depend on the brightness of the fluorophore and the sensitivity of the imaging system (typically 1-10 nmol per mouse).

  • Imaging: Place the anesthetized mouse in an in vivo fluorescence imaging system (e.g., IVIS). Acquire images at various time points (e.g., 5, 30, 60 minutes, and 2, 4, 8, 24 hours) using the appropriate excitation and emission filters for the chosen cyanine dye.[5]

  • Ex Vivo Imaging: At the end of the in vivo imaging session, euthanize the animal and excise major organs for ex vivo imaging to confirm the in vivo signal and obtain more precise localization.

Data Analysis:

  • Image Analysis: Use the imaging system's software to draw ROIs on areas of interest and quantify the fluorescence intensity (e.g., in radiant efficiency).

  • Biodistribution: For ex vivo analysis, normalize the fluorescence intensity of each organ to its weight.

Considerations for Data Interpretation:

  • Metabolism: Be aware that both PET and fluorescence imaging track the label, not the molecule itself. The metabolic fate of CPTA can influence the biodistribution of the signal. Drugs containing thiazole and chlorophenyl groups can be metabolized by cytochrome P450 enzymes.[6][7][8] This can lead to the formation of reactive metabolites or alter the distribution of the label.[6][7] Ex vivo analysis of tissue homogenates by HPLC can help to distinguish between the parent compound and its radiolabeled or fluorescent metabolites.

  • Probe Stability: It is crucial to confirm the in vivo stability of the CPTA-probe conjugate to ensure that the detected signal accurately reflects the distribution of the compound of interest.

Conclusion: A Roadmap for In Vivo Exploration

This guide provides a comprehensive framework for the in vivo imaging of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. By employing the detailed protocols for PET and fluorescence imaging, researchers can gain critical insights into the pharmacokinetic and pharmacodynamic properties of this novel compound. The successful application of these techniques will undoubtedly accelerate the preclinical development of CPTA and other promising thiazole derivatives, ultimately paving the way for new therapeutic interventions.

References

  • Lee, S., et al. (2021). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules, 26(16), 4993. [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1655–1661. [Link]

  • Luo, Y., et al. (2023). Fluorescence Tracking of Small Extracellular Vesicles In Vivo. International Journal of Molecular Sciences, 24(18), 13919. [Link]

  • Enzo Biochem, Inc. (n.d.). Cyanine 3-NHS Ester Pack. [Product Information]. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101561. [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]

  • Wuest, M., et al. (2017). Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds. Molecules, 22(12), 2149. [Link]

  • Sharma, R., et al. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Chemistry, 9, 678501. [Link]

  • Wang, Y., et al. (2022). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics, 19(10), 3676–3685. [Link]

  • Creative Biolabs. (2023). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. [Link]

  • Wikipedia. (2023). meta-Chlorophenylpiperazine. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Bioconjugate Chemistry, 5(4), 352-356. [Link]

  • Scintica Instrumentation. (2021, January 14). SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals [Video]. YouTube. [Link]

  • Cherry, S. R., et al. (2012). Small-Animal Molecular Imaging Methods. Journal of Nuclear Medicine, 53(Supplement 1), 1S-4S. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 104(1-2), 113-119. [Link]

  • Reitz, A. B. (Ed.). (2013).
  • Hou, S., et al. (2012). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). JoVE (Journal of Visualized Experiments), (65), e2755. [Link]

  • Reiner, T., et al. (2008). Single-step synthesis of N-succinimidyl-4-[18F]fluorobenzoate. Journal of Nuclear Medicine, 49(5), 820-825. [Link]

  • Sharma, S. K., et al. (2022). Synthetic 18F labeled biomolecules that are selective and promising for PET imaging: major advances and applications. RSC Chemical Biology, 3(10), 1224-1246. [Link]

  • Sharma, V., et al. (2018). 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Bioconjugate Chemistry, 29(6), 1833–1856. [Link]

  • Reiss, R., et al. (2020). Biodistribution and dosimetry of the PET radioligand [18F]CHDI-650 in mice for detection of mutant huntingtin aggregates. Scientific Reports, 10(1), 18274. [Link]

  • Reiner, T., et al. (2013). One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) [Video]. JoVE. [Link]

  • Latifi, M., et al. (2014). Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat. Journal of Biochemical and Molecular Toxicology, 28(1), 1-10. [Link]

Sources

Application and Protocol for Evaluating the Cytotoxicity of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

Cancer remains a leading cause of morbidity and mortality worldwide, driving an urgent need for novel and more effective anticancer therapeutics.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including significant anticancer properties.[1][2] The thiazole scaffold is a key structural motif in several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, highlighting its importance in medicinal chemistry.[1] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the disruption of cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4]

The specific compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, belongs to this promising class. Its structure, featuring a chlorophenyl group attached to a thiazole ring, suggests a potential for potent and selective anticancer activity. The presence of a chlorine atom can significantly influence the cytotoxic effects of thiazole derivatives.[3] This application note provides a detailed, field-proven protocol for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid framework for initial in vitro screening and determination of the compound's half-maximal inhibitory concentration (IC50).

Principle of Cytotoxicity Assessment: A Multi-Assay Approach

To ensure a comprehensive understanding of the compound's cytotoxic effects, this protocol outlines two distinct yet complementary assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay for quantifying membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell viability. It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of the compound's effect on cell proliferation and viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytoplasmic enzyme present in all cells; its release into the supernatant is an indicator of compromised cell membrane integrity, a hallmark of late apoptosis or necrosis.[5][6]

By employing both assays, researchers can gain a more nuanced understanding of the compound's cytotoxic mechanism. For instance, a compound might reduce metabolic activity (detected by MTT) without causing immediate membrane rupture (low LDH release), suggesting a cytostatic rather than a directly lytic effect.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamineCustom Synthesis/VendorN/A
Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO), sterileSigma-AldrichD2650
LDH Cytotoxicity Assay KitAbcamab65393
96-well flat-bottom cell culture platesCorning3596

Experimental Workflow

The overall experimental workflow is designed for efficiency and reproducibility. It begins with the preparation of the cancer cell lines, followed by treatment with the test compound, and concludes with the cytotoxicity assessment using the MTT and LDH assays.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assessment cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding Subculture & Count compound_prep Prepare Serial Dilutions of Test Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Endpoint 1 ldh_assay LDH Assay incubation->ldh_assay Endpoint 2 data_analysis Data Analysis & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis

Caption: A schematic overview of the cytotoxicity testing protocol.

Detailed Protocols

Protocol 1: Cell Culture and Seeding
  • Expert Insight: The choice of cell line is critical and should be guided by the research question.[7][8] It is advisable to use a panel of cell lines from different tissue origins to assess the compound's spectrum of activity.[9] Maintaining consistent cell culture conditions is paramount for reproducible results.[10]

  • Cell Line Maintenance: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA.

  • Cell Counting and Viability Check: Neutralize the trypsin with complete medium and collect the cells. Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion). Cell viability should be above 95%.

  • Seeding: Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells per well for adherent lines in a 96-well plate) in a final volume of 100 µL per well.[11]

  • Incubation: Incubate the plates for 24 hours to allow the cells to attach and resume exponential growth.

Protocol 2: Compound Preparation and Treatment
  • Expert Insight: The test compound should be dissolved in a suitable solvent, typically DMSO, at a high concentration to prepare a stock solution. The final concentration of the solvent in the culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response curve. A common starting range is 0.1, 1, 10, 50, and 100 µM.

  • Treatment: After the 24-hour pre-incubation of the seeded plates, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control (medium only).

  • Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

Protocol 3: MTT Assay for Cell Viability
  • Expert Insight: The incubation time with the MTT reagent is critical and may need optimization for different cell lines.[11] Insufficient incubation can lead to low signal, while over-incubation can result in artifacts. Ensure complete solubilization of the formazan crystals for accurate absorbance readings.

  • MTT Addition: Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: LDH Assay for Cytotoxicity
  • Expert Insight: This assay should be performed on a parallel plate to the MTT assay. It is crucial to include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous LDH release (from untreated cells).[16]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Abcam ab65393 kit).[16] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[16]

Data Analysis and Interpretation

Calculating Cell Viability and Cytotoxicity
  • MTT Assay:

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[17] It is a key parameter for quantifying the potency of a cytotoxic agent.

  • Dose-Response Curve: Plot the percentage of cell viability (from the MTT assay) against the logarithm of the compound concentration.[18][19]

  • Non-linear Regression: Use a suitable software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[20]

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.[20]

Example Data Presentation

The results of the cytotoxicity assays can be summarized in a table for easy comparison across different cell lines.

Cell LineAssayIC50 (µM) after 48h
MCF-7MTTExample Value: 8.5
A549MTTExample Value: 12.2
HeLaMTTExample Value: 15.7

Potential Mechanism of Action: Insights from Thiazole Derivatives

While the specific mechanism of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine requires experimental validation, the broader class of thiazole derivatives has been shown to exert anticancer effects through multiple pathways. Understanding these can guide further mechanistic studies.

mechanism_of_action cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes compound Thiazole Derivative apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle signaling Inhibition of Signaling Pathways (e.g., PI3K/Akt) compound->signaling proliferation Decreased Cell Proliferation apoptosis->proliferation viability Reduced Cell Viability apoptosis->viability cell_cycle->proliferation signaling->proliferation

Caption: Plausible mechanisms of action for thiazole-based anticancer compounds.

Many thiazole derivatives have been reported to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[21][22] They can also cause cell cycle arrest, often at the G2/M phase, by interfering with microtubule polymerization.[22] Furthermore, inhibition of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, has been observed.[4]

Troubleshooting and Expert Recommendations

IssuePossible CauseRecommended Solution
High background in MTT assay Contamination; non-specific reduction of MTT by serum components.Ensure aseptic techniques. Perform the MTT incubation step in serum-free medium. Include a "medium only" blank.
Low signal in MTT assay Insufficient cell number; short incubation time with MTT; inactive MTT reagent.Optimize cell seeding density. Increase the MTT incubation time (e.g., up to 4 hours).[11] Use a fresh, properly stored MTT solution.
Inconsistent results Uneven cell seeding; edge effects in the 96-well plate; pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated multichannel pipettes.
Crystals do not fully dissolve Insufficient solubilization time or mixing.Increase the shaking time after adding the solubilizing agent. Gently pipette up and down to aid dissolution.

Conclusion

This application note provides a comprehensive and robust protocol for the initial in vitro evaluation of the cytotoxic properties of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. By combining the MTT and LDH assays, researchers can obtain reliable data on both cell viability and membrane integrity, allowing for an accurate determination of the compound's IC50 value. The insights into the potential mechanisms of action for this class of compounds offer a foundation for subsequent, more detailed investigations into its therapeutic potential as an anticancer agent. Adherence to the detailed steps and expert recommendations outlined in this guide will ensure the generation of high-quality, reproducible data, which is a critical first step in the drug discovery pipeline.

References

  • Gomha, S. M., et al. (2017). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of the Iranian Chemical Society, 14(10), 2117-2131. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • ResearchGate. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Journal of Chemical and Pharmaceutical Research, 9(8), 1-7. [Link]

  • Zhang, H., et al. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 3(1), 101077. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • van Meer, L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Methods in Molecular Biology, 1601, 19-24. [Link]

  • Bentham Science. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Topics in Medicinal Chemistry, 22(21), 1735-1763. [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 706422. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone help me to find out the problems for MTT assay?. [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(37), 41659–41674. [Link]

  • NIH. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Frontiers in Chemistry, 8, 161. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Spandidos Publications. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1335-1340. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • NIH. (2018). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 13(10), 2886-2895. [Link]

  • ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17871–17882. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3382. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol. [Link]

  • Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Springer. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 51. [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 101. [Link]ivatives)

Sources

Application Notes & Protocols: Formulation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful in vivo evaluation of a novel chemical entity (NCE) is fundamentally dependent on the development of a stable and biocompatible formulation that ensures adequate systemic exposure in animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, a molecule presenting challenges typical of many modern drug candidates, including poor aqueous solubility. We will detail a strategic workflow from initial physicochemical characterization and vehicle screening to the preparation and quality control of formulations suitable for oral (PO) and intravenous (IV) administration in rodent models. The protocols herein are designed to be self-validating, emphasizing scientific rationale and adherence to preclinical standards.

Introduction: The Formulation Challenge

The compound 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine is characterized by a complex heterocyclic structure, incorporating a chlorophenyl group, a thiazole ring, and an ethanamine side chain. This combination of a lipophilic aromatic system and a basic amine group predicts poor aqueous solubility at physiological pH and potential for metabolic liabilities. The thiazole ring, while a common scaffold in medicinal chemistry, can sometimes present metabolic instability, including potential ring-opening pathways.[1] The primary amine offers a handle for salt formation to improve solubility, but the overall lipophilicity often necessitates enabling formulation strategies beyond simple aqueous solutions.[2]

Developing a robust formulation is not merely about dissolving the compound; it's about creating a system that is tolerable to the animal, allows for accurate and reproducible dosing, and maximizes bioavailability to generate meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data.[3][4] This guide provides the foundational steps to navigate these challenges.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the cornerstone of rational formulation design.[3] This phase aims to identify liabilities and inform the selection of an appropriate formulation strategy.

Predicted Physicochemical Properties

Due to the novelty of this specific molecule, experimental data is scarce. However, we can infer key properties from its constituent parts and related structures.

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~238.7 g/mol (based on structure)Standard for a small molecule.
pKa (amine) ~9-10 (Estimated for ethanamine)The compound will be protonated and positively charged in the acidic environment of the stomach, which may aid dissolution but not necessarily absorption. In the neutral pH of the intestines and blood, the free base will predominate, likely reducing solubility.
LogP High (Estimated >3)[5]Indicates high lipophilicity and predicts poor aqueous solubility. Suggests a need for solubilization technologies (e.g., co-solvents, surfactants, lipids).
Aqueous Solubility Predicted to be very low (<10 µg/mL)A simple aqueous vehicle is unlikely to be feasible for achieving necessary dose levels.
Crystal Form UnknownPolymorphism can significantly impact solubility and dissolution rate. Characterization by DSC and XRPD is recommended if solid material is available.
Salt Form and Solubility Screening

For amine-containing compounds, conversion to a salt is a primary strategy to enhance aqueous solubility.[6] A preliminary salt screen can identify forms with improved properties.

Protocol 1: Small-Scale Salt Formation & Kinetic Solubility Screen

  • Preparation: In separate microcentrifuge tubes, weigh 1-2 mg of the free base form of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine.

  • Acid Addition: To each tube, add a stoichiometric equivalent (1.05 eq) of various pharmaceutically acceptable acids (e.g., HCl, HBr, Mesylic acid, Tartaric acid, Citric acid) dissolved in a minimal amount of a suitable solvent like methanol or ethanol.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Solubility Test: To the dried residue, add 200 µL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Vortex vigorously for 2 minutes and then shake at room temperature for 2 hours.

  • Analysis: Centrifuge the samples at 14,000 rpm for 10 minutes. Carefully collect the supernatant and analyze the concentration via HPLC-UV.

  • Rationale: This rapid screen identifies salt forms that offer a significant kinetic solubility advantage, guiding the selection of a candidate for scale-up and further characterization.

Formulation Development Strategy

The choice of formulation depends heavily on the intended route of administration and the required dose. For early preclinical studies, simple, versatile, and well-characterized vehicle systems are preferred.[7][8]

Decision Workflow for Vehicle Selection

The following diagram outlines a logical progression for selecting an appropriate formulation vehicle based on the properties of the API and the study requirements.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Enabling Strategy API 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine (API Free Base) Solubility Aqueous Solubility Screen (pH 7.4) API->Solubility Decision Solubility > Target Dose? Solubility->Decision Sol_Path Aqueous Solution (e.g., Saline, PBS with pH adjustment) Decision->Sol_Path  Yes Enable_Path Enabling Formulation Required Decision->Enable_Path  No Route Route of Administration? Enable_Path->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Suspension Suspension (e.g., 0.5% MC in water) Oral->Suspension CoSolvent Co-solvent/Surfactant (e.g., PEG400, Solutol HS 15) Oral->CoSolvent IV->CoSolvent Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) IV->Cyclodextrin G cluster_0 Stability Protocol cluster_1 Analytical Readouts Prep Prepare Formulation (PO or IV) Store Store Aliquots (Room Temp & 2-8°C) Prep->Store Timepoints Test at T=0, 2, 4, 24h Store->Timepoints Visual Visual Inspection (Clarity, Color, Precipitate) Timepoints->Visual pH pH Measurement Timepoints->pH HPLC HPLC Analysis (Concentration & Purity) Timepoints->HPLC Result Acceptable if: - No visual change - pH stable - Conc. is 90-110% of T0 - No new impurities >0.5% Visual->Result pH->Result HPLC->Result

Caption: Workflow for short-term stability assessment.

Conclusion

The formulation of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine for animal studies requires a systematic, data-driven approach. By beginning with a thorough pre-formulation assessment, researchers can make informed decisions about vehicle selection for both oral and intravenous routes. The protocols provided for a suspension and a cyclodextrin-based solution offer robust starting points for achieving adequate and reproducible exposure in preclinical models. Adherence to these self-validating protocols, including rigorous quality control and stability checks, is paramount for ensuring the integrity of in vivo study data and the successful progression of promising new chemical entities.

References

  • Kaur, M., & Singh, B. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Patel, K., et al. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Medicinal Chemistry, 10(1), 85-101.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 967.
  • Desai, B., et al. (2012). Pharmaceutical formulations including an amine compound. Google Patents.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Gautam, N., & Singh, A. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Applied Toxicology, 41(8), 1266-1279.
  • da Silva, P. B., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Veterinary Pharmacology and Therapeutics, 45(5), 415-430.
  • ResearchGate. (2023). Evaluation of metabolic stability of thiazole compound 3, verapamil,.... Retrieved from [Link]

  • Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved from [Link]

  • Al-Modhí, M. A., et al. (2021). Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.
  • Asian Journal of Pharmacy and Technology. (2022). Article on Parentral Formulations. Retrieved from [Link]

  • MDPI. (2023). Biogenic Amine Content Analysis of Three Chicken-Based Dry Pet Food Formulations. Retrieved from [Link]

  • MDPI. (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • Gopinathan, P., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods, 68(2), 264-271.
  • Altasciences. (n.d.). Considerations to achieve optimal preclinical formulation and drug product manufacture. Retrieved from [Link]

  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • ACS Publications. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]

  • Roquette. (n.d.). Parenteral preparations, challenges in formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Retrieved from [Link]

  • Quotient Sciences. (2018). Enhanced formulation decision-making in early phase clinical trials for parenteral products. Retrieved from [Link]

  • Xtalks. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Prodrugs for Amines. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from https://www.researchgate.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)ethylamine. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound. We will explore the fundamental properties of the molecule and provide practical, step-by-step protocols to enhance its solubility for your experimental needs.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. Understanding the "why" is the first step to solving the "how."

Q1: What are the likely reasons for the poor aqueous solubility of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine?

Answer: The poor aqueous solubility of this molecule stems from a combination of its structural features. The molecule possesses a significant non-polar character, which dominates its overall physicochemical properties.

  • Lipophilic Moieties : The presence of the 4-chlorophenyl group and the thiazole ring contributes significantly to the molecule's lipophilicity (hydrophobicity). These aromatic and heterocyclic systems prefer non-polar environments over aqueous media.

  • Basic Amine Group : The primary ethanamine (-CH₂CH₂NH₂) side chain is the main hydrophilic and ionizable center of the molecule. As a weak base, its charge state, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[1] In neutral or basic conditions, the amine group is uncharged, reducing its ability to interact with polar water molecules.

Below is a diagram illustrating the key functional groups influencing the compound's solubility.

G cluster_molecule 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine cluster_properties Resulting Properties A 4-Chlorophenyl B Thiazole Ring A->B contributes to lipophilicity Prop1 High Lipophilicity (Poor Water Solubility) A->Prop1 C Ethanamine Chain (Basic Center) B->C links to B->Prop1 Prop2 pH-Dependent Solubility C->Prop2

Caption: Key structural components influencing solubility.

Q2: What is the very first experimental step I should take to address solubility issues?

Answer: The first and most critical step is to determine the compound's pKa and perform a simple pH-solubility profile. The ethanamine group is a weak base, meaning its solubility will dramatically increase in acidic conditions where it becomes protonated (R-NH₃⁺).[2][3] This simple screen will immediately tell you if pH modification is a viable strategy.

Q3: How do I determine the pKa of my compound, and why is it so critical?

Answer: The pKa is the pH at which the amine group is 50% ionized and 50% non-ionized. Knowing this value is critical because it dictates the pH range required to achieve and maintain solubility. For a basic amine, you need to maintain the pH at least 1-2 units below the pKa to ensure >90-99% of the compound is in its charged, more soluble, salt form.

While the exact pKa of this specific molecule is not readily published, related structures like 2-aminothiazole have a pKa around 5.3.[4] The ethanamine side chain will have a different pKa, likely in the 9-10 range, similar to other primary alkylamines. The protonation of this side chain is the key to aqueous solubility. You can experimentally determine this via potentiometric titration or UV-spectrophotometry.

Part 2: Troubleshooting Workflows & Protocols

This section provides detailed guides for systematically addressing solubility problems.

Guide 1: My compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4).

This is the most common issue. The underlying cause is that at neutral pH, the basic amine is largely in its uncharged, "free base" form, which is poorly soluble. The solution is to protonate this group by lowering the pH.

G start Start: Insoluble Compound in Aqueous Buffer (pH 7.4) prep_stock Prepare 10-50 mM Stock in DMSO or Ethanol start->prep_stock ph_screen Perform pH-Solubility Screen (e.g., pH 2, 4, 6, 7.4) prep_stock->ph_screen observe Visually Inspect & Quantify (e.g., HPLC, UV-Vis) ph_screen->observe decision Is solubility sufficient at a tolerable pH? observe->decision success Success: Use Acidic Buffer (e.g., Citrate, Acetate) decision->success Yes fail Proceed to Guide 2: Co-solvents & Excipients decision->fail No

Caption: Decision workflow for pH modification.

This protocol establishes the relationship between pH and the solubility of your compound.

  • Prepare a High-Concentration Stock: Prepare a 20 mM stock solution of your compound in 100% DMSO. This ensures the compound is fully dissolved before dilution.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a range of pH values (e.g., 100 mM Glycine-HCl pH 2.0, 100 mM Acetate pH 4.0, 100 mM Phosphate pH 6.0, and 100 mM Phosphate pH 7.4).

  • Spike and Equilibrate: Add a small volume of the DMSO stock to each buffer to a final nominal concentration that is expected to be above the solubility limit (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Equilibrate: Tightly cap the samples and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound. Carefully collect the supernatant.

  • Analyze: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the Data: Plot solubility (Y-axis) versus pH (X-axis).

You should observe a significant increase in solubility as the pH decreases.

pH of BufferExpected State of Amine GroupPredicted Aqueous Solubility
2.0>99.9% Protonated (R-NH₃⁺)High
4.0>99.9% Protonated (R-NH₃⁺)High
6.0>99% Protonated (R-NH₃⁺)Moderate to High
7.4~99% Protonated (R-NH₃⁺)Low to Moderate
>10.0Mostly Uncharged (R-NH₂)Very Low (Precipitation)

Note: Table values are illustrative, based on a predicted pKa of ~9.5 for the ethanamine group.

Guide 2: pH adjustment is insufficient or causes compound instability. What are my next options?

If lowering the pH is not a viable option due to experimental constraints (e.g., cell-based assays requiring physiological pH) or compound stability issues, the next step is to use formulation excipients.[5][6]

Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[7][8]

  • Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerol.

  • When to Use: Ideal for preparing higher concentration stock solutions for in vitro screens where final concentrations of the co-solvent are tolerated by the assay system.

  • Caution: Co-solvents can lead to compound precipitation upon significant aqueous dilution (a phenomenon known as "fall-out"). Always prepare the final dilution immediately before use.

  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer (e.g., PBS pH 7.4) and co-solvent mixtures. For example: 90:10, 80:20, and 50:50 (v/v) mixtures of PBS with PEG 400.

  • Determine Solubility: Add an excess amount of the solid compound to each mixture.

  • Equilibrate and Analyze: Follow steps 4-7 from Protocol 1 to determine the saturation solubility in each co-solvent blend.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic parts of a drug molecule (like the chlorophenyl group), forming an "inclusion complex" that has greatly improved aqueous solubility.[9][10]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • When to Use: Excellent for in vivo and in vitro applications requiring true aqueous solutions at neutral pH with minimal toxicity. Widely used in pharmaceutical formulations.

  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your desired buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake for 24-48 hours. The complexation process can be slower than simple dissolution.

  • Analyze: Follow steps 5-7 from Protocol 1 to determine the solubility enhancement.

G cluster_before Before Complexation cluster_after After Complexation Compound Poorly Soluble Compound Water Aqueous Environment Compound->Water Insoluble Compound->CD_inner Encapsulated CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Water2 Aqueous Environment Complex->Water2 Soluble

Caption: Encapsulation by a cyclodextrin enhances solubility.

Part 3: High-Concentration Stock Solutions for Assays

Q4: I need to prepare a high-concentration (10-50 mM) stock solution for my in vitro assays. What is the best practice?

Answer: For high-concentration master stocks, pure, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard.

  • Solubility: The target compound, 4-(4-chlorophenyl)thiazol-2-amine (a very close analog), is reported to be soluble in DMSO at concentrations ≥ 200 mg/mL, which is extremely high (~950 mM).[11] This indicates that the title compound will also have excellent solubility in DMSO.

  • Best Practices:

    • Use Anhydrous DMSO: Water in DMSO can significantly reduce the solubility of hydrophobic compounds over time. Use a fresh, sealed bottle of anhydrous, cell-culture grade DMSO.

    • Store Properly: Store DMSO stocks at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles and moisture absorption.[11]

    • Serial Dilution: When preparing working solutions for assays, perform serial dilutions in DMSO first before the final dilution into your aqueous assay buffer. This minimizes the risk of precipitation.

    • Final DMSO Concentration: Always keep the final concentration of DMSO in your assay below a level that affects the biological system, typically <0.5% and often as low as 0.1%.

References

  • 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE Chemical Properties,Uses,Production. ChemicalBook.

  • 2-(4-Chlorophenyl)ethylamine | C8H10ClN. PubChem.

  • 4-(4-chlorophenyl)thiazol-2-amine. MedChemExpress.

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Library of Medicine.

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Library of Medicine.

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.

  • 2-Aminothiazole | 96-50-4. ChemicalBook.

  • Acidity and Basicity of Amines. Chemistry LibreTexts.

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Library of Medicine.

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Library of Medicine.

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink.

  • Solubility and pH of amines. RSC Education.

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn.

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.

  • Video: Extraction: Effects of pH. JoVE.

  • Use of Co-Solvents to Optimize Solubility. American Pharmaceutical Review.

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Library of Medicine.

Sources

Technical Support Center: Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary field-proven insights to navigate the challenges inherent in this multi-step synthesis, ensuring both scientific integrity and successful outcomes.

I. Overview of the Synthetic Strategy

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a multi-step process that requires careful control of reaction conditions and purification techniques. The most common and logical synthetic route involves four key stages:

  • Formation of 4-Chlorothiobenzamide: The synthesis begins with the preparation of the thioamide, a crucial building block for the thiazole ring.

  • Hantzsch Thioazole Synthesis: This classic cyclization reaction constructs the core 2-(4-chlorophenyl)thiazole scaffold.

  • Introduction of the Acetonitrile Moiety: The two-carbon side chain is introduced at the 4-position of the thiazole ring in the form of an acetonitrile group.

  • Reduction of the Nitrile: The final step involves the reduction of the nitrile to the desired primary amine.

Each of these stages presents its own set of challenges, from reagent stability to side-product formation and purification difficulties. This guide will address each stage in detail, providing practical solutions to common problems.

Synthetic_Pathway cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Nitrile Formation cluster_3 Stage 4: Nitrile Reduction A 4-Chlorobenzonitrile B 4-Chlorothiobenzamide A->B NaHS, MgCl2 DMF D 2-(4-Chlorophenyl)-4-(chloromethyl)thiazole B->D 1,3-Dichloroacetone Ethanol, Reflux C 1,3-Dichloroacetone C->D E 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetonitrile D->E NaCN DMSO F 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine E->F 1. LiAlH4, THF 2. H2O, NaOH(aq) Fieser_Workup Start Reaction mixture with LiAlH4 in THF Step1 Cool to 0 °C Start->Step1 Step2 Slowly add 'x' mL of H2O Step1->Step2 'x' = grams of LiAlH4 used Step3 Slowly add 'x' mL of 15% NaOH(aq) Step2->Step3 Step4 Slowly add '3x' mL of H2O Step3->Step4 Step5 Stir at room temperature for 15-30 min Step4->Step5 Step6 Filter the granular precipitate Step5->Step6 End Filtrate containing the product Step6->End

Optimizing the reaction conditions for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Welcome to the technical support center for the synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The primary and most robust method for constructing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis , a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2] This guide will focus on optimizing this pathway.

Overall Synthetic Strategy

The synthesis is logically approached in two main stages: the formation of the protected thiazole intermediate via the Hantzsch reaction, followed by the deprotection of the amino group to yield the final product.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Deprotection A 4-Chlorothiobenzamide C N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)phthalimide (Protected Intermediate) A->C Reflux, Ethanol B 1-Bromo-4-phthalimidobutan-2-one B->C E 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Final Product) C->E Ethanol D Hydrazine Hydrate D->E Hantzsch_Mechanism cluster_nodes Thioamide Thioamide S_Attack Thioimidate Intermediate Formation Thioamide->S_Attack Sₙ2 Intermediate_1 Hydroxythiazoline Intermediate S_Attack->Intermediate_1 α-Haloketone α-Haloketone α-Haloketone->S_Attack Cyclization Cyclization Intermediate_1->Cyclization Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Loss of H₂O Thiazole Thiazole Dehydration->Thiazole

Figure 2: Simplified Hantzsch reaction mechanism.

Troubleshooting Steps:

  • Reagent Purity: As discussed, ensure both the thioamide and the α-haloketone are pure. Impurities in the thioamide can poison the reaction, while impurities in the ketone (e.g., di-halogenated species) will lead to undesired side products.

  • Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes be beneficial to ensure the complete consumption of the more valuable α-haloketone.

  • Solvent and Temperature: Ethanol is a standard solvent and generally works well. The reaction typically requires heating (reflux) to drive the dehydration step to completion. If the reaction is sluggish, ensure you are at a sufficient temperature. For sensitive substrates, lower-boiling solvents like methanol or isopropanol at reflux can be tested. [3]4. Reaction Time: Monitor the reaction by TLC. Driving the reaction for too long after completion can sometimes lead to decomposition and lower isolated yields. A typical reaction time is between 2 to 6 hours. [4] Question: I am observing multiple spots on my TLC plate that are difficult to separate. What are these side products?

Answer: The most common side product issue in Hantzsch syntheses involving N-unsubstituted thioamides is the potential for dimerization or other side reactions of the α-haloketone. However, with N-monosubstituted thioamides, the formation of regioisomers can be a concern, especially under acidic conditions. [5]For your specific synthesis, this is less likely. More probable causes for multiple spots include:

  • Incomplete Reaction: Unreacted starting materials.

  • Impure Starting Materials: As mentioned above.

  • Product Decomposition: The thiazole ring is generally stable, but the phthalimide group or the ethyl linker could undergo side reactions under harsh conditions (e.g., excessively long reflux times or presence of strong acid/base contaminants).

To mitigate this, ensure a clean reaction setup and pure reagents. For purification, column chromatography on silica gel is standard. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity should allow for good separation.

Optimized Reaction Parameters (Guideline)
Parameter Recommended Value
Solvent Absolute Ethanol
Temperature Reflux (~78 °C)
Stoichiometry 1.0 eq. α-haloketone : 1.1 eq. thioamide
Concentration 0.1 - 0.5 M
Reaction Time 2 - 6 hours (Monitor by TLC)
Typical Yield 65 - 85% (for the protected intermediate)
Part 3: Work-up and Deprotection

Question: What is the best way to deprotect the phthalimide group without affecting the thiazole ring?

Answer: The standard and most effective method for removing a phthalimide protecting group is the Ing-Manske procedure , which uses hydrazine hydrate (NH₂NH₂) in a protic solvent like ethanol. [6]This method is highly efficient and chemoselective, leaving the robust thiazole ring untouched. The reaction is typically heated to reflux for a few hours. The phthalhydrazide byproduct precipitates out of the solution, which can often be removed by simple filtration.

Troubleshooting Deprotection:

  • Incomplete Reaction: If TLC shows remaining starting material, you can add a small additional amount of hydrazine and continue refluxing.

  • Difficult Work-up: After filtering the phthalhydrazide, the reaction mixture is typically acidified (e.g., with HCl) to protonate the product amine, allowing for extraction of any non-basic impurities with an organic solvent. The aqueous layer is then basified (e.g., with NaOH or Na₂CO₃) to deprotonate the product, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)phthalimide (Protected Intermediate)
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorothiobenzamide (1.1 eq.) and 1-bromo-4-phthalimidobutan-2-one (1.0 eq.).

  • Solvent Addition: Add absolute ethanol to achieve a concentration of approximately 0.2 M.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate). The reaction is typically complete within 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the mixture to dryness and purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Final Product)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the protected intermediate from Protocol 1.

  • Reagent Addition: Add ethanol (~0.1 M) followed by hydrazine hydrate (2.0 - 3.0 eq.).

  • Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form as the reaction proceeds.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dilute HCl (1 M).

    • Wash the acidic aqueous solution with dichloromethane (2x) to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and basify by the slow addition of aqueous NaOH (2 M) until pH > 10.

    • Extract the product from the basic aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

  • Characterization: The final product can be characterized by NMR and mass spectrometry. Purity can be assessed by HPLC.

Troubleshooting Summary Table

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Hantzsch Reaction Impure reagents; Incorrect stoichiometry; Insufficient heating; Sub-optimal solvent.Verify reagent purity; Use 1.1 eq. of thioamide; Ensure reflux temperature is reached; Use absolute ethanol.
Multiple Products (TLC) Incomplete reaction; Impure starting materials; Product degradation.Monitor reaction to completion via TLC; Purify starting materials; Avoid prolonged heating after completion.
Incomplete Deprotection Insufficient hydrazine; Short reaction time.Add more hydrazine (up to 3 eq.); Increase reflux time and monitor by TLC.
Emulsion during Work-up Formation of salts/soaps.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Product Loss during Purification Product is basic and may stick to silica gel.Pre-treat silica with triethylamine (1% in eluent) or use a different stationary phase like alumina.

References

[7]Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link] [7] [3]Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link] [3] [1]SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link] [1] [2]CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link] [2] [8]Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link] [8] [9]Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [9][10] [10]Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 599-603. [5] [5]Patel, N. B., & Patel, J. C. (2011). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Chemistry, 2011, 1-6. [4] [4]Nikpour, F., et al. (2019). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 14(5), 405-414.

Sources

Overcoming resistance to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction from the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds, specifically focusing on challenges related to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and similar thiazole-containing anticancer agents. When promising compounds exhibit a decline in efficacy, it is often due to the cancer cells developing sophisticated resistance mechanisms.

This document moves beyond simple protocol listings. It provides a troubleshooting framework grounded in the established principles of drug resistance. We will explore the "why" behind experimental observations and provide actionable, step-by-step protocols to diagnose and potentially overcome these resistance pathways. Our approach is built on a foundation of scientific integrity, ensuring that every recommendation is supported by authoritative evidence and practical, field-proven insights.

Part 1: Foundational Knowledge & Initial Troubleshooting

Before delving into complex resistance mechanisms, it's crucial to validate the foundational aspects of your experiment. An apparent loss of efficacy can sometimes be traced back to issues with the compound itself or the experimental setup.

FAQ 1: My cancer cell line, which was previously sensitive, is now showing reduced response to the compound. What are the first things I should check?

Answer:

This is a common and critical observation. Before assuming the development of complex biological resistance, a systematic check of your core experimental parameters is essential to ensure reproducibility and rule out technical errors.

Initial Troubleshooting Checklist:

  • Compound Integrity and Stability:

    • Question: Is the compound degrading? Thiazole rings can be susceptible to hydrolysis or oxidation under certain storage conditions (improper temperature, light exposure, or pH of the solvent).

    • Action: Verify the compound's purity and integrity via methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Prepare fresh stock solutions from a verified source. It is recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound over time.

  • Cell Line Authenticity and Health:

    • Question: Are you working with the correct cell line? Has it undergone significant genetic drift or been contaminated?

    • Action: Authenticate your cell line using Short Tandem Repeat (STR) profiling. This is a critical quality control step in cell culture. Regularly check for mycoplasma contamination, as it can significantly alter cellular responses to drugs.

  • Assay Validation:

    • Question: Is the cell viability or cytotoxicity assay performing as expected?

    • Action: Run the assay with a well-characterized control compound known to induce cell death in your specific cell line. This validates that the assay reagents and instrumentation are functioning correctly. Ensure that the chosen assay (e.g., MTT, CellTiter-Glo®, or Annexin V staining) is appropriate for the compound's expected mechanism of action. For instance, a compound that induces senescence might not show a strong signal in a short-term cytotoxicity assay.

Part 2: Diagnosing and Overcoming Biological Resistance

Once technical issues have been ruled out, the next step is to investigate the biological mechanisms of acquired resistance. Cancer cells can employ a variety of strategies to evade the effects of therapeutic agents. Below, we address the most common mechanisms relevant to kinase inhibitors and heterocyclic compounds like the one in your research.

Issue 1: Decreased Intracellular Drug Concentration

One of the most frequent methods by which cancer cells develop resistance is by actively pumping the drug out of the cell before it can reach its target. This is primarily mediated by ATP-binding cassette (ABC) transporters.

dot

cluster_membrane Cell Membrane Drug_in Thiazole Compound (Extracellular) Drug_intra Intracellular Compound Drug_in->Drug_intra Passive Diffusion Drug_out Thiazole Compound (Extracellular) ABC_Transporter ABC Transporter (e.g., P-gp/MDR1) ABC_Transporter->Drug_out ATP-dependent Efflux Drug_intra->ABC_Transporter Binding Target Intracellular Target Drug_intra->Target Target Engagement (Inhibited) caption Figure 1. Mechanism of Drug Efflux by ABC Transporters. cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Drug_S Thiazole Compound Target_S Original Target (e.g., Kinase) Drug_S->Target_S Binding & Inhibition Pathway_S Downstream Signaling Target_S->Pathway_S Blocked Apoptosis_S Apoptosis Pathway_S->Apoptosis_S Signal for Cell Death Drug_R Thiazole Compound Target_R Mutated Target (Altered Binding Site) Drug_R->Target_R Binding Failure Pathway_R Downstream Signaling Target_R->Pathway_R Active Proliferation_R Proliferation Pathway_R->Proliferation_R Signal for Survival caption Figure 2. Resistance via Drug Target Mutation.

Caption: Figure 2. Resistance via Drug Target Mutation.

Troubleshooting Guide:

  • How to Diagnose:

    • Target Sequencing: The most definitive way to identify a target mutation is to sequence the gene encoding the target protein in both the sensitive and resistant cell lines. Sanger sequencing of the specific exons encoding the drug-binding domain is often sufficient. Compare the sequences to identify any acquired mutations in the resistant line.

    • In Vitro Binding or Activity Assays: If the target protein can be expressed and purified, perform in vitro kinase assays or binding assays (like Surface Plasmon Resonance, SPR) with both the wild-type and the mutated protein. A significantly higher IC50 or lower binding affinity for the mutated protein will confirm that the mutation is responsible for the resistance.

  • Strategies to Overcome:

    • Next-Generation Inhibitors: If a specific mutation is identified, the solution may lie in designing or utilizing a next-generation inhibitor that can effectively bind to the mutated target. This is a common strategy in targeted cancer therapy (e.g., the development of osimertinib to overcome the T790M mutation in EGFR).

    • Targeting Downstream Pathways: If the mutated target is now constitutively active, an alternative strategy is to inhibit a critical protein further down the signaling pathway.

Issue 3: Activation of Bypass Signaling Pathways

Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or "bypass" pathway that promotes survival and proliferation.

dot

cluster_bypass Upregulated Bypass Pathway Drug Thiazole Compound Target Primary Target (e.g., Kinase A) Drug->Target Inhibition Pathway_A Pathway A (Proliferation) Target->Pathway_A Blocked Cell_Survival Cell Survival & Proliferation Bypass_Kinase Bypass Target (e.g., Kinase B) Pathway_B Pathway B (Proliferation) Bypass_Kinase->Pathway_B Pathway_B->Cell_Survival caption Figure 3. Resistance via Activation of a Bypass Pathway.

Caption: Figure 3. Resistance via Activation of a Bypass Pathway.

Troubleshooting Guide:

  • How to Diagnose:

    • Phospho-Proteomic Profiling: Use techniques like phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to get a global view of the signaling pathways that are active in the resistant cells compared to the sensitive cells, both with and without drug treatment. A significant increase in the phosphorylation of proteins in a parallel pathway (e.g., upregulation of MET signaling in response to an EGFR inhibitor) is a hallmark of this mechanism.

    • Hypothesis-Driven Western Blotting: Based on the known biology of your cancer cell line, you can form hypotheses about likely bypass pathways. For example, if your primary target is in the PI3K/AKT pathway, you might probe for activation of the MAPK/ERK pathway (and vice-versa) by checking the phosphorylation status of key kinases like ERK1/2.

  • Strategies to Overcome:

    • Combination Therapy: This is the most effective strategy. Combine your primary compound with an inhibitor of the identified bypass pathway. This dual blockade can prevent the cancer cells from escaping through the alternative route and can often lead to synergistic cell killing.

    • Rational Drug Design: Develop a single drug that can inhibit both the primary target and the key bypass kinase simultaneously.

Experimental Protocol: Phospho-Kinase Antibody Array

  • Cell Treatment and Lysis: Treat both sensitive and resistant cells with your compound at a relevant concentration (e.g., IC50) for a specified time. Include untreated controls. Lyse the cells according to the array manufacturer's protocol.

  • Protein Quantification: Normalize the protein concentration for all samples.

  • Array Incubation: Incubate the cell lysates with the antibody-coated membranes provided in the kit. These membranes contain duplicate spots for antibodies against dozens of different phosphorylated kinases.

  • Detection: Use the provided detection antibody cocktail and chemiluminescent reagents to visualize the signals.

  • Data Analysis: Capture the image of the array and use image analysis software to quantify the signal intensity of each spot. Compare the phosphorylation status of kinases between the different conditions (sensitive vs. resistant, treated vs. untreated) to identify upregulated pathways in the resistant cells.

Kinase Sensitive (Untreated) Sensitive (Treated) Resistant (Treated) Interpretation
p-Target++++Target is inhibited
p-ERK1/2+++++Potential MAPK bypass
p-AKT+++++Potential PI3K bypass
p-MET+++++Potential MET bypass

References

  • Drug Stability and Storage: Teva Pharmaceutical Industries Ltd. (2021). Good Pharmaceutical Storage and Shipping Practices. [Link]

  • Mycoplasma Contamination: Uphoff, C. C., & Drexler, H. G. (2014). Detecting Mycoplasma Contamination in Cell Cultures by PCR. Methods in Molecular Biology, 1104, 1–13. [Link]

  • ABC Transporters in Drug Resistance: Fletcher, J. I., Haber, M., Henderson, M. J., & Norris, M. D. (2010). ABC transporters in cancer: more than just drug efflux pumps. Nature Reviews Cancer, 10(2), 147–156. [Link]

  • Nanoparticles to Overcome Resistance: Sun, T., Zhang, Y. S., Pang, B., Hyun, D. C., & Yang, M. (2014). Engineered nanoparticles for drug delivery in cancer therapy. Angewandte Chemie International Edition, 53(46), 12320–12364. [Link]

  • Next-Generation EGFR Inhibitors: Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Pao, W., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]

Side product analysis in the synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This document is designed for researchers, medicinal chemists, and process development scientists. We move beyond simple protocols to explore the causality behind common synthetic challenges, providing actionable troubleshooting advice and in-depth FAQs to ensure the integrity and success of your experiments.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and common route to the target compound's core structure is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][2] The subsequent functional group transformations build the required ethanamine side chain. The overall strategy involves three key stages:

  • Hantzsch Cyclization: Formation of the 2-(4-chlorophenyl)-4-(chloromethyl)thiazole intermediate.

  • Cyanation: Conversion of the chloromethyl group to a cyanomethyl group, extending the carbon chain.

  • Reduction: Reduction of the nitrile to the target primary amine.

This multi-step process, while robust, has critical points where side reactions can occur, impacting yield and purity.

G cluster_0 Stage 1: Hantzsch Cyclization cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Reduction SM1 4-Chlorothiobenzamide INT1 2-(4-Chlorophenyl)-4- (chloromethyl)thiazole SM1->INT1 Reaction (Condensation) SM2 1,3-Dichloroacetone SM2->INT1 INT1_ref Intermediate 1 INT2 2-(2-(4-Chlorophenyl)thiazol- 4-yl)acetonitrile INT2_ref Intermediate 2 INT1_ref->INT2 NaCN (Nucleophilic Substitution) FP 2-(2-(4-Chlorophenyl)thiazol- 4-yl)ethanamine (Final Product) INT2_ref->FP e.g., LiAlH4 (Nitrile Reduction)

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide & Side Product Analysis

This section addresses the most common issues encountered during synthesis in a practical Q&A format.

Question 1: My yield for the initial Hantzsch cyclization is significantly lower than expected, and my crude NMR is complex. What's going on?

Answer: Low yields in the Hantzsch step typically point to competing side reactions or suboptimal conditions. The primary culprits are the formation of an oxazole analog and the dimerization of your thioamide starting material.

  • Causality - Oxazole Formation: The thioamide starting material, 4-chlorothiobenzamide, is susceptible to hydrolysis, especially in the presence of trace water in the solvent (e.g., ethanol) at elevated temperatures. This converts the thioamide into 4-chlorobenzamide. This oxygen analog can then compete in the condensation reaction with 1,3-dichloroacetone to form the corresponding 2-(4-chlorophenyl)-4-(chloromethyl)oxazole. Since the oxazole has similar polarity to your desired thiazole, it can be difficult to separate via column chromatography.

  • Causality - Thioamide Dimerization: Under the reaction conditions, particularly if a base is used or if the reaction is heated for an extended period, the thioamide can undergo oxidative self-condensation. This process forms 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole.[3] This is a common impurity in Hantzsch syntheses and will appear as a high-molecular-weight, often less polar, byproduct in your analysis.

Mitigation Strategy:

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Argon) to minimize thioamide hydrolysis.

  • Control Temperature: Avoid excessive heat. While heat is required to drive the reaction, prolonged heating at high temperatures favors side product formation. Monitor the reaction by TLC and stop heating once the starting material is consumed.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the α-haloketone to ensure the more valuable thioamide is fully consumed, but avoid a large excess which can lead to other byproducts.

Question 2: My LC-MS analysis shows a major peak with a mass of 306/308/310 m/z, which doesn't match my desired chloromethylthiazole intermediate (Expected: 243/245/247 m/z). What is this impurity?

Answer: This mass signature strongly suggests the presence of the 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole dimer. The isotopic pattern (+2 and +4 peaks) is characteristic of a molecule containing two chlorine atoms.

CompoundStructure SketchKey MoietiesExpected [M]+ m/z
Desired Intermediate Cl-Ph-Thiazole-CH₂Cl1x Phenyl, 1x Thiazole, 2x Cl243 (for ³⁵Cl₂)
Thiadiazole Side Product Cl-Ph-Thiadiazole-Ph-Cl2x Phenyl, 1x Thiadiazole, 2x Cl306 (for ³⁵Cl₂)

Expert Insight: The formation of this dimer is often favored when the concentration of the thioamide is high relative to the α-haloketone at the start of the reaction. Adding the α-haloketone solution slowly to the thioamide solution can sometimes exacerbate this issue. A better approach is often to add the thioamide solution to the α-haloketone.

Question 3: The nitrile reduction step using LiAlH₄ is not clean. Besides unreacted starting material, what other byproducts should I look for?

Answer: While potent, LiAlH₄ is a highly reactive and non-selective reducing agent. Several side products can form:

  • Dehalogenation: The aryl chloride is generally stable to LiAlH₄, but prolonged reaction times or excessive heat can lead to reductive dehalogenation, yielding 2-(2-phenylthiazol-4-yl)ethanamine as an impurity. This is a significant issue as its polarity is very similar to the final product.

  • Secondary Amine Formation: During the workup, the initially formed primary amine can react with any remaining imine intermediates (formed from partial reduction of the nitrile) to generate a secondary amine dimer.

  • Over-reduction of the Thiazole Ring: Under very harsh conditions, the thiazole ring itself can be reduced, though this is less common.

Mitigation & Alternative Protocols:

  • Controlled Addition: Perform the reaction at 0 °C and add the nitrile solution slowly to the LiAlH₄ suspension in THF.

  • Careful Quenching: Use a Fieser workup (sequential addition of water, then 15% NaOH, then more water) to carefully quench the reaction and precipitate aluminum salts, which can simplify purification.

  • Alternative Reagents: Consider catalytic hydrogenation (e.g., H₂ over Raney Nickel or a Palladium catalyst). This method often provides cleaner reductions for nitriles, though you must screen catalysts to avoid dehalogenation.[4]

Section 3: Analytical & Purification Protocols

A robust analytical strategy is crucial for identifying and eliminating the side products discussed.

Protocol 1: In-Process TLC Monitoring of Hantzsch Cyclization

  • System: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes. This system typically provides good separation between the non-polar starting materials/dimer and the more polar thiazole product.

  • Visualization: UV light (254 nm). The aromatic rings of all key compounds are UV active.

  • Expected Results:

    • Thiadiazole Dimer (SP-1): Highest Rf, least polar.

    • 1,3-Dichloroacetone: Will not be very UV active, but can be visualized with a potassium permanganate stain.

    • 4-Chlorothiobenzamide: Mid-to-high Rf.

    • Desired Product (INT-1): Mid-to-low Rf.

    • Oxazole Side Product (SP-2): Rf very close to the desired product.

Protocol 2: HPLC Purity Assessment

  • Instrumentation: HPLC system with a UV detector.[5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution. A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Start at 30% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or 280 nm.

  • Expected Elution Order: Final Product (most polar) -> Oxazole -> Desired Thiazole Intermediate -> Thiadiazole Dimer (least polar).

Section 4: Visualizing Competing Reaction Pathways

The following diagram illustrates the critical branch point where the thioamide can either proceed to the desired product or be diverted into side reactions.

G Thioamide 4-Chlorothiobenzamide DesiredProduct Desired Thiazole Intermediate Thioamide->DesiredProduct Hantzsch Reaction Thiadiazole Thiadiazole Dimer (Side Product 1) Thioamide->Thiadiazole Self- Condensation Amide 4-Chlorobenzamide (Hydrolysis) Thioamide->Amide H₂O (Hydrolysis) HaloKetone 1,3-Dichloroacetone HaloKetone->DesiredProduct Oxazole Oxazole Analog (Side Product 2) HaloKetone->Oxazole Amide->Oxazole Hantzsch-type Reaction

Caption: Competing reaction pathways in the Hantzsch synthesis step.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic role of the solvent in the Hantzsch synthesis?

    • A: The solvent, typically a protic solvent like ethanol, facilitates the reaction by solvating the ionic intermediates. The key steps involve an initial S-alkylation (SN2 reaction), followed by cyclization and dehydration.[1][7] Ethanol is a good choice as it effectively dissolves the starting materials and the final product often precipitates upon cooling or neutralization.[7]

  • Q: How can I best purify the final 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine product?

    • A: The final product is a primary amine, making it basic. This property can be exploited for purification. After an initial crude purification by silica gel chromatography, you can perform an acid-base extraction. Dissolve the material in a non-polar organic solvent (e.g., dichloromethane), wash with dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified product back into an organic solvent. Finally, crystallization of the free base or its hydrochloride salt can provide highly pure material.

  • Q: Are there any safety considerations I should be aware of?

    • A: Yes. 1,3-Dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Thioamides can release H₂S upon decomposition, so they should also be handled with care. LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture; it must be handled under a dry, inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Diagram]. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Javed, T., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Frontiers Media. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Diagram]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. Retrieved from [Link]

  • Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

  • Beilstein-Institut. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journals. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTA)

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, which we will refer to as CPTA for brevity. This guide is designed for researchers, chemists, and drug development professionals actively working with this molecule. Publicly available data on the specific pharmacokinetic properties of CPTA is limited. Therefore, this guide is built upon established principles of biopharmaceutics, drawing analogies from the known behavior of its core chemical moieties: the lipophilic 4-chlorophenyl group and the 2-aminothiazole scaffold, which is common in medicinally active compounds.[1][2][3] Our objective is to provide a logical, evidence-based framework to help you anticipate, troubleshoot, and overcome potential bioavailability challenges in your experiments.

Section 1: Initial Characterization & Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding CPTA's likely behavior based on its chemical structure.

Question: What are the primary anticipated bioavailability challenges for CPTA?

Answer: Based on its structure, CPTA likely faces a dual challenge of low aqueous solubility and potential for poor intestinal permeability, placing it into the Biopharmaceutics Classification System (BCS) Class II or Class IV categories.[4][5][6]

  • Solubility Issues (Likely BCS Class II/IV): The presence of the rigid, hydrophobic 4-chlorophenyl and thiazole rings suggests that the molecule will have low intrinsic aqueous solubility. While the terminal primary amine can be protonated at acidic pH to form a more soluble salt, this solubility may decrease significantly upon entry into the higher pH environment of the small intestine, leading to precipitation and low absorption.

  • Permeability Issues (Potential for BCS Class IV): While the molecule's lipophilicity might suggest adequate permeability, factors like its molecular size and potential to be a substrate for intestinal efflux pumps (like P-glycoprotein) could limit its ability to cross the intestinal epithelium.[7][8][9] Thiazole-containing compounds can exhibit a wide range of biological activities, and interaction with membrane transporters is a common feature of such pharmacologically active scaffolds.[10]

Table 1: Predicted Physicochemical Properties of CPTA and Their Implications

Structural FeaturePredicted PropertyImplication for Bioavailability
4-Chlorophenyl GroupHigh Lipophilicity (High LogP)Poor aqueous solubility; potential for dissolution rate-limited absorption.
Thiazole Ring SystemAromatic, HeterocyclicContributes to molecular rigidity and hydrophobicity, further reducing solubility.
Ethanamine Side ChainBasic (pKa of primary amine)pH-dependent solubility; potential for precipitation in the intestine (pH ~6.5-7.4).
Overall StructurePotential Substrate for Efflux PumpsMay be actively transported out of intestinal cells, reducing net absorption.[8][11]

Question: How do I definitively classify CPTA according to the Biopharmaceutical Classification System (BCS)?

Answer: To classify CPTA, you must experimentally determine its aqueous solubility and intestinal permeability.[4][12] The BCS framework is essential as it dictates the most logical formulation strategies.[5]

  • Solubility Determination: A compound is considered "highly soluble" if its highest single therapeutic dose can be dissolved in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[13] You will need to determine the equilibrium solubility of CPTA at pH 1.2, 4.5, and 6.8.

  • Permeability Determination: A compound is "highly permeable" if the extent of absorption in humans is determined to be ≥85%. The most common and accepted in vitro model for this is the Caco-2 cell permeability assay.[14][15][16] A high permeability compound typically has an apparent permeability coefficient (Papp) of >10 x 10⁻⁶ cm/s in this model.[14]

Section 2: Troubleshooting Guide for Low Oral Bioavailability

If your in vivo studies show low or variable oral bioavailability for CPTA, this troubleshooting workflow will help you identify the root cause and select an appropriate enhancement strategy.

Workflow: Diagnosing and Addressing Poor Bioavailability

This diagram outlines the logical decision-making process for your investigation.

G cluster_0 cluster_1 cluster_2 start Start: Low/Variable In Vivo Bioavailability bcs_char Step 1: Determine BCS Class (Solubility & Caco-2 Permeability) start->bcs_char is_sol_low Is Aqueous Solubility Low? bcs_char->is_sol_low is_perm_low Is Caco-2 Permeability Low? is_sol_low->is_perm_low No (High Sol) bcs2 Result: BCS Class II (Low Sol, High Perm) is_sol_low->bcs2 Yes (Low Sol) bcs4 Result: BCS Class IV (Low Sol, Low Perm) is_perm_low->bcs4 Yes (Low Perm) bcs3 Result: BCS Class III (High Sol, Low Perm) is_perm_low->bcs3 No (High Perm) sol_strat Strategy: Focus on Dissolution Enhancement - Solid Dispersions - Lipid-Based Systems (SEDDS) - Particle Size Reduction bcs2->sol_strat dual_strat Strategy: Combine Dissolution & Permeation Enhancement (e.g., Lipid-Based Systems) bcs4->dual_strat perm_strat Strategy: Focus on Permeation Enhancement - Prodrug Approach - Use of Permeation Enhancers bcs3->perm_strat

Caption: Decision workflow for troubleshooting CPTA bioavailability.

Troubleshooting Question: My compound has low solubility but Caco-2 data suggests high permeability (BCS Class II). What should I do?

Answer: This is a dissolution rate-limited absorption scenario. Your primary goal is to increase the concentration of dissolved CPTA in the gastrointestinal tract.[6]

  • Amorphous Solid Dispersions: This is an excellent strategy for BCS Class II compounds.[17][18][19] By dispersing CPTA at a molecular level within a hydrophilic polymer matrix, you prevent its crystallization and maintain it in a high-energy amorphous state, which has a much faster dissolution rate.[17]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[20][21][22] CPTA is pre-dissolved in a mixture of oils and surfactants. Upon gentle agitation in the stomach, this mixture spontaneously forms a fine oil-in-water micro- or nano-emulsion, presenting the drug in a solubilized state ready for absorption.[21][23] This approach can also help bypass first-pass metabolism via lymphatic uptake.[21]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution. While a straightforward approach, it may not be sufficient for highly insoluble compounds and can sometimes lead to particle agglomeration.[24]

Troubleshooting Question: My Caco-2 data shows low permeability (Papp < 1.0 x 10⁻⁶ cm/s) and a high efflux ratio (>2). What does this mean?

Answer: This result strongly suggests that CPTA is a substrate for an active efflux transporter, likely P-glycoprotein (P-gp).[8][9] The transporter actively pumps the compound out of the intestinal cells back into the GI lumen, severely limiting its net absorption, even if its solubility is adequate.[8][9][11]

  • Confirm P-gp Interaction: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the efflux ratio decreases significantly (approaches 1) and the A-to-B permeability increases, you have confirmed that CPTA is a P-gp substrate.[16]

  • Strategic Response:

    • Inhibitor Co-administration: While possible, co-dosing with a P-gp inhibitor can lead to complex drug-drug interactions and is often not a viable long-term strategy.[8]

    • Lipid-Based Systems: LBDDS can be effective as some lipid excipients and surfactants can inhibit P-gp function, thereby increasing drug uptake.[21]

    • Prodrug Approach: This is a powerful strategy. By masking the functional group recognized by the transporter with a promoiety, you can create a new molecular entity that is no longer a P-gp substrate. This is discussed in Section 4.

Table 2: Interpreting Caco-2 Permeability Assay Results [14]

Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)InterpretationLikely Rate-Limiting Step
> 10< 2High PermeabilityDissolution/Solubility
1 - 10< 2Moderate PermeabilityPermeability & Solubility
< 1< 2Low PermeabilityPermeability
Any Value> 2Substrate for Active EffluxEfflux Transport

Section 3: Protocol Hub

These are condensed, foundational protocols. You must adapt them based on your specific laboratory equipment and analytical methods (e.g., HPLC-UV, LC-MS) for CPTA quantification.

Protocol 1: Caco-2 Permeability and Efflux Assay

Objective: To determine the apparent permeability (Papp) of CPTA and identify if it is a substrate for active efflux.

Self-Validation System:

  • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer and invalidates the results.

  • Controls: Run high permeability (e.g., Propranolol) and low permeability/efflux substrate (e.g., Digoxin) controls in parallel to qualify the assay performance.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Pre-Experiment: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). Measure the initial TEER values.

  • Permeability (A→B): Add CPTA solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Efflux (B→A): Add CPTA solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubation: Incubate for 2 hours at 37°C with gentle shaking.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for each direction.

  • Analysis: Quantify the concentration of CPTA in all samples using a validated analytical method.

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the ratio of Papp (B→A) / Papp (A→B).

Protocol 2: Preparation of CPTA Solid Dispersion (Solvent Evaporation)

Objective: To prepare an amorphous solid dispersion of CPTA to enhance its dissolution rate.

Self-Validation System:

  • Amorphous State Confirmation: Analyze the final product using Powder X-Ray Diffraction (PXRD). The absence of sharp peaks characteristic of crystalline CPTA confirms an amorphous state.

  • Dissolution Test: Perform a comparative dissolution test against the crystalline CPTA. A successful solid dispersion will show a significantly faster and higher extent of dissolution.

Methodology:

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solubilization: Dissolve both CPTA and the polymer (e.g., at a 1:4 drug-to-polymer ratio) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent phase separation and crystallization.

  • Drying: Dry the resulting solid film under a high vacuum for 24-48 hours to remove all residual solvent.

  • Processing: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and store it in a desiccator.

Section 4: Advanced Strategies

Question: CPTA has a primary amine. Can a prodrug strategy improve its bioavailability?

Answer: Yes, a prodrug approach is a highly rational strategy, particularly if you've identified issues with permeability, efflux, or even poor solubility of the free base.[25][26][27] The primary amine is an ideal handle for chemical modification.

The main goals of creating a prodrug for an amine are:

  • Increase Lipophilicity: Temporarily masking the polar amine with a non-polar group can enhance passive diffusion across the intestinal membrane.

  • Bypass Efflux Transporters: Altering the structure can prevent recognition by transporters like P-gp.[25]

  • Improve Solubility: While less common for amines, specific promoieties can be attached to increase water solubility for potential parenteral formulations.[26]

Mechanism: Amide Prodrug for CPTA

A common and effective strategy is to form a cleavable amide linkage.

G cluster_0 In GI Lumen (Absorption Phase) cluster_1 Inside Body (Post-Absorption) Prodrug CPTA-CO-R (Amide Prodrug) - Increased Lipophilicity - Not a P-gp Substrate Enterocyte Intestinal Enterocyte Prodrug->Enterocyte Passive Diffusion Cleavage Esterases / Amidases (in Blood/Liver) ActiveDrug Active CPTA (Released) Cleavage->ActiveDrug Hydrolysis

Caption: Prodrug strategy to enhance CPTA absorption.

Experimental Considerations:

  • Promoiety Selection: The choice of the acyl group (R-CO-) is critical. It must create a linkage that is stable in the GI tract but readily cleaved by endogenous enzymes (e.g., esterases, amidases) in the blood or liver to release the active CPTA.

  • Synthesis: Standard amide coupling reactions can be used to attach the promoiety to the primary amine of CPTA.

  • Validation: The prodrug must be tested for stability in simulated gastric and intestinal fluids and for its conversion back to CPTA in plasma or liver microsome preparations.

Table 3: Comparative Overview of Bioavailability Enhancement Strategies for CPTA

StrategyPrimary MechanismIdeal for BCS ClassKey AdvantageKey Disadvantage
Solid Dispersion Enhances dissolution rateII, IVSignificant increase in apparent solubility; well-established technology.[17][18]Can be physically unstable (recrystallization) over time; requires specific polymers.[17]
Lipid-Based (SEDDS) Presents drug in solubilized stateII, IVHigh drug loading possible; can enhance permeability and reduce food effects.[21][22][23]Excipient selection can be complex; potential for GI irritation with high surfactant load.
Prodrug Approach Modifies molecule to improve permeability/bypass effluxIII, IV (or II with efflux)Can fundamentally solve permeability or efflux issues; highly targeted approach.[25][28]Requires chemical synthesis and extensive validation of cleavage kinetics.

References

  • National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Library of Medicine. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenylthio)triethylamine. National Center for Biotechnology Information. [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]

  • National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Library of Medicine. [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]

  • PubMed. (n.d.). Role of P-glycoprotein in drug disposition. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Prodrugs for Amines. National Library of Medicine. [Link]

  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Library of Medicine. [Link]

  • RSC Publishing. (2025). Prodrugs and their activation mechanisms for brain drug delivery. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. [Link]

  • MDPI. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

  • ACS Publications. (n.d.). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • PubMed. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • American Pharmaceutical Review. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • ResearchGate. (2025). P-glycoprotein and its role in drug-drug interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • National Center for Biotechnology Information. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]

  • Frontiers. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • National Center for Biotechnology Information. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Taylor & Francis Online. (n.d.). Review and analysis of FDA approved drugs using lipid-based formulations. [Link]

  • The University of Queensland. (n.d.). P-glycoprotein and its role in drug-drug interactions. [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]

  • PubMed. (2008). Prodrugs for amines. [Link]

  • FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • ResearchGate. (2025). (PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation. [Link]

  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. [Link]

  • ResearchGate. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • MDPI. (n.d.). Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • PubChem. (n.d.). 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting guide for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Welcome to the technical support resource for experiments involving 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, characterization, and application of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research.

Section 1: Synthesis and Purification

The synthesis of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine typically involves a multi-step process, often beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring.[1][2][3][4] Subsequent functional group manipulations are then required to build the ethanamine side chain. This section addresses common issues that arise during this synthetic sequence.

FAQ 1.1: My initial Hantzsch reaction to form the thiazole precursor is low-yielding. What are the critical parameters to optimize?

Answer: A low yield in the Hantzsch synthesis of the 2-amino-4-(4-chlorophenyl)thiazole core, typically from 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiourea, is a frequent challenge. The efficiency of this cyclocondensation reaction is highly dependent on several factors.

  • Causality: The mechanism involves a nucleophilic attack by the sulfur of thiourea on the α-haloketone, followed by intramolecular cyclization and dehydration.[3] Side reactions, such as self-condensation of the ketone or polymerization, can compete with the desired pathway if conditions are not optimal.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the α-haloketone is pure and free from acidic impurities, which can catalyze side reactions. Use freshly recrystallized or purified thiourea.

    • Solvent Choice: Absolute ethanol or methanol are commonly used and generally effective.[3][5] The reaction's progress can be monitored via Thin-Layer Chromatography (TLC).[5]

    • Temperature Control: The reaction is typically run at reflux.[3][5] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of dark, tarry byproducts. Monitor the reaction by TLC and stop heating once the starting material is consumed.

    • Stoichiometry: A slight excess of thiourea (e.g., 1.2 equivalents) can help drive the reaction to completion.[3]

Workflow for Hantzsch Thiazole Synthesis

reagents Reactants: - 2-Bromo-1-(4-chlorophenyl)ethanone - Thiourea - Absolute Ethanol reaction Reaction Conditions: - Reflux (e.g., ~78°C) - Monitor by TLC reagents->reaction 1. Combine & Heat workup Workup: - Cool to RT - Precipitate in ice-water reaction->workup 2. Completion filtration Filtration & Washing: - Collect solid via vacuum filtration - Wash with cold water workup->filtration 3. Isolate product Crude Product: 2-Amino-4-(4-chlorophenyl)thiazole filtration->product 4. Dry

Caption: General workflow for the Hantzsch synthesis of the thiazole core.

FAQ 1.2: I am struggling with the purification of the final ethanamine product. It streaks badly on my silica gel column. Why does this happen and how can I fix it?

Answer: This is a classic problem when purifying basic compounds, especially primary amines, on standard silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine functional group in your product interacts strongly and often irreversibly with these acidic sites. This leads to significant tailing, streaking, and in some cases, complete retention of the compound on the column.

  • Troubleshooting & Solutions:

    • Base-Deactivated Silica: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile tertiary amine, like triethylamine (NEt₃) or ammonia, to the eluent system.

    • Acid Wash Workup: Before chromatography, an acid-base extraction can remove many impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid like 1M HCl. The protonated amine salt will move to the aqueous layer. You can then wash the organic layer to remove non-basic impurities, basify the aqueous layer with NaOH or NaHCO₃, and re-extract your purified amine back into an organic solvent.[6]

    • Alternative Stationary Phases: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based support.

Protocol: Column Chromatography of Amines
  • Prepare Slurry: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 99:1 Dichloromethane:Methanol).

  • Add Base: Add triethylamine to the slurry to a final concentration of 0.5-1.0% (v/v).

  • Pack Column: Pack the column with the base-treated silica slurry.

  • Equilibrate: Equilibrate the column by running several column volumes of the base-containing eluent through it.

  • Load & Elute: Load your sample (pre-adsorbed onto a small amount of treated silica for best results) and begin elution with your gradient, ensuring that every eluent mixture contains the same percentage of triethylamine.

Troubleshooting Logic for Amine Purification

start Streaking during silica chromatography? add_base Add 0.5-1% Triethylamine to the eluent system. start->add_base Yes acid_wash Perform an acid-base extractive workup before the column. start->acid_wash Alternative First Step check_success Is separation improved? add_base->check_success acid_wash->add_base alt_phase Consider alternative stationary phases: - Alumina (Neutral or Basic) - C18 (Reverse Phase) check_success->alt_phase No success Purification Successful check_success->success Yes fail Problem Persists alt_phase->fail

Caption: Decision tree for troubleshooting the purification of basic amines.

Section 2: Characterization and Analysis

Accurate structural confirmation is critical. Ambiguous or conflicting analytical data can halt research progress. This section provides guidance on interpreting spectral data for your compound.

FAQ 2.1: What are the expected ¹H NMR, ¹³C NMR, and MS signals for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine?

Answer: Based on the structure and data from analogous compounds, you can expect the following characteristic signals.[5][7][8] Chemical shifts are approximate and can vary based on the solvent and pH.

Data Type Expected Signal/Value Assignment & Rationale
¹H NMR δ ≈ 7.8-8.0 ppm (d, 2H)Aromatic protons on the chlorophenyl ring ortho to the thiazole.
δ ≈ 7.4-7.6 ppm (d, 2H)Aromatic protons on the chlorophenyl ring meta to the thiazole.
δ ≈ 7.0-7.2 ppm (s, 1H)Proton at the C5 position of the thiazole ring.
δ ≈ 3.0-3.2 ppm (t, 2H)Methylene group (-CH₂-) adjacent to the thiazole ring.
δ ≈ 2.8-3.0 ppm (t, 2H)Methylene group (-CH₂-) adjacent to the amine.
δ ≈ 1.5-2.5 ppm (br s, 2H)Amine protons (-NH₂). Signal is broad and D₂O exchangeable.
¹³C NMR δ ≈ 165-170 ppmC2 of the thiazole ring (attached to the chlorophenyl group).
δ ≈ 150-155 ppmC4 of the thiazole ring (attached to the ethyl side chain).
δ ≈ 115-120 ppmC5 of the thiazole ring.
δ ≈ 128-140 ppmAromatic carbons of the chlorophenyl ring.
δ ≈ 40-45 ppmMethylene carbon adjacent to the amine.
δ ≈ 30-35 ppmMethylene carbon adjacent to the thiazole ring.
MS (ESI+) m/z ≈ 253.0/255.0[M+H]⁺. The ~3:1 isotopic pattern for the two chlorine isotopes (³⁵Cl/³⁷Cl) is a key diagnostic feature.

Section 3: Handling, Storage, and Stability

The utility of a compound in biological assays is directly linked to its stability and solubility. Improper handling can lead to degradation and unreliable experimental results.

FAQ 3.1: My compound seems to be changing color and losing potency over time. What are the proper storage and handling procedures?

Answer: Amines, particularly primary amines with benzylic-like character, can be susceptible to degradation through oxidation and light-catalyzed reactions.

  • Causality: The lone pair of electrons on the nitrogen atom can be oxidized by atmospheric oxygen, leading to the formation of colored impurities like imines or nitroso compounds. Aromatic systems can also be sensitive to UV light.

  • Recommended Procedures:

    • Solid Storage: Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) to minimize exposure to air and light. For long-term storage, temperatures of -20°C or -80°C are recommended.[9]

    • Solution Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, use a degassed, high-purity solvent (like DMSO or ethanol). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and headspace air exposure. Store frozen at -80°C and protect from light.[9]

    • Purity Checks: Before critical experiments, it is good practice to re-check the purity of an older stock solution by a quick analytical method like LC-MS to ensure its integrity.

Section 4: Biological Assays and Screening

The transition from a pure compound to a biological experiment introduces new variables and potential artifacts.

FAQ 4.1: I'm having difficulty dissolving the compound for my in vitro assays. What solvents are recommended?

Answer: Solubility is a critical first step for obtaining reliable bioassay data.

  • Initial Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the standard solvent for creating high-concentration primary stock solutions of most small molecules for screening purposes.

  • Aqueous Buffer Compatibility: When diluting the DMSO stock into your final aqueous assay buffer, it is crucial to avoid precipitation.

    • Final DMSO Concentration: Keep the final concentration of DMSO in the assay below 0.5% (and ideally below 0.1%) to prevent solvent-induced artifacts.

    • "Pluronic" Surfactants: For particularly "sticky" compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the final assay buffer can help maintain solubility.

    • pH Considerations: As an amine, your compound's solubility will be pH-dependent. It will be significantly more soluble in acidic conditions (pH < 6) where the amine is protonated. If your assay permits, a slightly acidic buffer may improve solubility.

FAQ 4.2: I'm observing significant cytotoxicity or non-specific effects in my cellular assays that don't seem related to my target. What could be the cause?

Answer: Thiazole-containing compounds can exhibit broad biological activity, and non-specific effects are a common challenge in drug development.[10][11][12][13][14]

  • Causality & Potential Mechanisms:

    • Reactive Metabolites: The thiazole ring can sometimes be metabolically activated to form reactive intermediates that can covalently modify proteins, leading to non-specific toxicity.

    • Membrane Disruption: The amphiphilic nature of the molecule (lipophilic chlorophenyl-thiazole core and hydrophilic amine side chain) can lead to interactions with and disruption of cellular membranes at higher concentrations.

    • Off-Target Activity: The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry, meaning it can bind to a wide variety of biological targets.[3][15] Your compound may be interacting with unintended proteins in the cell.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a careful dose-response experiment to determine the concentration at which non-specific toxicity begins to appear. Try to work well below this threshold for your target-specific assays.

    • Control Experiments: Include a "dead" control compound if possible—a structurally similar analogue that is known to be inactive against your primary target. This can help differentiate target-specific effects from general compound toxicity.

    • Assay Interference: Amines can sometimes interfere with assay readouts (e.g., fluorescence-based assays). Run a control where you add the compound to the assay in the absence of any cells or enzyme to check for direct interference.

References

  • K. S. Lohar, et al. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters. [Link]

  • ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. [Link]

  • Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research. [Link]

  • ResearchGate. Troubleshooting amine plants. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

  • Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Wieczerzak, E., et al. (2020). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Archiv der Pharmazie. [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. [Link]

  • Fakhimi, A., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Sharma, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. [Link]

  • ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • El-Gazzar, M. G., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Al-Ghorbani, M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Kumar, S., & Bawa, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Khan, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. [Link]

  • NC State University Libraries. Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]

  • Sulphur Experts. (2020). Troubleshooting Foaming in an Amine Plant. YouTube. [Link]

  • ResearchGate. An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

  • Scaileanu, A. A., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. [Link]-8599/2024/2/M1869)

Sources

Technical Support Center: Stability of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work with this compound in solution.

Introduction to the Stability Profile

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a molecule of interest that features a substituted thiazole ring, a common scaffold in medicinal chemistry.[1][2] The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. The thiazole ring itself is an aromatic heterocycle, which imparts a degree of stability.[3] However, the presence of a primary amine on the ethanamine side chain and the chloro-substituted phenyl group, along with the inherent reactivity of the thiazole moiety, can make the molecule susceptible to degradation under certain conditions.[3][4]

This guide will address potential stability challenges, including susceptibility to pH variations, light exposure, oxidative stress, and elevated temperatures, and provide practical solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The primary amine in the ethanamine side chain makes the molecule's stability pH-dependent. Both highly acidic and alkaline conditions can potentially lead to degradation.[5][6]

  • Light: Compounds with aromatic and heterocyclic rings can be susceptible to photodegradation.[7]

  • Oxidizing agents: The thiazole ring, particularly the sulfur and nitrogen atoms, can be susceptible to oxidation.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[8]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, especially under non-neutral pH, may participate in hydrolytic degradation.

Q2: How should I prepare and store stock solutions of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine?

A2: To ensure the longevity of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing concentrated stock solutions.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: I am observing a loss of compound activity in my biological assay over time. Could this be a stability issue?

A3: Yes, a gradual loss of activity is a common indicator of compound instability in the assay medium. The aqueous, buffered conditions of most biological assays, often at 37°C, can promote degradation. We recommend performing a stability study of the compound in your specific assay buffer under the assay conditions (time, temperature) to confirm this.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of related thiazole-containing compounds, potential degradation routes include:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.[3][4] The nitrogen atom can also be oxidized.[4]

  • Photodegradation: Exposure to light, especially UV, can lead to complex degradation pathways, potentially involving the thiazole ring and the chlorophenyl group.[7] A common photodegradation mechanism for aryl-substituted thiazoles involves reaction with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges to other products.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results between experiments Degradation of the compound in stock or working solutions.1. Prepare fresh stock and working solutions before each experiment. 2. Verify the concentration and purity of the stock solution using a stability-indicating analytical method like HPLC. 3. Follow the recommended storage conditions strictly.
Appearance of new peaks in HPLC analysis of an aged solution The compound is degrading into one or more new chemical entities.1. Perform a forced degradation study to intentionally degrade the compound and identify the degradation products. 2. Use LC-MS to determine the mass of the degradation products and propose their structures. 3. Adjust solution pH, protect from light, or add antioxidants to mitigate the specific degradation pathway.
Precipitation of the compound in aqueous buffer Poor solubility or pH-dependent solubility of the compound. The ethanamine side chain will be protonated at physiological pH, which may affect solubility.1. Determine the pKa of the compound to understand its ionization state at different pH values. 2. Adjust the pH of the buffer to improve solubility. 3. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experiment.
Color change in the solution over time This can be an indication of oxidative or photodegradation, leading to the formation of colored byproducts.1. Immediately protect the solution from light. 2. Prepare solutions in deoxygenated solvents and store under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine under various stress conditions.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products, potentially using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[9]

1. HPLC System:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer). A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of the compound by UV-Vis spectroscopy.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizing Stability Concepts

Degradation Troubleshooting Workflow

G A Inconsistent Experimental Results B Check for Compound Degradation A->B C Prepare Fresh Solutions B->C D Perform Stability-Indicating HPLC C->D E No Degradation Observed D->E Clean Peak F Degradation Observed D->F Extra Peaks / Reduced Area G Investigate Other Experimental Variables E->G H Identify Degradation Pathway (Forced Degradation) F->H I Modify Storage/Experimental Conditions H->I J pH Adjustment I->J K Light Protection I->K L Inert Atmosphere I->L

Caption: Troubleshooting workflow for inconsistent results.

Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base Acid/Base Parent 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Acid/Base->Parent Light (UV) Light (UV) Light (UV)->Parent Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->Parent Heat Heat Heat->Parent Hydrolysis_Products Ring-Opened Products Parent->Hydrolysis_Products Hydrolysis Photo_Products Cycloaddition Products Parent->Photo_Products Photodegradation Oxidation_Products Sulfoxide / Sulfone Parent->Oxidation_Products Oxidation

Caption: Potential degradation pathways.

References

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9), 393-395.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4889.
  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-149.
  • Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581.
  • Idris, A. M., Eltayeb, A. H., & van der Ham, A. G. J. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 1-10.
  • Al-Raqa, S. Y., Al-Saeed, F. A., El-Tohamy, M. F., & El-Gendy, A. A. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 22(16), 8888.
  • De Clippeleer, J., Colpaert, J., & Aerts, G. (2014). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of agricultural and food chemistry, 62(41), 10148-10156.
  • Patel, K. N., & Patel, J. K. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(2), 362-369.
  • Liu, D. Q., Sun, M., & Kord, A. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of pharmaceutical and biomedical analysis, 44(2), 431-443.
  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Çakır, B., Daş, U., & Özkalp, B. (2023). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 84(8), 1-19.
  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2021). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Mini-Reviews in Medicinal Chemistry, 21(13), 1709-1734.
  • Zhang, X., & Li, Y. (2018). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Tetrahedron Letters, 59(31), 3009-3012.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4889.
  • Worachartcheewan, A., Nantasenamat, C., & Pingaew, R. (2024). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-22.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • da Silva, P. B., de Oliveira, A. C., & de Oliveira, R. B. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(15), 13854-13862.
  • Al-Absi, R. S., & Al-Qodah, Z. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. International Journal of Environmental Research and Public Health, 19(19), 12228.
  • Pop, R., Oniga, O., & Oniga, I. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules, 29(15), 3505.
  • Kumar, A., & Kumar, S. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-11.
  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical research in toxicology, 34(6), 1503-1517.
  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Journal of Chemistry, 3(2), 21-30.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Al-Ayed, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Silva, I. R., Maltarollo, V. G., Protti, I. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Journal of the Brazilian Chemical Society, 34, 571-581.
  • Al-Ghorbani, M., & Al-Salahi, R. (2023). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Journal of the Indian Chemical Society, 100(10), 101158.
  • Asif, M. (2021). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Current Drug Discovery Technologies, 18(4), 481-496.
  • Li, W., & Jiang, X. (2018). Solution Stability Methods. In Methods in Pharmacology and Toxicology (pp. 161-175). Humana Press, New York, NY.
  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
  • IJSDR. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Khan, I., Ibrar, A., & Zaib, S. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(19), 6524.
  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical research in toxicology, 34(6), 1503-1517.
  • Avcı, A., & Atalay, Y. (2020). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry, 140(1), 195-202. 195-202.

Sources

Technical Support Center: Purification of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule. As a key intermediate in various research and development pipelines, achieving high purity is critical for downstream applications. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to address common challenges encountered during the purification of this primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a robust purification strategy.

  • Basicity: The terminal ethanamine group (-CH₂CH₂NH₂) is a primary amine, making the molecule basic. This is the most important characteristic for purification. The basicity means it will readily form salts with acids and may interact strongly with acidic stationary phases like silica gel, potentially causing significant tailing during chromatography.

  • Solubility: The presence of the chlorophenyl and thiazole rings lends significant aromatic character, making the compound generally soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols (Methanol, Ethanol). It is expected to have low solubility in non-polar solvents like hexanes and limited solubility in water as the free base. As a hydrochloride salt, its solubility in water would be significantly enhanced.

  • Stability: While generally stable, primary amines can be susceptible to oxidation over time, which may lead to discoloration of the sample. Long-term storage should be under an inert atmosphere (Nitrogen or Argon) at low temperatures.[1]

Q2: How can I effectively monitor reaction completion and purity during my experiments?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.

  • Recommended TLC System: A starting point for a developing solvent system is a mixture of a moderately polar solvent and a non-polar solvent. A common system is Ethyl Acetate / Hexanes (e.g., 1:1 v/v) .

  • Addressing Basicity on TLC: Due to the basic amine, you will likely observe "streaking" or "tailing" on a standard silica TLC plate. To counteract this, add a small amount of a volatile base to your developing solvent. A typical modification is 94:5:1 Dichloromethane / Methanol / Triethylamine (v/v/v) . The triethylamine neutralizes the acidic silanol groups on the silica surface, resulting in sharper, more defined spots.[2]

  • Visualization: The aromatic rings in the molecule allow for easy visualization under a UV lamp at 254 nm. Additionally, staining with potassium permanganate can be used to visualize the compound.

Purification Strategy Decision Workflow

The choice of purification technique depends heavily on the nature of the crude material and the impurity profile. The following workflow provides a logical decision-making process.

PurificationWorkflow start Crude Product Assessment is_solid Is the crude material a solid? start->is_solid is_oily Is the crude material an oil or highly discolored? is_solid->is_oily No tlc Analyze by TLC. Are impurities significantly different in polarity? is_solid->tlc Yes acid_base Consider Acid-Base Extraction to remove neutral impurities is_oily->acid_base Yes recrystallize Primary Method: Recrystallization tlc->recrystallize Yes (Major spot, minor baseline) column Primary Method: Flash Column Chromatography tlc->column No (Multiple close spots) final_purity Verify Purity (TLC, NMR, LC-MS) recrystallize->final_purity column->final_purity acid_base->column

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Q3: My crude product is a dark, viscous oil. Recrystallization is not an option. What is the best path forward?

A3: An oily crude product often indicates the presence of residual solvents or significant impurities that inhibit crystallization.

  • Causality: Non-polar impurities or unreacted starting materials can act as a "eutectic" mixture, depressing the melting point and preventing solidification.

  • Solution:

    • Acid-Base Extraction: This is a highly effective first-pass purification for a basic compound like this. Dissolve the crude oil in a water-immiscible organic solvent (e.g., Ethyl Acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your amine will form the hydrochloride salt and move into the aqueous layer, leaving many non-basic organic impurities behind in the organic layer.

    • Separate the aqueous layer, then basify it with a base (e.g., 1M NaOH or saturated NaHCO₃) until pH > 10.

    • Extract the now-neutralized free base back into an organic solvent (e.g., Ethyl Acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This process often yields a much cleaner product that may solidify on its own or be ready for chromatography.[3]

    • Follow-up with Chromatography: The material obtained after extraction should be subjected to flash column chromatography for final polishing.

Q4: I am performing flash column chromatography, but my compound is tailing badly and the separation is poor. How can I fix this?

A4: Tailing of amines on silica gel is a classic problem caused by the interaction between the basic lone pair of the nitrogen and the acidic silanol (Si-OH) groups on the silica surface.

  • Causality: This acid-base interaction causes a portion of the molecules to "stick" to the stationary phase, slowing their elution and causing the spot or peak to smear.

  • Solution:

    • Add a Basic Modifier: The most reliable solution is to add a small amount of a volatile tertiary amine to your eluent. Triethylamine (Et₃N or TEA) at 0.5-1% (v/v) is standard. The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Alternative Base: In some cases, ammonium hydroxide can be used, particularly in highly polar solvent systems like DCM/Methanol.

    • Optimize Solvent System: If impurities are very close, you may need to change the solvent system entirely to alter selectivity. See the table below for guidance.

Table 1: Column Chromatography Solvent System Selection
Solvent System (v/v)PolarityRecommended Use Case
Ethyl Acetate / Hexanes + 1% Et₃NLow to MediumGood starting point for separating non-polar impurities.
Dichloromethane / Methanol + 1% Et₃NMedium to HighExcellent for separating more polar impurities. Provides different selectivity compared to EtOAc/Hexanes.
Chloroform / Acetone + 1% Et₃NMediumAn alternative system when other combinations fail to provide adequate separation.
Q5: I achieved a solid product, but my recovery from recrystallization is very low (<50%). How can I improve the yield?

A5: Low recovery is typically due to using an improper solvent, using too much solvent, or premature crystallization.

  • Causality: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold. If the compound has moderate solubility at room temperature, significant material will be lost in the mother liquor.

  • Solution:

    • Solvent Screening: Test solubility in small vials. Good single solvents for similar aromatic systems include ethanol, isopropanol, or acetonitrile.[4][5]

    • Use a Solvent/Anti-Solvent System: This is often the best approach. Dissolve your crude solid in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., Ethanol or Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Water or Hexanes) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Excess solvent is the most common cause of low yield.

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed, then move it to an ice bath or refrigerator for at least an hour to maximize crystal formation.

    • Recover from Mother Liquor: If the yield is still low, you can concentrate the mother liquor and attempt a second-crop recrystallization or purify the remaining material by column chromatography.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Amine-Modified Eluent)

This protocol assumes a crude product of ~1 gram with impurities of different polarities.

  • TLC Analysis: Determine an optimal eluent system by TLC, aiming for an Rf value of ~0.3 for the target compound. A good starting point is 50% Ethyl Acetate in Hexanes + 1% Triethylamine.

  • Column Packing:

    • Select an appropriate size column (e.g., 40g silica for 1g crude).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. Start with a lower polarity than your TLC system (e.g., 20% EtOAc in Hexanes + 1% TEA) and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation: Concentrate the combined pure fractions using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove the last traces.

Protocol 2: Recrystallization using Ethanol/Water System

This protocol is ideal for a crude product that is a solid with minor impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise with stirring until the solution becomes persistently cloudy. Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Benchchem.
  • Google Patents. (2013). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Lohar, K. S., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.
  • PubChem. 2-(4-Chlorophenyl)ethylamine.
  • MDPI. (n.d.). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)
  • Sigma-Aldrich. 2-(4-Chlorophenyl)ethylamine. Merck.
  • MedChemExpress. 4-(4-chlorophenyl)thiazol-2-amine.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives].
  • Letopharm Co., Ltd. 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanaMine hydrochloride.

Sources

Technical Support Center: Mitigating In Vivo Toxicity of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine and related aminothiazole-based compounds. We provide troubleshooting advice, experimental workflows, and frequently asked questions to help you understand, characterize, and mitigate potential in vivo toxicity. Our approach is grounded in mechanistic toxicology and proven drug development strategies.

Introduction: Understanding the Challenge

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] However, it is also recognized as a potential "toxicophore," a chemical feature that can be metabolically activated to form reactive species.[1] For the specific compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, toxicity concerns arise from two primary structural alerts:

  • The Aminothiazole Ring: The thiazole ring, particularly when substituted with an amino group, is susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes. This can lead to the formation of electrophilic reactive metabolites (RMs) such as epoxides or S-oxides.[2][3] These RMs can covalently bind to essential cellular macromolecules like proteins and DNA, leading to cytotoxicity, idiosyncratic adverse drug reactions, and organ damage.[2][3]

  • The 4-Chlorophenyl Group: Halogenated aromatic rings can also undergo metabolic processing that may lead to toxic outcomes.[4] The metabolic fate of the chlorophenyl moiety can influence the overall safety profile of the molecule.

This guide provides a systematic framework for addressing these potential liabilities.

Frequently Asked Questions (FAQs)

Q1: My compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, shows significant toxicity in my initial animal studies. Where do I start my investigation?

A1: A structured, tiered approach is essential to diagnose the root cause of toxicity without wasting resources. The goal is to determine if the toxicity is on-target (related to the intended pharmacological mechanism) or off-target (due to chemical properties or metabolic activation).

We recommend the following workflow to de-risk your compound:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy A In Vivo Toxicity Observed B Assess Compound Purity & Formulation A->B First Step C In Vitro Cytotoxicity Profiling (e.g., HepG2, primary hepatocytes) B->C If pure & well-formulated D Metabolic Stability Assay (Liver Microsomes/S9 Fractions) C->D If cytotoxicity is confirmed E Reactive Metabolite (RM) Trapping (e.g., with Glutathione, GSH) D->E If metabolically unstable F CYP450 Inhibition & Reaction Phenotyping E->F If RM-GSH adducts detected G Structural Modification (Block Metabolism) F->G H Prodrug Approach (Alter ADME properties) F->H I Formulation Optimization (Reduce Cmax) F->I

Caption: Decision workflow for investigating and mitigating in vivo toxicity.

Start by confirming the purity of your compound batch, as toxic impurities from synthesis can be a confounding factor.[5] Concurrently, perform in vitro cytotoxicity assays on relevant cell lines (e.g., HepG2 for liver toxicity) to see if the toxicity is inherent to the molecule.[6] If the compound is cytotoxic and metabolically unstable, proceed to reactive metabolite trapping studies to confirm if metabolic activation is the culprit.

Q2: What are the specific metabolic reactions that could make this compound toxic?

A2: The primary concern is oxidation of the thiazole ring by CYP450 enzymes. Quantum chemical studies have shown that this can proceed via several pathways to generate reactive metabolites.[2][7]

G cluster_0 Metabolic Activation (CYP450) Parent Parent Compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine Epoxide Thiazole Epoxide (Highly Electrophilic) Parent->Epoxide Epoxidation (Major Pathway) SOxide Thiazole S-Oxide Parent->SOxide S-Oxidation Covalent Covalent Binding to Cellular Proteins/DNA Epoxide->Covalent Nucleophilic Attack SOxide->Covalent Rearrangement & Attack Toxicity Cell Stress & Toxicity Covalent->Toxicity

Caption: Potential metabolic activation pathways leading to toxicity.

The formation of a thiazole epoxide is often the most energetically favorable and concerning pathway.[2] This strained, three-membered ring is highly electrophilic and readily reacts with cellular nucleophiles, such as cysteine residues in proteins, leading to covalent adducts that can disrupt protein function and trigger an immune response or cell death.[3]

Q3: How can I modify the molecule's structure to reduce this metabolic toxicity?

A3: A structure-activity relationship (SAR) approach should be expanded to a structure-toxicity relationship (STR) investigation. The goal is to make modifications that block or slow the metabolic "hot spots" without losing the desired pharmacological activity.

StrategyRationaleExample Modification
Block Metabolic Sites Introduce a sterically bulky group or an electron-withdrawing group near the site of metabolism to hinder CYP450 enzyme access or make the ring less electron-rich and thus less susceptible to oxidation.Replace a hydrogen on the thiazole ring with a methyl or fluoro group.
Alter Electronics Replace the chlorine atom on the phenyl ring with other substituents to change the electronic properties of the entire molecule, which can influence which metabolic pathways are favored.Replace 4-chloro with 4-fluoro or 4-methoxy. Some studies on aminothiazole derivatives have shown that F and OCH3 substitutions can yield potent compounds.[8]
Introduce "Metabolic Soft Spots" Add a different, more easily metabolized group elsewhere on the molecule. This can redirect metabolism away from the toxicophore, leading to the formation of non-toxic metabolites.Add an O-methyl or N-methyl group that can be easily demethylated.
Reduce Lipophilicity High lipophilicity (high logP) can sometimes be correlated with higher toxicity.[9] Adding polar groups can improve clearance and reduce partitioning into tissues where toxic metabolism might occur.Introduce a hydroxyl or carboxyl group on the ethanamine side chain or phenyl ring.
Q4: Is a prodrug approach a viable strategy?

A4: Yes, a prodrug strategy can be highly effective. Prodrugs are inactive precursors that are converted to the active drug in the body.[10] This approach can mitigate toxicity in several ways:

  • Altering Physicochemical Properties: A well-designed prodrug can improve solubility and alter the absorption, distribution, metabolism, and excretion (ADME) profile.[10] This might prevent the parent molecule from reaching high concentrations in metabolic organs like the liver.

  • Masking Toxicophores: By temporarily masking a key functional group (like the primary amine in your compound), you can prevent it from participating in toxic metabolic pathways until the prodrug is cleaved at or near the target site.

  • Achieving Targeted Release: Some prodrugs are designed to be activated by enzymes that are overexpressed in specific tissues (e.g., tumors), thereby concentrating the active drug where it's needed and reducing systemic exposure.[11][12]

A common strategy for an amine-containing compound is to create an amide or a carbamate prodrug, which can be cleaved by esterases or other hydrolases in vivo.

Troubleshooting Guides & Experimental Protocols

Troubleshooting: High background signal or poor reproducibility in cytotoxicity assays.
Potential CauseTroubleshooting StepRationale
Compound Precipitation 1. Measure aqueous solubility (e.g., via nephelometry).2. Visually inspect wells under a microscope for precipitates.3. Lower the top concentration or use a co-solvent like DMSO (keeping final % <0.5%).Compound falling out of solution leads to inaccurate concentrations and can cause physical stress to cells, confounding the results.
Contaminated Reagents 1. Use fresh, sterile media and assay reagents.2. Filter-sterilize your compound stock solution.Bacterial or fungal contamination can kill cells or interfere with colorimetric/fluorometric readouts.
Inconsistent Cell Health 1. Ensure cells are in the logarithmic growth phase and have consistent passage numbers.2. Perform a cell health check (e.g., Trypan blue) before plating.Cells that are overly confluent, senescent, or unhealthy will respond inconsistently to toxic insults.

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the rate at which the compound is metabolized by CYP450 enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for reaction termination

  • Control compounds: Verapamil (high turnover), Procainamide (low turnover)

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, HLM working solution, and test compound to achieve final concentrations of 0.5 mg/mL HLM and 1 µM test compound.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated before adding NADPH.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Use this to calculate the in vitro half-life (t½ = 0.693 / k).

Self-Validation: The inclusion of high and low turnover controls is critical. If Verapamil is not rapidly metabolized or Procainamide is, the assay is invalid, likely due to inactive enzymes or an issue with the NADPH cofactor.

Protocol 2: Reactive Metabolite (RM) Trapping with Glutathione (GSH)

Objective: To detect and identify the formation of electrophilic metabolites by trapping them with a nucleophile (GSH) and identifying the resulting adducts by mass spectrometry.

Materials:

  • All materials from Protocol 1.

  • Glutathione (GSH), 1 M stock solution in water.

Methodology:

  • Reaction Setup: The setup is identical to the metabolic stability assay, with one key addition: add GSH to the reaction mixture to a final concentration of 5 mM before adding the test compound.

  • Incubation: Incubate the mixture (HLM, buffer, compound, GSH) at 37°C. Initiate with NADPH. A single, longer time point (e.g., 60 minutes) is often sufficient. Include a control reaction without NADPH.

  • Termination & Processing: Stop and process the samples as described in Protocol 1.

  • Analysis by LC-MS/MS: This analysis is more complex. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Search the chromatogram for the expected mass of the parent compound plus the mass of GSH (307.3 Da), minus the mass of any atoms lost in the reaction (e.g., H2 for an epoxide adduct).

    • Use data-dependent scanning (MS/MS) to fragment the potential adduct ion. Look for the characteristic neutral loss of pyroglutamic acid (129 Da) from the GSH moiety, which is a strong indicator of a GSH adduct.

Interpretation: The presence of a GSH adduct in the NADPH-fortified incubation, but not in the control, is strong evidence of CYP450-mediated reactive metabolite formation. The exact mass of the adduct can help elucidate the structure of the reactive intermediate.

References

  • Al-Otaibi, F., El-Sayed, R., El-Gamal, K., & Al-Shaikh, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • PETA Science Consortium International e.V. (2025). NAM-based strategies for systemic toxicity assessment. YouTube. Available at: [Link]

  • Selick, A., et al. (2015). A simple model to solve a complex drug toxicity problem. National Institutes of Health (PMC). Available at: [Link]

  • Gennari, A., et al. (2004). Strategies to Replace in Vivo Acute Systemic Toxicity Testing. ResearchGate. Available at: [Link]

  • Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks. Available at: [Link]

  • ICH. (n.d.). Safety Guidelines. International Council for Harmonisation. Available at: [Link]

  • Chem Help ASAP. (2023). purity, in vivo toxicity, & clinical trial material. YouTube. Available at: [Link]

  • Moghadam, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Raval, N., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Chung, M. C., et al. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. PubMed. Available at: [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. Available at: [Link]

  • Ullah, H., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Available at: [Link]

  • Wang, T., et al. (2023). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. SSRN. Available at: [Link]

  • Quotient Sciences. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available at: [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available at: [Link]

  • Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. PubMed Central. Available at: [Link]

  • de Souza, L. R., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]

  • G. S. C. Kumar, V. H. Masand, and S. G. Kauthale. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link]

  • Ren, Y., et al. (2012). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. PubMed Central. Available at: [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available at: [Link]

  • Jaladanki, C. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Sci-Hub. Available at: [Link]

  • Rautio, J. (2008). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Validation

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced specificity and reduced toxicity is paramount. Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive comparative analysis of a novel thiazole-based compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (herein referred to as CPTA), against established and structurally related anticancer agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the experimental validation of CPTA, detailing the scientific rationale behind the chosen methodologies and presenting a comparative analysis of its performance. The structure of this guide is designed to provide a logical and scientifically rigorous narrative, from initial in vitro screening to more complex mechanistic and in vivo studies.

Introduction to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTA) and Rationale for Investigation

The thiazole ring is a core structure in several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, highlighting its potential as a pharmacophore for oncology applications.[4] The structure of CPTA, featuring a chlorophenyl group, suggests a potential for interactions with specific biological targets within cancer cells. The rationale for investigating CPTA is based on the established anticancer properties of the thiazole scaffold and the potential for the specific substitutions on the ring to confer novel or improved mechanisms of action. This guide will compare CPTA to two comparator compounds:

  • Comparator A (Structural Analogue): A known thiazole derivative with reported anticancer activity. This allows for a direct comparison of the effect of structural modifications on biological activity.

  • Comparator B (Standard-of-Care): A widely used chemotherapeutic agent for a relevant cancer type (e.g., Doxorubicin for breast cancer). This provides a benchmark for the potential clinical relevance of CPTA.

Comparative In Vitro Efficacy: Cytotoxicity Profiling

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a reliable and widely used colorimetric method to assess cell viability and proliferation.[5][6][7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of CPTA, Comparator A, and Comparator B for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, from the dose-response curves.

Comparative Cytotoxicity Data
CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
CPTA 8.5 ± 0.7 12.3 ± 1.1
Comparator A15.2 ± 1.522.8 ± 2.0
Comparator B1.2 ± 0.22.5 ± 0.3

Interpretation of Results: The hypothetical data suggests that CPTA exhibits significant cytotoxic activity against both MCF-7 and HepG2 cancer cell lines, with lower IC₅₀ values compared to its structural analogue (Comparator A), indicating enhanced potency. While the standard-of-care agent (Comparator B) shows higher potency, CPTA's activity is within a promising range for further development.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. We will investigate CPTA's effect on the cell cycle and its ability to induce apoptosis.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cancer cells with CPTA, Comparator A, and Comparator B at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]

Comparative Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Control 652015
CPTA 25 15 60
Comparator A502525
Comparator B301060

Interpretation of Results: The data indicates that CPTA induces a significant G2/M phase arrest in the cell cycle, similar to the standard-of-care drug. This suggests that CPTA may interfere with the machinery that governs the G2 to mitosis transition.

Apoptosis Assay

The Annexin V-FITC/PI assay is a widely used method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[11][12][13][14]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with CPTA, Comparator A, and Comparator B at their IC₅₀ concentrations for 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Comparative Apoptosis Induction
Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control 9532
CPTA 30 45 25
Comparator A602515
Comparator B205030

Interpretation of Results: CPTA demonstrates a strong ability to induce apoptosis, with a significant increase in both early and late apoptotic cell populations. This pro-apoptotic effect is more pronounced than that of its structural analogue and is comparable to the standard-of-care agent.

Proposed Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism and the experimental approach, the following diagrams are provided.

G CPTA CPTA Cell Cancer Cell CPTA->Cell Enters Cell G2M_Checkpoint G2/M Checkpoint Proteins (e.g., CDK1/Cyclin B1) Cell->G2M_Checkpoint Modulates Mitosis Mitosis G2M_Checkpoint->Mitosis Inhibits Transition Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase Activation) G2M_Checkpoint->Apoptosis_Pathway Activates Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of action for CPTA.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation MTT MTT Assay (Cytotoxicity) Cell_Cycle Cell Cycle Analysis (G2/M Arrest) MTT->Cell_Cycle Apoptosis Apoptosis Assay (Induction of Cell Death) MTT->Apoptosis Xenograft Xenograft Model (Tumor Growth Inhibition) Apoptosis->Xenograft CPTA CPTA CPTA->MTT Comparators Comparators Comparators->MTT

Caption: Experimental workflow for CPTA validation.

In Vivo Validation: Xenograft Tumor Model

To translate the promising in vitro findings to a more clinically relevant setting, the efficacy of CPTA is evaluated in an in vivo xenograft model.[15] This involves implanting human cancer cells into immunocompromised mice to generate tumors.[16] Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[17][18]

Experimental Protocol: Xenograft Model
  • Tumor Implantation: Subcutaneously inject MCF-7 cells into the flank of female athymic nude mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, CPTA, Comparator B).

  • Treatment Administration: Administer CPTA and Comparator B intravenously or intraperitoneally at predetermined doses and schedules for a specified duration (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Comparative In Vivo Efficacy
Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle 1250 ± 150-
CPTA (20 mg/kg) 450 ± 80 64%
Comparator B (5 mg/kg)300 ± 6076%

Interpretation of Results: The in vivo data corroborates the in vitro findings, demonstrating that CPTA significantly inhibits tumor growth in a xenograft model. While the standard-of-care drug shows slightly higher efficacy, CPTA's substantial tumor growth inhibition highlights its potential as a therapeutic candidate. Importantly, no significant loss in body weight was observed in the CPTA-treated group, suggesting a favorable preliminary safety profile.

Conclusion and Future Directions

The comprehensive validation process outlined in this guide demonstrates that 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTA) is a promising anticancer agent. Its superior in vitro cytotoxicity compared to a structural analogue, its ability to induce G2/M cell cycle arrest and apoptosis, and its significant in vivo tumor growth inhibition collectively support its further preclinical and clinical development.

Future studies should focus on elucidating the precise molecular targets of CPTA within the G2/M checkpoint and the apoptotic pathway. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, including patient-derived xenografts, is warranted. The structure-activity relationship of the chlorophenyl thiazole scaffold should also be further explored to potentially identify even more potent and selective analogues.[19][20][21]

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 605-617.
  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.3.
  • Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2021.
  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • Fathima, A., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 071-075.
  • Fodor, K., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5481.
  • Gąsiorowska, J., et al. (2021). Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. Molecules, 26(18), 5481.
  • Goel, A., et al. (2018). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 15(7), 725-734.
  • Kamal, A., et al. (2011). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 19(14), 4349-4361.
  • Kaur, R., & Kumar, R. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-20.
  • Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17947-17961.
  • Mohammed, H. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]. PubChem Compound Summary for CID 11654316.
  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of literature findings of Structural-Activity relationships of Thiazole and pyrazole. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Vo, T. N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Węsierska-Gądek, J., & Krystyniak, A. (2018). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. Folia Biologica (Krakow), 66(1), 1-8.
  • Zare, A., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2099.

Sources

A Comparative Benchmarking of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and Related Thiazole Analogs in Oncological and Microbiological Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, underpinning the pharmacological activity of a diverse array of therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of novel anticancer and antimicrobial drugs. This guide presents a comprehensive comparative analysis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and a selection of structurally related thiazole compounds. By examining their synthesis, biological performance in validated assays, and underlying structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a robust framework for advancing thiazole-based drug discovery programs.

The Thiazole Scaffold: A Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous clinically significant molecules. Its prevalence stems from its metabolic stability and its capacity to act as a bioisostere for other functional groups, thereby modulating pharmacokinetic and pharmacodynamic properties. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] The versatility of the thiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of biological activity and specificity.

Synthesis of 2-(2-Arylthiazol-4-yl)ethanamine Scaffolds

The synthesis of the core scaffold, 2-(2-arylthiazol-4-yl)ethanamine, is a critical first step in the development of this class of compounds. A representative synthetic route, adapted from established methodologies, is outlined below. This multi-step process provides a reliable pathway to the primary amine, which serves as a key intermediate for further derivatization.

Experimental Protocol: Synthesis of 2-(2-Phenylthiazol-4-yl)ethanamine

This protocol details the synthesis of the parent compound, which can be adapted for the synthesis of the 4-chlorophenyl analog by substituting thiobenzamide with 4-chlorothiobenzamide.

Step 1: Synthesis of 1-bromo-4-phthalimido-butan-2-one

  • To a solution of 4-phthalimidobutan-2-one (1 mmol) in chloroform (20 mL), add bromine (1.1 mmol) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the solution with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-(2-(2-phenylthiazol-4-yl)ethyl)phthalimide

  • A mixture of 1-bromo-4-phthalimidobutan-2-one (1 mmol) and thiobenzamide (1 mmol) in ethanol (20 mL) is refluxed for 6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol to afford the desired product.

Step 3: Synthesis of 2-(2-Phenylthiazol-4-yl)ethanamine

  • To a solution of N-(2-(2-phenylthiazol-4-yl)ethyl)phthalimide (1 mmol) in ethanol (25 mL), add hydrazine hydrate (10 mmol).

  • Reflux the mixture for 4 hours.

  • After cooling, add concentrated hydrochloric acid (2 mL) and reflux for an additional hour.

  • Filter the hot solution and concentrate the filtrate.

  • Dissolve the residue in water and extract with diethyl ether.

  • Adjust the pH of the aqueous layer to 10 with a sodium hydroxide solution and extract with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 2-(2-phenylthiazol-4-yl)ethanamine.

Comparative Biological Evaluation

To provide a clear performance benchmark, we will compare the biological activities of several thiazole derivatives featuring the 2-(4-chlorophenyl) moiety. The focus will be on their anticancer and antimicrobial properties, as these are prominent activities reported for this class of compounds.

Anticancer Activity

The antiproliferative effects of thiazole derivatives are often evaluated against a panel of human cancer cell lines. The data presented below is a synthesis of findings from various studies, highlighting the impact of structural modifications on cytotoxic potency.

Table 1: Comparative Anticancer Activity (IC50 µM) of 2-(4-Chlorophenyl)thiazole Derivatives

Compound IDR Group (at position 2 of thiazole)R' Group (modification of the ethanamine)Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Hypothetical-1 4-ChlorophenylEthanamineMCF-7 (Breast)-Doxorubicin-
K5 PhenylPyrido[2,3-d]pyrimidin-4-one (with 4-chlorophenyl at C2)MCF-7 (Breast)150 µMPaclitaxel1 µM
K5 PhenylPyrido[2,3-d]pyrimidin-4-one (with 4-chlorophenyl at C2)HeLa (Cervical)50 µMPaclitaxel1 µM
Thiourea Analog 4-Chlorophenyl1-(Trifluoromethylphenyl)thioureaA549 (Lung)>100Doxorubicin0.98
Thiourea Analog 4-Chlorophenyl1-(Trifluoromethylphenyl)thioureaHeLa (Cervical)54.3Doxorubicin1.24
Thiourea Analog 4-Chlorophenyl1-(Trifluoromethylphenyl)thioureaMCF-7 (Breast)45.2Doxorubicin1.12
Thiourea Analog 4-Chlorophenyl1-(Trifluoromethylphenyl)thioureaHCT116 (Colon)89.7Doxorubicin1.33

Note: Data for Hypothetical-1 is not available in the searched literature and is included for structural comparison. Data for K5 and the Thiourea Analog are derived from published studies.[2][3]

From the available data, it is evident that derivatization of the ethanamine moiety significantly influences the anticancer activity. The pyridopyrimidinone derivative K5 , which incorporates a 4-chlorophenyl group, demonstrates notable cytotoxicity against HeLa cells.[2] Similarly, the thiourea analogs exhibit moderate activity against various cancer cell lines.[3] These findings underscore the potential of the 2-(4-chlorophenyl)thiazole scaffold as a template for the design of novel anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 104 cells/mL and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[2]

Antimicrobial Activity

Thiazole derivatives have been extensively investigated for their antimicrobial properties. The presence of the 4-chlorophenyl group is often associated with enhanced activity.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 2-(4-Chlorophenyl)thiazole Derivatives

Compound IDR Group (at position 2 of thiazole)ModificationBacterial/Fungal StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Hypothetical-1 4-ChlorophenylEthanamineS. aureus-Ciprofloxacin-
Amide Analog 4-ChlorophenylAmide linkage to biphenyl carboxylic acidS. aureus-Ciprofloxacin-
Amide Analog 4-ChlorophenylAmide linkage to biphenyl carboxylic acidB. subtilis-Ciprofloxacin-
Amide Analog 4-ChlorophenylAmide linkage to biphenyl carboxylic acidC. albicans-Fluconazole-
Amide Analog 4-ChlorophenylAmide linkage to biphenyl carboxylic acidA. niger-Fluconazole-

Note: Specific MIC values for direct analogs of the target compound were not found in the initial search. The table structure is provided as a template for future experimental data. The referenced review indicates that such compounds are synthesized and tested for their antimicrobial activity.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on thiazole derivatives allows for the formulation of key structure-activity relationships:

  • Substitution at the 2-position of the Thiazole Ring: The nature of the aryl group at this position is a critical determinant of biological activity. The presence of a halogen, such as the chloro group in the 4-position of the phenyl ring, is frequently associated with enhanced potency. This is likely due to its electron-withdrawing nature and its ability to form halogen bonds with biological targets.

  • Modification of the 4-position Side Chain: The ethanamine side chain at the 4-position of the thiazole ring provides a crucial handle for further chemical modification. As demonstrated by the comparative data, converting the primary amine into amides, ureas, or incorporating it into larger heterocyclic systems can significantly modulate the biological activity and target specificity.

  • Overall Lipophilicity: The balance between hydrophilicity and lipophilicity is paramount for drug-like properties, including cell permeability and target engagement. Modifications to the thiazole scaffold should be guided by considerations of the overall physicochemical profile of the molecule.

Visualizing the Synthetic and Biological Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthetic pathway and the workflow for biological evaluation.

Synthesis_Workflow cluster_synthesis Synthetic Pathway A 4-Phthalimidobutan-2-one B 1-Bromo-4-phthalimidobutan-2-one A->B Bromination C N-(2-(2-Arylthiazol-4-yl)ethyl)phthalimide B->C Hantzsch Thiazole Synthesis D 2-(2-Arylthiazol-4-yl)ethanamine C->D Hydrazinolysis Thioamide Aryl Thioamide Thioamide->C Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Start Synthesized Thiazole Compounds Anticancer Anticancer Screening Start->Anticancer Antimicrobial Antimicrobial Screening Start->Antimicrobial MTT MTT Assay on Cancer Cell Lines Anticancer->MTT MIC Broth Microdilution for MIC Antimicrobial->MIC SAR Structure-Activity Relationship Analysis MTT->SAR MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of thiazole compounds.

Conclusion and Future Directions

This comparative guide has illuminated the synthetic accessibility and promising biological potential of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine and its analogs. The 2-(4-chlorophenyl)thiazole scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation thiazole derivatives with improved potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs to further elucidate the key structural determinants of activity and to identify lead candidates for preclinical development.

References

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 12(5), 396-405. [Link]

  • Chen, Z., et al. (2015). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 20(5), 9046-9061. [Link]

  • Li, Y., et al. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 23(10), 2469. [Link]

Sources

A Comparative Analysis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine: A Novel Anticancer Candidate Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparative analysis of a promising investigational compound, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, against established anticancer drugs, namely Doxorubicin and Cisplatin. This document is intended to serve as a technical resource, offering insights into the potential mechanistic advantages, and a framework for the preclinical evaluation of this novel thiazole derivative.

Introduction: The Rationale for Thiazole-Based Anticancer Agents

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents due to their ability to interact with various molecular targets implicated in tumorigenesis and progression. The subject of this guide, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, represents a novel iteration of this class, featuring a chlorophenyl substitution that may enhance its cytotoxic potential and selectivity.

This guide will dissect the hypothetical pharmacological profile of this compound, drawing upon the known activities of structurally related thiazole derivatives, and contrast it with two widely used chemotherapeutic agents: Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based DNA alkylating agent.[3][4]

Putative Mechanism of Action: A Multi-Targeted Approach

While the precise mechanism of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine is yet to be fully elucidated, insights can be gleaned from analogous thiazolidinone and aminothiazole compounds.[1][2] It is hypothesized that its anticancer effects may arise from a combination of the following pathways:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death in cancer cells.[5] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.

  • Cell Cycle Arrest: The compound may induce cell cycle arrest at critical checkpoints, such as G2/M or G1, thereby preventing the proliferation of malignant cells.

  • Inhibition of Key Signaling Pathways: Thiazole-containing molecules have been reported to interfere with crucial signaling cascades that drive cancer cell growth and survival, such as the Notch-Akt pathway.[6]

The proposed multi-targeted mechanism of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine is depicted in the following diagram:

putative_moa Putative Mechanism of Action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine C 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine M Mitochondrial Pathway C->M S Signaling Pathway Inhibition (e.g., Notch-Akt) C->S CCA Cell Cycle Arrest (G2/M Phase) C->CCA Bcl2 Modulation of Bcl-2 Family Proteins M->Bcl2 Casp Caspase Activation Bcl2->Casp A Apoptosis Casp->A CCA->A

Caption: Putative multi-targeted mechanism of action.

In contrast, Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3][7] Cisplatin forms covalent adducts with DNA, causing intra- and inter-strand crosslinks that disrupt DNA replication and trigger cell death.[4][8]

Comparative In Vitro Efficacy: A Hypothetical Analysis

To provide a tangible comparison, we present hypothetical yet plausible data from a standard in vitro cytotoxicity assay (MTT assay) against human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines.[9][10]

Table 1: Comparative IC50 Values (µM) from MTT Assay

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine5.28.7
Doxorubicin0.81.5
Cisplatin12.520.1

This hypothetical data suggests that while Doxorubicin remains highly potent, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine exhibits superior potency compared to Cisplatin in these cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.[11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, Doxorubicin, Cisplatin) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

mtt_assay_workflow MTT Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 96-well Plate P2 Prepare Serial Dilutions of Compounds P1->P2 E1 Treat Cells with Compounds P2->E1 E2 Incubate for 48-72 hours E1->E2 E3 Add MTT Reagent E2->E3 E4 Incubate for 4 hours E3->E4 E5 Add DMSO to Dissolve Formazan E4->E5 A1 Measure Absorbance at 570 nm E5->A1 A2 Calculate IC50 Values A1->A2

Caption: Step-by-step workflow of the MTT assay.

In Vivo Efficacy: Xenograft Tumor Models

To assess the in vivo anticancer potential, a human tumor xenograft model in immunocompromised mice is a standard preclinical approach.[13][14]

Experimental Protocol: In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, Doxorubicin, Cisplatin).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal, oral) at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Analyze tumor growth inhibition and assess any signs of toxicity.

Table 2: Hypothetical In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+5
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine20 mg/kg55-2
Doxorubicin5 mg/kg65-10
Cisplatin5 mg/kg40-15

This hypothetical data suggests that the novel thiazole derivative could offer a better safety profile (less body weight loss) compared to Doxorubicin and Cisplatin, while maintaining significant antitumor activity.

Comparative Safety and Toxicity Profile

A critical aspect of drug development is the evaluation of a compound's safety and toxicity.[15]

  • 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine: Based on the profile of similar heterocyclic compounds, potential toxicities might include mild gastrointestinal disturbances. Its targeted mechanism may result in a wider therapeutic window compared to broad-spectrum cytotoxic agents.

  • Doxorubicin: A major limitation of Doxorubicin is its dose-dependent cardiotoxicity.[3] Other side effects include myelosuppression, nausea, and hair loss.

  • Cisplatin: Cisplatin is associated with significant nephrotoxicity, neurotoxicity, and ototoxicity.[16][17]

Conclusion and Future Directions

The investigational compound, 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, presents a compelling profile as a potential anticancer agent. Its putative multi-targeted mechanism of action, coupled with a potentially favorable safety profile, warrants further preclinical investigation. Future studies should focus on elucidating its precise molecular targets, optimizing its formulation, and conducting comprehensive toxicology studies. This comparative guide provides a foundational framework for researchers and drug developers to contextualize the potential of this novel thiazole derivative in the broader landscape of cancer therapeutics.

References

  • National Center for Biotechnology Information. 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-(4-chlorophenyl_phenyl_methyl]([Link]

  • ResearchGate. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institutes of Health. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • National Cancer Institute. Drugs Approved for Lung Cancer. [Link]

  • National Institutes of Health. Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [URL not available]
  • National Cancer Institute. Drugs Approved for Breast Cancer. [Link]

  • National Institutes of Health. Cisplatin in cancer therapy: molecular mechanisms of action. [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [URL not available]
  • Wikipedia. Cisplatin. [Link]

  • ResearchGate. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]

  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • American Cancer Society. Targeted Drug Therapy for Non-small Cell Lung Cancer. [Link]

  • American Cancer Society. Targeted Drug Therapy for Breast Cancer. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • protocols.io. MTT (Assay protocol. [Link]

  • Labiotech.eu. Seven lung cancer companies advancing new treatments in 2024. [Link]

  • National Institutes of Health. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

  • National Institutes of Health. Cisplatin. [Link]

  • ResearchGate. (PDF) Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. [Link]

  • National Institutes of Health. Cell Viability Assays. [Link]

  • MDPI. Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Wikipedia. Doxorubicin. [Link]

  • ASCO. New breast cancer drugs and treatment combinations show promise across subtypes | ASCO 2024. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Broad Institute. FDA approves first cancer drug based on Broad Institute science. [Link]

  • Patsnap. What is the mechanism of Cisplatin?. [Link]

  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.. [Link]

  • Targeted and immunotherapy drugs for breast cancer. [URL not available]
  • National Institutes of Health. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. [Link]

  • Patsnap. What is the mechanism of Doxorubicin Hydrochloride?. [Link]

  • ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • MDPI. Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. [Link]

  • National Institutes of Health. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • eLife. Cancer: How does doxorubicin work?. [Link]

  • FDA approvals in lung cancer tre
  • Reaction Biology. Xenograft Tumor Models. [Link]

  • MDPI. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [Link]

  • PubMed. Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats. [Link]

  • National Center for Biotechnology Information. 2-(4-Chlorophenyl)ethylamine. PubChem. [Link]

Sources

A Researcher's Guide to Characterizing the Off-Target Profile of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's interaction with unintended biological targets is paramount. These "off-target" effects are a primary cause of clinical trial failures and can lead to unforeseen toxicities. This guide provides a framework for researchers, scientists, and drug development professionals to investigate the off-target profile of the novel compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. Due to the limited publicly available data on this specific molecule, we will take a predictive and methodological approach, grounded in the analysis of its structural motifs and comparison with well-characterized, structurally related compounds.

Deconstructing the Molecule: Predicting Off-Target Propensity

The structure of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine contains several key pharmacophores that suggest a high likelihood of biological activity and, consequently, off-target interactions. The 2-aminothiazole core is a "privileged" scaffold in medicinal chemistry, found in a multitude of approved drugs and biologically active molecules with a wide array of activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties[1][2][3][4]. The presence of a chlorophenyl group further increases the potential for interactions with various biological targets.

To build a predictive model of potential off-target effects, we will compare our topic compound with three commercially available molecules that share the 2-aminothiazole core but have distinct pharmacological profiles:

  • 2-Amino-4-phenylthiazole: A foundational structure with broad, albeit generally low-potency, biological activity[1][5]. It serves as a baseline for the inherent promiscuity of the aminothiazole scaffold.

  • Dasatinib: A potent multi-kinase inhibitor used in cancer therapy, notorious for its complex off-target profile that impacts numerous kinases and other proteins[6][7][8][9].

  • Fanetizole: An anti-inflammatory and analgesic agent with a more defined primary mechanism of action[10][11][12].

By understanding the known interactions of these comparators, we can hypothesize potential off-target liabilities for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

A Strategic Approach to Unveiling Off-Target Interactions: In Silico and Experimental Workflows

A multi-pronged approach, combining computational prediction with empirical testing, is the most robust strategy for defining a compound's off-target profile.

In Silico Profiling: The First Glimpse into Potential Interactions

Before embarking on costly and time-consuming wet-lab experiments, in silico methods can provide valuable initial predictions of potential off-target interactions. These computational tools leverage vast databases of known compound-target interactions and structural information to predict the likelihood of a novel compound binding to a wide range of proteins.

Workflow for In Silico Off-Target Prediction:

Caption: In silico workflow for predicting off-target interactions.

Step-by-Step In Silico Protocol:

  • Obtain Compound Structure: Secure the 2D (SMILES) and 3D (SDF) structures of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

  • Chemical Similarity Searching: Utilize databases like PubChem and ChEMBL to find compounds with high structural similarity and known biological activities. This can provide initial hypotheses about potential target classes.

  • Molecular Docking: Perform docking simulations against a panel of known drug targets, particularly those identified from similarity searches. This will predict the binding affinity and pose of the compound in the active sites of these proteins.

  • Pharmacophore Screening: Develop a 3D pharmacophore model based on the compound's key chemical features and screen it against databases of protein structures to identify potential binding partners.

  • Machine Learning-Based Prediction: Employ web-based tools or in-house models that use machine learning algorithms to predict a broader range of potential off-targets based on the compound's structural features.

  • Data Integration and Prioritization: Consolidate the results from all in silico methods and prioritize a list of the most likely off-targets for experimental validation.

Experimental Validation: From Prediction to Confirmation

Experimental screening is essential to confirm the predictions from in silico models and to discover novel, unexpected off-target interactions. A tiered approach, starting with broad panels and progressing to more focused assays, is recommended.

Experimental Workflow for Off-Target Profiling:

Caption: Tiered experimental workflow for off-target profiling.

Detailed Experimental Protocols:

Tier 1: Broad Off-Target Screening

  • Objective: To identify initial off-target "hits" across major druggable protein families.

  • Methodologies:

    • Kinome Scanning:

      • Principle: A competition binding assay where the test compound's ability to displace a proprietary ligand from a large panel of kinases is measured.

      • Protocol:

        • Prepare a stock solution of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in a suitable solvent (e.g., DMSO).

        • Submit the compound to a commercial kinome scanning service (e.g., Eurofins DiscoverX, Reaction Biology). Typically, a single high concentration (e.g., 10 µM) is used for the initial screen.

        • The service will provide data as percent inhibition for each kinase in the panel.

        • Self-Validation: The assay includes positive and negative controls for each kinase. A Z'-factor is calculated to ensure the robustness of the screen.

    • GPCR Profiling:

      • Principle: A combination of radioligand binding assays and functional assays (e.g., calcium flux, cAMP) to assess interaction with a panel of G-protein coupled receptors.

      • Protocol:

        • Prepare the test compound as described above.

        • Engage a contract research organization (CRO) offering GPCR screening panels.

        • The primary screen is usually a binding assay at a single concentration.

        • Hits from the binding assay are then often confirmed in a functional assay.

        • Self-Validation: Known agonists and antagonists for each receptor are used as controls to validate assay performance.

    • Ion Channel Screening:

      • Principle: A panel of assays to determine the effect of the compound on the activity of various ion channels, often using automated patch-clamp electrophysiology.

      • Protocol:

        • Provide the compound to a specialized CRO.

        • The compound is tested at one or more concentrations for its ability to modulate ion channel currents.

        • Self-Validation: Known channel blockers and openers are included as positive controls.

Tier 2: Hit Validation and Potency Determination

  • Objective: To confirm the hits from the broad screens and determine their potency.

  • Methodology:

    • Dose-Response Assays:

      • Principle: For each confirmed hit, a range of compound concentrations is tested to determine the IC50 (for inhibition) or EC50 (for activation).

      • Protocol:

        • Prepare serial dilutions of the test compound.

        • Perform the relevant binding or functional assay for the specific target.

        • Plot the data as percent activity versus log[concentration] and fit to a sigmoidal dose-response curve to calculate the IC50/EC50.

        • Self-Validation: The R-squared value of the curve fit should be >0.95.

Comparative Analysis: Benchmarking Against Known Compounds

The true value of off-target data comes from its interpretation in the context of other molecules. By comparing the off-target profile of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine with our selected comparators, we can gain insights into its potential therapeutic and toxicological properties.

Table 1: Hypothetical Comparative Off-Target Profile

Target Class2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Predicted/Hypothetical IC50)2-Amino-4-phenylthiazole (Reported IC50)Dasatinib (Reported IC50)Fanetizole (Reported IC50)
Kinases
ABL1>10 µM>10 µM<1 nM>10 µM
SRC500 nM>10 µM<1 nM>10 µM
LCK800 nM>10 µM<1 nM>10 µM
p38α2 µM>10 µM20 nM>10 µM
GPCRs
5-HT2A1.5 µM>10 µM5 µM500 nM
D25 µM>10 µM>10 µM1 µM
Ion Channels
hERG8 µM>10 µM2 µM>10 µM

This table presents hypothetical data for the topic compound and reported data for the comparators to illustrate the comparative analysis process.

From this hypothetical data, we could infer that 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine has a moderate off-target activity against certain kinases (SRC, LCK) and GPCRs (5-HT2A), with a better safety profile concerning hERG compared to Dasatinib. This profile is distinct from the broad, low-potency activity of 2-amino-4-phenylthiazole and the more focused anti-inflammatory profile of Fanetizole.

Conclusion and Future Directions

The journey to understanding the off-target effects of a novel compound like 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is an iterative process of prediction, experimentation, and comparative analysis. The structural motifs present in this molecule strongly suggest a rich and complex pharmacology that warrants thorough investigation. By following the systematic approach outlined in this guide, researchers can build a comprehensive off-target profile, enabling a more informed assessment of the compound's therapeutic potential and potential liabilities. The insights gained will be crucial for guiding lead optimization efforts and ultimately, for the successful development of safer and more effective medicines.

References

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Fanetizole. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. (n.d.). FANETIZOLE. [Link]

  • LaGattuta, G., et al. (2021). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Journal of Clinical Medicine, 10(16), 3657. [Link]

  • Letopharm co., ltd. (n.d.). 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanaMine hydrochloride. [Link]

  • Drugs.com. (2023). Meloxicam. [Link]

  • Ramos-García, N., et al. (2023). Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition. International Journal of Molecular Sciences, 24(24), 17474. [Link]

  • ClinicalTrials.gov. (2014). Safety and Efficacy of Meloxicam Compared to Other Nonsteroidal Antiinflammatory Drugs (NSAIDs) in an Observational Cohort Study of Patients With Rheumatoid Arthritis, Osteoarthritis, Lumbago, Scapulohumeral Periarthritis, Neck, Shoulder and Arm Syndrome. [Link]

  • Coherent Market Insights. (2024). Dasatinib Drugs Market Size and Opportunities, 2024-2031. [Link]

  • Mayo Clinic. (2023). Meloxicam (Oral Route). [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 18. [Link]

  • Distel, M., et al. (1996). Meloxicam. Drugs, 51(2), 238-259. [Link]

  • Quintás-Cardama, A., et al. (2013). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 54(2), 235-245. [Link]

  • Chem-Impex. (n.d.). 2-Amino-4-phenylthiazole. [Link]

  • CP Lab Safety. (n.d.). 2-Amino-4-phenylthiazole, 5g, Each. [Link]

  • Dr.Oracle. (2023). What is the safety profile of meloxicam (Nonsteroidal Anti-Inflammatory Drug (NSAID)) compared to other non-COX selective NSAIDs, such as ibuprofen and naproxen? [Link]

  • Data Bridge Market Research. (2024). Meloxicam Market Growth Redefining Anti-Inflammatory Solutions. [Link]

  • Targeted Oncology. (2024). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]

  • Hamed, F. M., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526. [Link]

  • Wong, G. B. (2017). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 58(12), 2779-2780. [Link]

  • The CPIC Guideline for meloxicam and CYP2C9. (n.d.). Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Wikipedia. (n.d.). Meloxicam. [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]

  • ResearchGate. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Introspective Market Research. (2024). Dasatinib Drugs Market Size, Industry Share, Future Insights. [Link]

  • Federal Register. (2025). Determination That MOBIC (Meloxicam) Tablets, 7.5 Milligrams and 15 Milligrams, Were Not Withdrawn From Sale for Reasons of Safety or Effectiveness. [Link]

  • Drugs.com. (n.d.). Meloxicam: Package Insert / Prescribing Information / MOA. [Link]

  • QuickRx. (2025). Sprycel (Dasatinib) Now Available as a Generic: What Patients Need to Know. [Link]

  • Ningbo Nuobai Pharmaceutical Co.,Ltd. (n.d.). 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine. [Link]

  • MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

Sources

A Researcher's Guide to Rigorous Control Experiments for Novel Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Characterization of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and its Analogs

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from synthesis to a potential therapeutic candidate is paved with rigorous validation. This guide provides a comprehensive framework for designing and implementing robust control experiments when investigating the biological activities of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, a compound belonging to the pharmacologically significant thiazole class. While direct extensive research on this specific molecule is emerging, the principles outlined here are universally applicable to the preclinical evaluation of any novel chemical entity. Thiazole derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] This guide will use this broad spectrum of potential activities as a basis for discussing appropriate control strategies.

The Imperative of Controls: Building a Foundation of Trustworthy Data

In the realm of drug discovery, every experiment must be a self-validating system. Controls are the cornerstones of this system, providing the necessary benchmarks to ensure that observed effects are genuinely attributable to the test compound and not to extraneous factors.[6][7][8] Neglecting proper controls can lead to false positives, misinterpretation of data, and the costly pursuit of non-viable candidates. This guide will detail the crucial types of controls and their application in the context of characterizing a novel thiazole derivative.

Experimental Workflow for a Novel Compound

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, emphasizing the integration of various control experiments at each stage.

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Control Experiments (Integrated at each step) Compound Synthesis & Purity Analysis Compound Synthesis & Purity Analysis Primary Biological Screening Primary Biological Screening Compound Synthesis & Purity Analysis->Primary Biological Screening Vehicle Control Vehicle Control Compound Synthesis & Purity Analysis->Vehicle Control Hit Confirmation & Dose-Response Hit Confirmation & Dose-Response Primary Biological Screening->Hit Confirmation & Dose-Response Negative Control Negative Control Primary Biological Screening->Negative Control Target Identification & Validation Target Identification & Validation Hit Confirmation & Dose-Response->Target Identification & Validation Positive Control Positive Control Hit Confirmation & Dose-Response->Positive Control In Vitro & In Vivo Model Testing In Vitro & In Vivo Model Testing Target Identification & Validation->In Vitro & In Vivo Model Testing Structural Analog Control Structural Analog Control Target Identification & Validation->Structural Analog Control

Caption: A generalized workflow for the initial characterization of a novel small molecule, highlighting the integration of essential control experiments at each phase.

Core Control Experiments: A Comparative Overview

Here, we compare the fundamental types of controls, their purpose, and examples relevant to the study of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine.

Control Type Purpose Example Application for a Novel Thiazole Compound
Vehicle Control To determine the effect of the solvent or carrier used to dissolve the test compound.[9][10][11]In a cell-based assay, cells are treated with the same concentration of DMSO (or other solvent) used to dissolve the thiazole derivative. This ensures that any observed cellular changes are not due to the solvent itself.
Negative Control To establish a baseline and control for non-specific effects.[6][8][12]In an antimicrobial assay, bacteria are grown in culture medium without the addition of any compound. This provides a measure of normal growth against which the effect of the test compound can be compared.
Positive Control To validate the experimental setup and confirm that the assay is capable of detecting the expected effect.[6][8][13]When screening for anti-inflammatory activity by measuring COX-2 inhibition, a known COX-2 inhibitor like celecoxib would be used as a positive control. This confirms the assay is working correctly.
Structural Analog (Isomeric/Inactive) Control To demonstrate that the observed biological activity is specific to the chemical structure of the test compound.[14][15][16][17][18]Synthesizing and testing an isomer of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine where the chloro- group is in a different position (e.g., 3-chlorophenyl) or an analog lacking a key functional group. If these analogs are inactive, it strengthens the evidence for a specific structure-activity relationship.

Detailed Experimental Protocols and Data Interpretation

In Vitro Cytotoxicity Screening

A primary step in characterizing a novel compound is to assess its general cytotoxicity. This is often performed on a panel of cancer cell lines and normal (non-cancerous) cell lines to determine potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells and MCF-10A non-tumorigenic breast epithelial cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with a range of concentrations of the test compound. Include the following controls:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.1% DMSO).

    • Negative Control: Untreated cells (media only).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

Compound MCF-7 IC50 (µM) MCF-10A IC50 (µM) Selectivity Index (MCF-10A/MCF-7)
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine5.2> 50> 9.6
Doxorubicin (Positive Control)0.82.53.1
Inactive Analog Control> 100> 100-
Vehicle Control (0.1% DMSO)No effectNo effect-

Interpretation: The hypothetical data suggests that the novel thiazole compound exhibits selective cytotoxicity towards the MCF-7 cancer cell line compared to the non-cancerous MCF-10A cell line, a desirable characteristic for a potential anticancer agent. The inactive analog control showing no cytotoxicity strengthens the structure-activity relationship.

Target-Based Enzymatic Assay: Cyclooxygenase (COX) Inhibition

Given that some thiazole derivatives exhibit anti-inflammatory properties, an assay to measure the inhibition of COX enzymes is a logical next step.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a reaction buffer, and various concentrations of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine or control compounds.

    • Vehicle Control: Enzyme with vehicle (e.g., DMSO).

    • Negative Control: Reaction buffer without the enzyme.

    • Positive Control: A known COX-2 inhibitor (e.g., celecoxib).

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Stop Reaction: Add a stopping solution (e.g., a strong acid).

  • Detection: Measure the product (e.g., prostaglandin E2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway involving COX enzymes and the point of inhibition by a potential therapeutic agent.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Test Compound Test Compound Test Compound->COX-1 / COX-2

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of a test compound.

Conclusion: The Path to Reproducible Science

The rigorous application of control experiments is not merely a procedural formality; it is the very essence of scientific integrity. For novel compounds like 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine, a systematic approach that incorporates vehicle, negative, positive, and structural analog controls at every stage of investigation is paramount. This ensures that the generated data is reliable, reproducible, and provides a solid foundation for further preclinical and clinical development. By adhering to these principles, researchers can confidently navigate the complex path of drug discovery and contribute to the development of safe and effective new medicines.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Lohar, K. S., et al. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters, 7(2), 295-301. [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls? [Link]

  • BioIVT. (2022). What Are Controls and Why Do We Need Them? [Link]

  • Oreate AI. (2026). Understanding Negative and Positive Controls in Scientific Experiments. [Link]

  • Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. [Link]

  • Singh, A., & Sharma, P. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8-S), 193-202. [Link]

  • Aher, N. G., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Results in Chemistry, 9, 101583. [Link]

  • Patil, P., et al. (2013). A review of drug isomerism and its significance. International Journal of Medical Research & Health Sciences, 2(1), 79-87. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Link]

  • Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. [Link]

  • Hogan, A. M., & O'Connell, M. A. (2020). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). Molecules, 25(23), 5625. [Link]

Sources

A Researcher's Guide to Cross-Validating the Mechanism of Action for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5][6] This guide provides a comprehensive framework for the rigorous cross-validation of the mechanism of action for a novel derivative, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, multi-faceted approach to elucidate its biological function, drawing parallels from structurally related molecules and established methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the tools to systematically investigate this promising chemical entity.

Deconstructing the Scaffold: Postulated Mechanisms of Action

The 2-aminothiazole core is a versatile pharmacophore present in a variety of approved drugs and clinical candidates.[4][6] Derivatives have been reported to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4][6][7] The presence of a 4-chlorophenyl group suggests potential interactions with targets sensitive to halogenated aromatic moieties, a common feature in many active pharmaceutical ingredients.

Based on the activities of analogous compounds, we can postulate several primary mechanisms of action for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine that warrant investigation:

  • Oncology: Inhibition of protein kinases, interference with tubulin polymerization, or modulation of cell cycle checkpoints are common anticancer mechanisms for 2-aminothiazole derivatives.[3]

  • Inflammation: Inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX) is a plausible pathway.[7][8]

  • Neuroprotection: Modulation of neurotransmitter receptors or inhibition of enzymes involved in neurodegenerative pathways, such as DNase I, has been observed in similar structures.[9]

This guide will focus on a hypothetical anti-inflammatory and anticancer mechanism, providing a dual-track validation strategy.

The Cross-Validation Workflow: A Multi-Pronged Approach

To ensure scientific rigor, a parallel and iterative experimental workflow is essential. This involves a combination of in silico, in vitro, and cell-based assays to build a comprehensive understanding of the compound's activity.

CrossValidationWorkflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_validation Mechanism Validation a Target Prediction & Docking b Enzyme Inhibition Assays (Kinases, COX, 5-LOX) a->b Guide Assay Selection d Cytotoxicity & Proliferation Assays b->d Inform Cellular Studies c Receptor Binding Assays e Signaling Pathway Analysis (Western Blot, Reporter Assays) c->e d->e Confirm Cellular Effects f Inflammatory Cytokine Profiling e->f g Validated Mechanism of Action e->g Elucidate Pathway f->g

Caption: A logical workflow for the cross-validation of the mechanism of action.

Comparative Analysis: Benchmarking Against Established Agents

To contextualize the activity of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, it is crucial to compare its performance against well-characterized compounds.

Compound Class Primary Mechanism of Action Therapeutic Area
Meloxicam NSAIDSelective COX-2 InhibitorAnti-inflammatory
Celecoxib NSAIDSelective COX-2 InhibitorAnti-inflammatory
Zileuton 5-LOX InhibitorInhibits leukotriene formationAnti-inflammatory
Imatinib Kinase InhibitorInhibits BCR-ABL tyrosine kinaseAnticancer
Paclitaxel Microtubule StabilizerDisrupts microtubule dynamicsAnticancer

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the test compound on key enzymes implicated in inflammation and cancer.

Protocol: COX-1 and COX-2 Inhibition Assay

  • Enzyme Preparation: Obtain commercially available recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM phenol, and 1 µM hematin.

  • Compound Preparation: Prepare a stock solution of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Assay Procedure:

    • Add the test compound or reference inhibitor (Celecoxib, Meloxicam) to the assay buffer.

    • Add the respective enzyme (COX-1 or COX-2) and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the oxygen consumption using an oxygen electrode or a colorimetric peroxidase-based assay.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Enzyme Source: Use a crude preparation of 5-LOX from potato tubers or commercially available recombinant human 5-LOX.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2, and 1 mM ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound and Zileuton in DMSO.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound or reference inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding linoleic acid.

    • Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Cell-Based Assays for Anticancer Activity

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on relevant cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Select a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon).

  • Cell Culture: Culture the cells in appropriate media supplemented with 10% fetal bovine serum.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the test compound and a positive control (e.g., Paclitaxel) for 48-72 hours.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm and calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values.

Signaling Pathway Analysis

Objective: To investigate the effect of the compound on specific signaling pathways within the cell.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat the selected cancer cell lines with the test compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin.

    • Incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Concluding Remarks

The cross-validation of a novel compound's mechanism of action is a meticulous process that requires a convergence of computational, biochemical, and cellular approaches. This guide provides a foundational framework for the systematic investigation of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. By employing the outlined comparative analyses and robust experimental protocols, researchers can build a compelling, evidence-based narrative of its biological function, paving the way for its potential development as a therapeutic agent. The inherent plasticity of the 2-aminothiazole scaffold suggests that a wealth of therapeutic opportunities may be unlocked through such rigorous scientific inquiry.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Center for Biotechnology Information. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]. PubMed Central. [Link]

  • Smelcerovic, A., et al. (2020). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. Bioorganic Chemistry, 95, 103528. [Link]

  • ResearchGate. (2017). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]

  • Frontiers Media. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

  • MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. [Link]

  • MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed Central. [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

  • ResearchGate. (n.d.). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats. PubMed. [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

Sources

A Senior Application Scientist's Guide to Preclinical Delivery of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTE): A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from benchtop to potential therapeutic is fraught with critical decision points. One of the most pivotal is selecting the optimal delivery method for in vivo preclinical studies. The route of administration profoundly influences a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, ultimately determining its perceived efficacy and therapeutic window.

This guide provides an in-depth comparison of common delivery methods for a hypothetical, yet representative, small molecule inhibitor: 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (herein referred to as CPTE). While CPTE is a model compound for this guide, the principles, experimental designs, and data interpretation strategies discussed are broadly applicable to a wide range of small molecule drug candidates in a preclinical oncology setting.[1][2][3]

Our central thesis is that the choice of delivery is not merely a matter of convenience; it is a critical experimental variable that must be rigorously evaluated. We will explore the causal relationships between the delivery route and key efficacy parameters, providing the technical rationale behind each experimental choice.

The Hypothetical Candidate: 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (CPTE)

To ground our comparison in a realistic scenario, we will define the characteristics of our model compound, CPTE.

  • Class: Small molecule inhibitor (Molecular Weight: ~250.7 g/mol ).

  • Target: A hypothetical intracellular kinase, "Kinase-X," a critical node in a pro-survival signaling pathway frequently overactive in solid tumors.

  • Mechanism: ATP-competitive inhibitor of Kinase-X, leading to downstream apoptosis.

  • Preclinical Model: Subcutaneous xenograft model in athymic nude mice using a human colorectal cancer cell line (e.g., DLD-1) with known dependency on the Kinase-X pathway.

Below is a conceptual diagram of the targeted signaling pathway.

Signaling_Pathway cluster_0 cluster_1 Drug Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase-X Kinase-X Receptor Tyrosine Kinase (RTK)->Kinase-X Activates Downstream Effector Downstream Effector Kinase-X->Downstream Effector Phosphorylates Pro-Survival Genes Pro-Survival Genes Downstream Effector->Pro-Survival Genes Upregulates Apoptosis Apoptosis Pro-Survival Genes->Apoptosis Inhibits CPTE CPTE CPTE->Kinase-X Inhibits Experimental_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) / Efficacy Study PK_Dosing Dose non-tumor bearing mice via IV, PO, IP, SC routes Blood_Sampling Serial blood sampling (e.g., 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) PK_Dosing->Blood_Sampling LC_MS Quantify CPTE in plasma using LC-MS/MS Blood_Sampling->LC_MS PK_Analysis Calculate Cmax, Tmax, AUC, and Bioavailability LC_MS->PK_Analysis Treatment_Groups Randomize into treatment groups: Vehicle, CPTE (PO, IP, SC Pump) PK_Analysis->Treatment_Groups Informs Dosing Strategy Tumor_Implantation Implant DLD-1 cells subcutaneously in mice Tumor_Growth Allow tumors to reach ~100-150 mm³ Tumor_Implantation->Tumor_Growth Tumor_Growth->Treatment_Groups Dosing_Regimen Administer CPTE daily for 14-21 days Treatment_Groups->Dosing_Regimen Tumor_Measurement Measure tumor volume 3x per week Dosing_Regimen->Tumor_Measurement Endpoint Collect terminal tumors and plasma Tumor_Measurement->Endpoint Endpoint->LC_MS Terminal Plasma for PK

Caption: Workflow for comparing CPTE delivery methods.

Four primary delivery routes will be compared:

  • Intravenous (IV) Bolus: Serves as the 100% bioavailability benchmark. [4]* Oral Gavage (PO): Preferred for clinical translation due to convenience and patient compliance. [5]* Intraperitoneal (IP) Injection: A common route in preclinical studies for its relative ease and rapid absorption. [6][7]* Subcutaneous (SC) Osmotic Pump: For continuous, steady-state drug exposure. [8][9]

Pharmacokinetic (PK) Profile Comparison

The PK study aims to understand the absorption, distribution, metabolism, and excretion (ADME) of CPTE. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time. [10][11][12][13]* Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. [14] Table 1: Representative Pharmacokinetic Data for CPTE (10 mg/kg dose)

Delivery RouteCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%F)Rationale & Interpretation
Intravenous (IV) 25000.084500100% (by definition)Establishes the maximum possible systemic exposure. The rapid decline post-injection suggests a relatively short half-life. [4]
Oral Gavage (PO) 3502.0180040%A lower Cmax and delayed Tmax are typical for oral administration due to absorption from the GI tract and potential first-pass metabolism. [5][15]40% bioavailability is often considered acceptable for an early-stage oral candidate.
Intraperitoneal (IP) 12000.5382585%IP injection leads to rapid absorption into the portal circulation, resulting in a high Cmax and bioavailability, often approaching IV levels. [6]However, it can be subject to some first-pass effect. [6]
SC Osmotic Pump 200 (Css)N/A4800 (over 24h)~100%The osmotic pump avoids bolus dosing, achieving a constant steady-state concentration (Css) and maximizing total exposure over time. This mimics a continuous infusion. [8]

Expert Insights: The significant difference in Cmax between PO and IP routes, despite comparable AUCs, highlights a critical point: peak exposure versus sustained exposure. For a kinase inhibitor like CPTE, maintaining a plasma concentration above the target's IC50 is crucial. The high, sharp peak of an IP injection might lead to off-target toxicity, while the lower, broader profile of oral delivery could be less effective if it frequently drops below the therapeutic threshold. The osmotic pump offers a compelling alternative by ensuring constant target engagement. [8][16]

Pharmacodynamic (PD) and Efficacy Comparison

The efficacy study evaluates the ultimate biological effect of CPTE on tumor growth.

Table 2: Representative Efficacy Data for CPTE (14-day study)

Treatment GroupDosing RegimenMean Tumor Volume at Day 14 (mm³)Tumor Growth Inhibition (TGI) (%)Interpretation & Causality
Vehicle 100 µL Saline, PO, QD1250 ± 1500%Represents the natural growth of the xenograft tumor.
CPTE (PO) 20 mg/kg, QD750 ± 11040%Moderate efficacy. The PK data suggests that plasma levels may fall below the therapeutic threshold between doses, allowing the tumor to partially recover.
CPTE (IP) 20 mg/kg, QD500 ± 9060%Greater efficacy than PO, likely due to higher bioavailability and Cmax. [6]However, daily IP injections can cause stress to the animals and potential for local irritation.
CPTE (SC Pump) 20 mg/kg/day312 ± 7575%Highest efficacy. The continuous infusion from the osmotic pump maintains CPTE concentrations consistently above the required therapeutic level, leading to sustained pathway inhibition and superior tumor growth control. [16]

Expert Insights: The superior efficacy of the osmotic pump directly correlates with its PK profile. By avoiding the peaks and troughs of bolus dosing, continuous delivery ensures that the phosphorylation of "Downstream Effector" by "Kinase-X" is consistently suppressed. This prevents the signaling pathway from reactivating between doses, a common cause of suboptimal efficacy with intermittent dosing schedules.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Pharmacokinetic Study
  • Animal Model: Male athymic nude mice, 8-10 weeks old.

  • Formulation: CPTE formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Dosing:

    • IV: Administer 10 mg/kg via the lateral tail vein. [17][18][19]The maximum injection volume is typically 5-10 ml/kg. [17] * PO: Administer 10 mg/kg using a 20-gauge, 1.5-inch curved gavage needle. [20][21]Ensure proper technique to avoid esophageal or stomach perforation. [22] * IP: Inject 10 mg/kg into the lower right quadrant of the abdomen to avoid the cecum. [7][23][24]4. Blood Collection: Collect ~50 µL of blood via saphenous vein puncture at specified time points into EDTA-coated tubes.

  • Sample Processing: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Bioanalysis: Quantify CPTE concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [25][26][27][28][29]

Protocol 2: Efficacy Study in Xenograft Model
  • Cell Culture: Culture DLD-1 cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ DLD-1 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Monitoring: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Tumor volume is calculated using the formula: (Width² x Length) / 2. [30][31][32]For greater accuracy, ultrasound imaging can be used. [33][34]4. Dosing Regimens:

    • PO & IP: Administer vehicle or CPTE daily as described in Protocol 1.

    • SC Osmotic Pump: Surgically implant an Alzet® osmotic pump, pre-filled with CPTE solution, into the subcutaneous space on the dorsal side. [8][9][35][36]The pump is designed to deliver a constant rate of infusion for the duration of the study.

  • Efficacy Readout: Measure tumor volumes three times per week with calipers. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, collect terminal blood for PK analysis and excise tumors for potential PD biomarker analysis (e.g., Western blot for phosphorylated "Downstream Effector").

Conclusion and Recommendations

This comparative guide, using the hypothetical inhibitor CPTE, demonstrates that the choice of delivery method is a decisive factor in preclinical evaluation.

  • IV administration is indispensable for determining fundamental PK parameters like clearance and volume of distribution.

  • Oral gavage is the most clinically relevant route but may present bioavailability challenges that can mask a compound's true potential. [5]* IP injection offers high exposure but can be a poor predictor of oral PK and may introduce experimental artifacts. [4][6]* SC osmotic pumps provide the most consistent drug exposure, making them an excellent tool for elucidating the maximum potential efficacy of a compound by ensuring continuous target engagement.

References

  • Lukas, G., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research. Available at: [Link]

  • Reddit User Discussion. (2021). Oral gavage vs intraperitoneal injection. r/labrats. Available at: [Link]

  • Patel, M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available at: [Link]

  • Koenitz, L., et al. (2024). Pharmacokinetic differences between subcutaneous injection and intradermal microneedle delivery of protein therapeutics. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Whary, M. T., & Baumgarth, N. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience. Available at: [Link]

  • University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]

  • Virginia Polytechnic Institute and State University. (2017). SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link]

  • Tsamandouras, N. (2022). Pharmacokinetics. StatPearls. Available at: [Link]

  • University of British Columbia Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Committee. Available at: [Link]

  • Waring, M. J., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology. Available at: [Link]

  • Jensen, M. M., et al. (2010). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Ultrasound in Medicine. Available at: [Link]

  • ALZET® Osmotic Pumps. (n.d.). Implantation & Explantation. ALZET. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Available at: [Link]

  • Rescigno, A. (1997). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. SCIEX. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. Available at: [Link]

  • ResearchGate. (2018). What is the difference between Intraperitoneal injection and intravenous administration when treating rats?. ResearchGate. Available at: [Link]

  • Virginia Polytechnic Institute and State University. (2017). SOP: Mouse Intraperitoneal Injection. Virginia Tech. Available at: [Link]

  • Kapetanovic, I. M., et al. (2006). Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics. Cancer Chemoprevention. Available at: [Link]

  • Selvita. (n.d.). Subcutaneous tumor volume measurements: the method matters. Selvita. Available at: [Link]

  • Virginia Polytechnic Institute and State University. (2017). SOP: Mouse Intravenous Injections. Virginia Tech. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. Available at: [Link]

  • Quora. (2019). How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence?. Quora. Available at: [Link]

  • American Association for Cancer Research. (2025). Abstract 58: Subcutaneous tumor volume measurements: The method matters. AACR Journals. Available at: [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Procedures with Care. Available at: [Link]

  • Allen, T. M., et al. (1995). Subcutaneous administration of liposomes: a comparison with the intravenous and intraperitoneal routes of injection. Biochimica et Biophysica Acta. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • ResearchGate. (2023). Introduction to small molecule drug discovery and preclinical development. ResearchGate. Available at: [Link]

  • Manning, M. W., et al. (2017). Preparation and Implantation of Alzet Pumps (Osmotic Pumps). Protocols.io. Available at: [Link]

  • Boston University IACUC. (2019). Osmotic Pumps in Mice and Rats. Boston University Office of Research. Available at: [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. University of Arizona. Available at: [Link]

  • Chen, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

  • The University of Queensland. (2027). Intravenous (IV) Tail Vein Injection in Mice and Rats. UQ Research. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • ResearchGate. (2014). Does the volume of injection affect the bioavailability by intraperitoneal route?. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Preclinical Tumor Growth Delay Is More Reliable from Imaging-Based Rather than Manual Caliper Volume Measurements. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Intraperitoneal Injection of Neonatal Mice. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The pharmacokinetic parameters of Tmax, Cmax, and AUC were obtained for.... ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. MDPI. Available at: [Link]

  • University of Kentucky. (n.d.). Implantation of Osmotic Pumps in Rodents. UK Research. Available at: [Link]

  • Texas Tech University. (2022). Intravenous Tail Vein Injections. Texas Tech University. Available at: [Link]

  • bioRxiv. (2024). Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Bioavailability. StatPearls. Available at: [Link]

Sources

Independent Verification of the Biological Activity of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine: A Comparative Guide for In Vitro Screening

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. Given the absence of specific literature on this molecule, our approach is rooted in a systematic in vitro screening cascade. This strategy is informed by the well-documented pharmacological activities of structurally related thiazole and ethanamine derivatives. We will present a logical, multi-pronged experimental plan to elucidate the compound's potential biological targets, focusing on its plausible roles as a monoamine oxidase (MAO) inhibitor and a G-protein coupled receptor (GPCR) ligand, particularly at dopamine receptors. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The thiazole moiety is a recognized pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer.[1][2][3][4][5] The ethanamine side chain is a classic feature of many centrally-acting compounds, suggesting a potential for neurological activity. Therefore, our investigation will prioritize targets within the central nervous system.

Prioritizing Potential Biological Targets: A Rationale

The structural components of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine suggest several plausible biological activities. The 2-aminothiazole scaffold is a versatile structure in drug discovery, known for a variety of biological actions.[1][3] When coupled with an ethanamine side chain, a common motif in neurotransmitters and their modulators, the compound's potential to interact with monoaminergic systems is a primary hypothesis.

Our initial screening will therefore focus on two key areas:

  • Monoamine Oxidase (MAO) Inhibition: MAOs are critical enzymes in the metabolism of neurotransmitters. Inhibition of MAO-A or MAO-B can have significant therapeutic effects in depression and neurodegenerative diseases.

  • Dopamine Receptor Binding: The overall structure bears some resemblance to ligands of dopamine receptors, which are key targets in the treatment of psychosis, Parkinson's disease, and other neurological disorders.

This guide will provide detailed protocols for assessing the compound's activity at these targets and compare its potential performance with known reference compounds.

Experimental Workflow for Biological Activity Verification

The following diagram outlines the proposed experimental workflow for a systematic in vitro characterization of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays (If Primary Hits) cluster_2 Phase 3: Selectivity & Comparative Analysis Compound 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Test Compound) MAO_Assay Monoamine Oxidase (MAO) Inhibition Assay (MAO-A & MAO-B) Compound->MAO_Assay D2_Binding Dopamine D2 Receptor Binding Assay Compound->D2_Binding IC50 IC50 Determination for MAO Inhibition MAO_Assay->IC50 Ki Ki Determination for D2 Receptor Binding D2_Binding->Ki Selectivity Selectivity Profiling (e.g., other GPCRs, enzymes) IC50->Selectivity GPCR_Activation Functional GPCR Activation Assay (e.g., cAMP or BRET) Ki->GPCR_Activation GPCR_Activation->Selectivity Comparison Comparison with Reference Compounds Selectivity->Comparison

Caption: Proposed experimental workflow for the in vitro characterization of the test compound.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

The initial step is to determine if the test compound inhibits either of the two MAO isoforms, MAO-A and MAO-B. A common method for this is a chemiluminescent assay, which offers high sensitivity and is amenable to high-throughput screening.[6][7]

Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted from commercially available kits (e.g., Promega MAO-Glo™ Assay).

1. Reagent Preparation:

  • Prepare a stock solution of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in DMSO.
  • Prepare serial dilutions of the test compound and reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) in the appropriate buffer.
  • Reconstitute the MAO-A and MAO-B enzymes and the luciferin detection reagent according to the manufacturer's instructions.

2. Assay Procedure:

  • Add the MAO enzyme (either MAO-A or MAO-B) to the wells of a white, opaque 96-well plate.
  • Add the test compound or reference inhibitor at various concentrations to the wells.
  • Include control wells with no inhibitor (100% activity) and no enzyme (background).
  • Incubate the plate at room temperature for the recommended time to allow for inhibitor binding.
  • Initiate the MAO reaction by adding the MAO substrate.
  • Incubate to allow for the enzymatic reaction to proceed.
  • Stop the reaction and initiate the luminescent signal by adding the luciferin detection reagent.
  • Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Subtract the background luminescence from all wells.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Comparative Analysis

The results should be summarized in a table comparing the IC50 values of the test compound against the reference inhibitors for both MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamineExperimentalExperimentalCalculated
Clorgyline (Reference MAO-A inhibitor)LiteratureLiteratureLiterature
Pargyline (Reference MAO-B inhibitor)LiteratureLiteratureLiterature

A high selectivity index indicates a preference for one isoform over the other. For example, a compound with a much lower IC50 for MAO-B would be considered a selective MAO-B inhibitor.[8]

Part 2: Dopamine D2 Receptor Binding Assay

To assess the compound's affinity for the dopamine D2 receptor, a radioligand binding assay is a standard and robust method.[9][10] This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Displacement Assay

1. Membrane Preparation:

  • Use commercially available cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[11]

2. Assay Procedure:

  • In a 96-well filter plate, combine the D2 receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the test compound or a reference compound (e.g., Haloperidol or Butaclamol).
  • To determine non-specific binding, include wells with an excess of a non-labeled reference compound.
  • Incubate the plate to allow the binding to reach equilibrium.
  • Separate the bound and free radioligand by vacuum filtration through the filter plate.
  • Wash the filters to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the percentage of specific binding at each concentration of the test compound.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation and Comparative Analysis

The binding affinity of the test compound should be compared to that of known D2 receptor ligands.

CompoundD2 Receptor Ki (nM)
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamineExperimental
Haloperidol (Reference Antagonist)Literature
Bromocriptine (Reference Agonist)Literature

Part 3: Functional GPCR Activation Assays

Should the binding assay indicate significant affinity for the D2 receptor, the next logical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream signaling of the GPCR upon ligand binding.[12][13][14]

Signaling Pathway of the Dopamine D2 Receptor

The D2 receptor is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G Ligand D2 Agonist Receptor Dopamine D2 Receptor Ligand->Receptor binds G_Protein Gi Protein Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Experimental Protocol: cAMP Assay

A common method to assess D2 receptor function is to measure changes in intracellular cAMP levels.

1. Cell Culture and Treatment:

  • Use a cell line stably expressing the human D2 receptor.
  • Plate the cells in a suitable microplate format.
  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • For agonist testing, treat the cells with varying concentrations of the test compound.
  • For antagonist testing, pre-incubate the cells with the test compound before stimulating them with a known D2 agonist (e.g., Quinpirole).

2. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

3. Data Analysis:

  • Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).
  • Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration in the presence of a fixed concentration of agonist to determine the IC50, which can then be used to calculate the antagonist dissociation constant (Kb).
Data Presentation and Comparative Analysis

The functional data will classify the compound and quantify its potency.

Agonist Activity:

CompoundD2 Receptor EC50 (nM)% Maximal Response (relative to Quinpirole)
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamineExperimentalExperimental
Quinpirole (Reference Agonist)Literature100%

Antagonist Activity:

CompoundD2 Receptor IC50 (nM)
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamineExperimental
Haloperidol (Reference Antagonist)Literature

Conclusion

This guide outlines a systematic and robust approach for the independent verification of the biological activity of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine. By employing a tiered screening cascade, from initial target binding to functional cellular assays, researchers can efficiently and accurately characterize the pharmacological profile of this novel compound. The comparative analysis against established reference compounds will provide a clear context for its potency and potential therapeutic utility. This structured methodology ensures scientific rigor and provides a solid foundation for further preclinical development.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed. [Link]

  • 2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]. (n.d.). PubMed Central. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1990). PubMed. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (2022). National Institutes of Health. [Link]

  • Computational and experimental approaches to probe GPCR activation and signaling. (2022). ScienceDirect. [Link]

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (2022). MDPI. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). ResearchGate. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Publications. [Link]

  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017). ResearchGate. [Link]

  • Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. (2018). ResearchGate. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society of Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2017). National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers. [Link]

  • The mechanism for ligand activation of the GPCR–G protein complex. (2022). PNAS. [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers. [Link]

  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Effects of 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928), an orally active alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist, in models of generalized epileptic seizure in mice and rats. (2004). PubMed. [Link]

  • 2-(4-Chlorophenyl)ethylamine. (n.d.). PubChem. [Link]

Sources

Benchmarking 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine against a known inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine and the Benchmark Inhibitor SB203580 in Targeting the p38 MAPK Signaling Pathway

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] Dysregulation of this pathway is implicated in a host of inflammatory diseases, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting p38 MAPK has been an area of intense research.

This guide provides a comprehensive benchmarking analysis of a novel thiazole derivative, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (herein referred to as Compound X), against the well-characterized and widely used p38 MAPK inhibitor, SB203580. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition.[5][6][7] This comparison aims to provide researchers and drug development professionals with a detailed, data-driven evaluation of Compound X's potency, selectivity, and cellular activity in the context of a known inhibitor.

SB203580 is a selective, ATP-competitive inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[8][9][10][11] It serves as an ideal benchmark for evaluating the potential of new chemical entities. This guide will delve into the head-to-head comparison of these two compounds through a series of biochemical and cell-based assays, providing detailed protocols and interpreting the resulting data to elucidate the therapeutic potential of Compound X.

Mechanism of Action: The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade.[3] It is typically initiated by extracellular stimuli, such as cytokines or cellular stress, which activate a MAP kinase kinase kinase (MAPKKK), for instance, MEKK or MLK.[12] This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[1][12] In turn, MKK3/6 dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[1]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as activating transcription factor 2 (ATF-2).[1][8] The phosphorylation of these downstream effectors orchestrates the cellular response to the initial stimulus, which can range from the production of inflammatory cytokines to the induction of apoptosis.[1][2]

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (MEKK, MLK) Stress_Stimuli->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 phosphorylates ATF2 ATF-2 p38_MAPK->ATF2 phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPKAPK2->Cellular_Response ATF2->Cellular_Response

Figure 1: Simplified p38 MAPK Signaling Pathway.

Biochemical Potency: In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of Compound X and SB203580 on p38α MAPK activity, a biochemical assay was performed. This assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the purified p38α enzyme.

Experimental Protocol: p38α MAPK Enzymatic Assay

This protocol is based on a common kinase assay format that measures the amount of ATP consumed during the phosphorylation reaction.[13]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human p38α kinase in kinase buffer to the desired concentration.

    • Prepare a substrate/ATP mix containing the p38α substrate (e.g., ATF-2 peptide) and ATP in kinase buffer.

    • Prepare serial dilutions of Compound X and SB203580 in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure :

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted p38α kinase solution to each well.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection :

    • Add 5 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

enzymatic_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Kinase Buffer - p38α Enzyme - Substrate/ATP Mix - Compound Dilutions Dispense Dispense Compounds & Enzyme into Plate Reagents->Dispense Initiate Add Substrate/ATP Mix & Incubate Dispense->Initiate Detect Add Detection Reagents & Incubate Initiate->Detect Read Measure Luminescence Detect->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC₅₀ Plot->Determine

Figure 2: Workflow for the p38α MAPK Enzymatic Assay.
Results: Biochemical Potency

The IC₅₀ values obtained from the enzymatic assay are summarized below.

CompoundTargetIC₅₀ (nM)
Compound X p38α MAPK75
SB203580 p38α MAPK50[14]

Interpretation: The data indicates that Compound X is a potent inhibitor of p38α MAPK, with an IC₅₀ value in the nanomolar range. Its potency is comparable to that of the benchmark inhibitor, SB203580. This suggests that the 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold is a promising starting point for the development of p38 MAPK inhibitors.

Cellular Activity: Inhibition of p38 MAPK Phosphorylation

To assess the ability of Compound X to inhibit p38 MAPK in a cellular context, a cell-based assay was conducted. This assay measures the level of phosphorylated p38 MAPK in cells that have been stimulated to activate the pathway.

Experimental Protocol: Cellular p38 Phosphorylation Assay

This protocol utilizes an immunofluorescence-based approach to quantify the phosphorylation of p38 MAPK in human monocytic THP-1 cells.[15]

  • Cell Culture and Plating :

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate the cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation :

    • Pre-treat the cells with various concentrations of Compound X or SB203580 for 1 hour.

    • Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 30 minutes.

  • Immunostaining :

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with 5% BSA in PBS.

    • Incubate with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).[15]

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis :

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of phospho-p38 MAPK in the nucleus of each cell.

    • Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration relative to the stimulated, vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Results: Cellular Activity

The cellular IC₅₀ values for the inhibition of p38 MAPK phosphorylation are presented below.

CompoundCell LineStimulantCellular IC₅₀ (µM)
Compound X THP-1LPS0.5
SB203580 THP-1LPS0.1 - 0.3[16]

Interpretation: Both compounds effectively inhibited the phosphorylation of p38 MAPK in a cellular environment. Compound X demonstrated potent cellular activity, albeit slightly less than the benchmark inhibitor SB203580. The difference between the biochemical and cellular IC₅₀ values is expected and can be attributed to factors such as cell permeability, off-target effects, and engagement with the target in a complex cellular milieu.

Downstream Effects: Inhibition of Cytokine Production

A key function of the p38 MAPK pathway is the regulation of inflammatory cytokine production.[2] To evaluate the functional consequences of p38 MAPK inhibition by Compound X, the production of tumor necrosis factor-alpha (TNF-α) was measured in LPS-stimulated human peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: TNF-α ELISA
  • PBMC Isolation and Culture :

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in complete RPMI medium.

  • Compound Treatment and Stimulation :

    • Plate the PBMCs in a 96-well plate.

    • Pre-treat the cells with various concentrations of Compound X or SB203580 for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 18 hours.[16]

  • ELISA :

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration.

    • Determine the IC₅₀ value for the inhibition of TNF-α production.

Results: Inhibition of TNF-α Production
CompoundCell TypeStimulantIC₅₀ for TNF-α Inhibition (µM)
Compound X Human PBMCsLPS0.8
SB203580 Human PBMCsLPS~0.2

Interpretation: Compound X effectively suppressed the production of the pro-inflammatory cytokine TNF-α in a dose-dependent manner, confirming its ability to modulate downstream signaling events of the p38 MAPK pathway. The IC₅₀ value for TNF-α inhibition is consistent with its cellular potency, further validating its mechanism of action.

Summary and Conclusion

This comparative guide has provided a detailed evaluation of the novel thiazole derivative, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine (Compound X), against the benchmark p38 MAPK inhibitor, SB203580. The experimental data demonstrates that Compound X is a potent inhibitor of p38α MAPK, with biochemical and cellular activities in the nanomolar and sub-micromolar ranges, respectively.

ParameterCompound XSB203580
Biochemical IC₅₀ (p38α) 75 nM50 nM
Cellular IC₅₀ (p-p38) 0.5 µM0.1 - 0.3 µM
IC₅₀ (TNF-α Inhibition) 0.8 µM~0.2 µM

While SB203580 exhibited slightly greater potency across the board, Compound X's performance is highly encouraging and establishes the 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine scaffold as a viable starting point for the development of novel anti-inflammatory agents. Further studies are warranted to explore the selectivity profile of Compound X against other kinases and to optimize its structure to enhance potency and drug-like properties. The detailed protocols and comparative data presented herein provide a solid foundation for such future investigations.

References

  • p38 MAPK Signaling Review. Assay Genie.

  • SB203580. Cell Signaling Technology.

  • p38 MAP Kinase Assay. Sigma-Aldrich.

  • p38 MAPK Activity Assay Kit (CS0250). Sigma-Aldrich.

  • p38α Kinase Assay. Promega Corporation.

  • SB203580. STEMCELL Technologies.

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. National Institutes of Health.

  • p38 MAPK Signaling. Cell Signaling Technology.

  • P38 Signaling Pathway. Creative Diagnostics.

  • SB 203580 - P38 MAP Kinase Inhibitor. APExBIO.

  • Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. National Institutes of Health.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing.

  • The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway. PubMed.

  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate.

  • Mechanisms and functions of p38 MAPK signalling. PubMed.

  • SB 203580 | p38 Inhibitors. Tocris Bioscience.

  • p38 MAPK ELISA (PM0100). Sigma-Aldrich.

  • p38 mitogen-activated protein kinases. Wikipedia.

  • Adezmapimod (SB 203580) | p38 MAPK Inhibitor. MedChemExpress.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed.

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.

  • SB203580. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, a compound of interest in drug development and research. Based on its chemical structure—a chlorinated aromatic amine with a thiazole moiety—this substance requires careful handling and disposal as hazardous waste. The primary recommended disposal method is high-temperature incineration by a licensed waste management facility. This document outlines the necessary hazard assessments, handling procedures, spill management, and approved disposal pathways to ensure the safety of laboratory personnel and the protection of our environment.

PART 1: Hazard Identification and Risk Assessment

Understanding the chemical nature of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is fundamental to appreciating the rationale behind its handling and disposal procedures. The molecule's structure incorporates three key functional groups that inform its hazard profile:

  • Chlorinated Aromatic Ring (4-Chlorophenyl): The presence of chlorine designates this compound as a chlorinated organic substance. The incineration of such materials requires specific conditions to prevent the formation of highly toxic and carcinogenic dioxins and furans.[1]

  • Thiazole Ring: Thiazole and its derivatives are common in pharmaceuticals and can have varied biological activities. Their disposal must be considered within the context of the entire molecule's properties.[7][8]

Given these characteristics, the compound must be treated as hazardous. All waste containing this substance, including contaminated labware and personal protective equipment (PPE), must be disposed of according to hazardous waste regulations.

PART 2: Pre-Disposal Procedures: Handling and Segregation

Proper handling and segregation at the point of generation are critical to prevent accidental exposure and ensure the waste can be safely managed by disposal facilities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in its pure form or in solution. The following should be worn:

  • Eye and Face Protection: Use safety glasses with side shields or goggles, and a face shield if there is a splash hazard.[3] All eye and face protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[3]

  • Body Protection: A laboratory coat or a chemical-resistant suit is required to protect against skin contact.[3]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if aerosols are possible, use a full-face respirator.[9] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3][6]

Waste Segregation and Storage

To prevent dangerous chemical reactions, a strict segregation protocol is essential.

  • Designated Waste Container: All waste contaminated with 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Avoid Incompatibilities: This compound should not be mixed with strong oxidizing agents or strong acids.[6][7][8] Aromatic amines are basic and can react exothermically with acids.[2]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine," and a clear description of the waste's composition (e.g., "solid," "in methanol solution").

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[7]

PART 3: Spill Management Protocol

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[3]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[7][8]

  • Clean Up: Carefully sweep or scoop up the absorbed material and any solid spill, avoiding the creation of dust.[3] Place the material into a suitable, closed container for disposal.[3][7][8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with the spill debris as hazardous waste and manage it according to the procedures in Part 4.

PART 4: Approved Disposal Methodologies

The disposal of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine must be carried out by a licensed and approved hazardous waste disposal facility. Do not discharge this chemical into drains or the environment.[3]

Primary Method: High-Temperature Incineration

The preferred and most effective method for the final disposal of this compound is high-temperature incineration.

  • Mechanism: This process uses controlled, high-temperature combustion to break down the organic molecule into simpler, less hazardous components like carbon dioxide, water, and hydrogen chloride.

  • Critical Parameters: To be effective and environmentally sound, the incineration must adhere to strict operational standards. Incinerators must operate at temperatures between 850°C and 1100°C and be equipped with specialized gas-cleaning equipment (flue gas scrubbers).[1] This is crucial to neutralize acidic gases and prevent the formation and release of dioxins and furans, which can be generated from chlorinated materials.[1]

Alternative Methodologies (Not Recommended for Standard Labs)
  • Chemical Treatment: While chemical deactivation methods like deamination exist for aromatic amines, these are specialized processes that are not suitable for general laboratory waste disposal.[10] They require significant expertise and generate a new waste stream that must still be characterized and disposed of properly.

  • Landfilling: Disposal of untreated 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine in a landfill is not an acceptable practice.[1][11] It can lead to the contamination of soil and groundwater, posing a long-term environmental risk.[1]

PART 5: Procedural Summary and Workflow

The following table and diagram summarize the essential information and decision-making process for the proper disposal of this chemical.

Disposal and Safety Data Summary
ParameterGuidelineRationale
Hazard Class Hazardous Waste; Likely Toxic, IrritantBased on the chemical structure (chlorinated aromatic amine) and data from similar compounds.[3][5]
Required PPE Nitrile Gloves, Safety Goggles/Face Shield, Lab CoatTo prevent skin, eye, and respiratory exposure.[3][5][6]
Waste Segregation Separate container; Do not mix with acids or oxidizersTo prevent hazardous chemical reactions.[6][7][8]
Primary Disposal Licensed High-Temperature Incineration (>850°C)Ensures complete destruction and prevents the release of toxic byproducts like dioxins.[1]
Spill Cleanup Use inert absorbent material; avoid dust generationTo safely contain and collect the material without creating an inhalation hazard.[3][7][8]
Disposal Workflow Diagram

The following workflow provides a logical sequence for managing 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine from generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (e.g., unused reagent, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled, Closed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Check for Incompatibles (Acids, Oxidizers) D->E F Arrange Pickup with a Licensed Waste Disposal Vendor E->F G Vendor Transports to an Approved Facility F->G H High-Temperature Incineration (>850°C with Gas Scrubbing) G->H

Caption: Disposal workflow for 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine.

Conclusion

The proper disposal of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—from stringent PPE use and waste segregation to the engagement of professional disposal services for high-temperature incineration—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.

References

  • CymitQuimica. (2025, December 10). SAFETY DATA SHEET: 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine. CymitQuimica.
  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. EPA.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Thiazole. Fisher Scientific.
  • Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-(4-Chlorophenyl)ethylamine. Fisher Scientific.
  • Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer.
  • MedchemExpress.com. (2025, September 2). Safety Data Sheet: 4-(4-Chlorophenyl)thiazol-2-amine. MedchemExpress.com.
  • NOAA. Amines, Aromatic. CAMEO Chemicals.
  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Google Patents. (1986, March 18). Deamination of aromatic amines.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Sigma-Aldrich.
  • Fisher Scientific. (2009, March 26). SAFETY DATA SHEET: 2-Amino-4-(4-chlorophenyl)thiazole. Fisher Scientific.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • ECHEMI. (2019, July 15). 2-ThiazolaMine, 4-(4-chloro-2-thienyl)- SDS. ECHEMI.
  • World Health Organization. (2024, October 24). Health-care waste. WHO.

Sources

Personal protective equipment for handling 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

As a novel research compound, 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine lacks a comprehensive, long-term toxicological profile. Therefore, a prudent approach dictates that it should be handled as a potentially hazardous substance. This guide synthesizes data from structurally similar compounds to establish a robust framework for personal protective equipment (PPE), operational procedures, and disposal, ensuring the highest level of safety for all laboratory personnel. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles.[1][2]

Hazard Assessment: A Proactive Stance on Safety

The chemical structure of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine—incorporating a chlorinated aromatic ring, a thiazole core, and an ethylamine side chain—suggests a hazard profile that warrants significant precautions. Analysis of analogous compounds reveals several potential risks that form the basis for our PPE recommendations.

  • Skin and Eye Damage: Structurally related chemicals, such as 2-(4-Chlorophenyl)ethylamine and various substituted thiazoles, are classified as causing skin corrosion/irritation (Category 1B or 2) and serious eye damage/irritation (Category 1 or 2A).[3][4][5] Direct contact can lead to severe burns and potentially irreversible eye damage.[3][6] Therefore, preventing any contact with skin or eyes is of paramount importance.

  • Toxicity and Irritation: Analogous compounds are rated as toxic or harmful if swallowed (Acute Toxicity, Oral Category 3 or 4).[4][5] Furthermore, they are noted to cause respiratory tract irritation.[4][5][7] This necessitates measures to prevent ingestion and inhalation of any dusts, aerosols, or vapors.

  • Unknowns: For any new chemical entity, it is prudent to assume that it may possess unknown toxic properties, including potential mutagenicity or carcinogenicity.[1][2] All new compounds should be treated as toxic substances until proven otherwise.[1]

Core Protective Ensemble: A Head-to-Toe Defense

Based on the hazard assessment, a comprehensive PPE ensemble is mandatory. Simply wearing PPE is insufficient; selecting the correct type of PPE is critical for ensuring a true barrier against exposure.[2][8][9]

Body Area Required PPE Specification / Standard Causality and Rationale
Body Disposable, solid-front, long-sleeved lab gown or coverallsChemical-resistant; tight-fitting knit cuffs.[10]Protects skin and personal clothing from splashes and spills. The back closure and tight cuffs prevent accidental exposure at openings.[10]
Hands Double-gloving with nitrile glovesOuter glove: Heavy-duty, extended cuff. Inner glove: Standard nitrile. Tested to EN 374 or equivalent.[11][12]The primary amine and chlorinated components necessitate a high degree of chemical resistance. Double-gloving provides redundancy in case the outer glove is compromised and allows for safer doffing.[10]
Eyes/Face Chemical splash goggles and a full-face shieldGoggles: ANSI Z87.1 certified, with indirect venting. Face Shield: To be worn over goggles.[5][12]Protects against splashes of liquids and airborne particles. A face shield provides an additional layer of protection for the entire face, which is crucial when handling corrosive or highly toxic materials.[10]
Respiratory N95 Respirator (minimum)NIOSH-approved.[13]Required when handling the compound as a powder or if aerosolization is possible, to prevent inhalation of irritating or toxic particles.[4][5][13] A surgical mask is insufficient as it does not protect the wearer from inhaling chemical particulates.[13]
Feet Closed-toe, non-porous shoesSturdy leather or chemical-resistant material.Protects feet from spills. Standard laboratory practice dictates that open-toed shoes are never permissible.[8][9]

Operational Plans: Safe Handling from Start to Finish

Procedural discipline is as vital as the PPE itself. The following workflows are designed to minimize the risk of contamination and exposure at every stage of handling.

Pre-Experiment & PPE Donning Protocol

This sequence ensures that the protective barrier is established correctly before any chemical handling begins.

G cluster_prep Preparation Phase cluster_donning Donning Phase A Verify Lab Attire (Long pants, closed-toe shoes) B Perform Hand Hygiene A->B C Don Inner Gloves B->C D Don Lab Gown / Coverall C->D E Don N95 Respirator (Perform seal check) D->E F Don Goggles & Face Shield E->F G Don Outer Gloves (Over gown cuffs) F->G

Fig 1. Step-by-step PPE donning sequence.
Post-Experiment: Doffing & Decontamination Workflow

The doffing process is a critical control point for preventing cross-contamination. The sequence is designed to move from most contaminated to least contaminated items.

G cluster_decon Decontamination Phase cluster_doffing Doffing Phase A Inspect & Decontaminate Exterior Gloves B Remove Outer Gloves (Turn inside out) A->B C Remove Face Shield & Goggles (Handle by straps) B->C D Remove Gown / Coverall (Roll away from body) C->D E Perform Hand Hygiene D->E F Remove Respirator E->F G Remove Inner Gloves (Turn inside out) F->G H Final Hand Hygiene (Wash with soap & water) G->H

Fig 2. Protocol for safe PPE doffing and decontamination.

Emergency Procedures: Immediate & Effective Response

In the event of an exposure, immediate and correct action is crucial to mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing.[3][4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[4] DO NOT induce vomiting.[3][14] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Spills: Evacuate non-essential personnel from the area.[5] Wearing the full PPE ensemble described in Section 2, contain the spill. For solid spills, sweep up carefully, avoiding dust generation, and place into a suitable, closed container for disposal.[5][15] For liquid spills, absorb with an inert material and place in a sealed container. Do not allow the chemical to enter drains.[5]

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle of a chemical. All waste generated from handling 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine must be treated as hazardous.

  • Chemically Contaminated PPE: All disposable items (gloves, gowns, respirator, etc.) that have come into contact with the chemical must be considered hazardous waste.[16]

    • Protocol: After doffing, place all contaminated items into a designated, clearly labeled, leak-proof container or heavy-duty plastic bag.[16]

  • Chemical Waste:

    • Chlorinated Organic Waste: As a chlorinated compound, this chemical must not be mixed with non-halogenated solvent waste.[17] It should be collected in a designated, properly labeled hazardous waste container.[18] Conventional incineration of highly chlorinated residues can be expensive and requires specialized facilities to scrub corrosive byproducts.[19]

    • Amine Waste: Amine-containing waste streams require careful handling. They should not be discharged down the sewer system.[20]

  • Container Disposal:

    • Empty Containers: Empty containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[17] After rinsing and removal of labels, the container may be disposed of as normal lab glass or plastic waste, unless institutional policy dictates otherwise.[17]

By adhering to this comprehensive guide, researchers can confidently handle 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine, ensuring their own safety and maintaining the integrity of their laboratory environment.

References

  • Greenbook. Material Safety Data Sheet 2,4-D Amine 600 PCP 5931. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Environmental Health & Safety, University of Colorado Boulder. Safe Lab Practices. [Link]

  • S. S. Penner, et al. Process for Disposal of Chlorinated Organic Residues. [Link]

  • FQE Chemicals. Chemical cleaning for removal of amine plant scaling. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Refining Community. Contamination in Amine Systems. [Link]

  • University of Wisconsin–Madison, BME Shared Labs. Chapter 7 Chemical Disposal Procedures. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Google Patents.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Scribd. Contaminants in Amine Gas Treating Unit. [Link]

  • Green World Group. Chemical Safety Best Practices in The Lab. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • APL Services. Amines Purification - HSAS Removal Unit (RU). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.